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Fosfomycin (sodium)

Cat. No.: B8107699
M. Wt: 182.02 g/mol
InChI Key: QZIQJIKUVJMTDG-ZNKPPGGASA-L
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Description

Fosfomycin (sodium) is a useful research compound. Its molecular formula is C3H5Na2O4P and its molecular weight is 182.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fosfomycin (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fosfomycin (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5Na2O4P B8107699 Fosfomycin (sodium)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;[(3S)-3-methyloxiran-2-yl]-dioxido-oxo-λ5-phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O4P.2Na/c1-2-3(7-2)8(4,5)6;;/h2-3H,1H3,(H2,4,5,6);;/q;2*+1/p-2/t2-,3?;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIQJIKUVJMTDG-ZNKPPGGASA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)P(=O)([O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(O1)P(=O)([O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Na2O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fosfomycin Sodium on Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosfomycin (B1673569) is a broad-spectrum antibiotic characterized by a unique chemical structure and a distinct mechanism of action.[1] It exerts its bactericidal effect by irreversibly inhibiting the first committed step in the biosynthesis of bacterial cell wall peptidoglycan.[2] This is achieved through the specific targeting of the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[3] Its unique mode of action means there is no cross-resistance with other antibiotic classes.[4] This guide provides a detailed examination of the molecular interactions, biochemical pathways, quantitative efficacy, and key experimental methodologies relevant to the study of fosfomycin sodium.

Core Mechanism of Action: Irreversible Inhibition of MurA

The primary target of fosfomycin is MurA, an essential enzyme in the cytoplasmic phase of peptidoglycan synthesis.[5][6] MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG). This reaction forms UDP-N-acetylglucosamine-enolpyruvate, a crucial precursor for N-acetylmuramic acid and, subsequently, the entire peptidoglycan structure.[7][8]

Fosfomycin functions as a structural analog of the natural substrate, PEP.[7] Its mechanism involves a two-step process:

  • Competitive Binding: Fosfomycin competes with PEP for the active site of the MurA enzyme.[2]

  • Covalent Inactivation: The epoxide ring of fosfomycin is highly reactive. The thiol group of a key cysteine residue in the MurA active site (Cys115 in Escherichia coli) performs a nucleophilic attack on the C2 atom of the epoxide ring.[7] This attack results in the opening of the ring and the formation of a stable, irreversible thioether linkage between fosfomycin and the enzyme.[4][7] This covalent modification permanently inactivates the MurA enzyme, halting the peptidoglycan synthesis pathway and leading to cell lysis and bacterial death.[3]

cluster_pathway Cytoplasmic Peptidoglycan Precursor Synthesis cluster_inhibition Inhibition by Fosfomycin UNAG UDP-N-acetylglucosamine (UNAG) MurA MurA Enzyme UNAG->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA EP_UNAG UDP-N-acetylglucosamine- enolpyruvate MurA->EP_UNAG Enolpyruvyl Transfer Block Pathway Blocked MurB MurB Enzyme EP_UNAG->MurB Reduction (NADPH) UDP_MurNAc UDP-N-acetylmuramic acid MurB->UDP_MurNAc MurC MurC Ligase UDP_MurNAc->MurC L_Ala L-Alanine L_Ala->MurC Tripeptide UDP-MurNAc-L-Ala-D-Glu-m-DAP MurC->Tripeptide Peptide Addition Steps (MurC, D, E) MurF MurF Ligase Tripeptide->MurF D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala->MurF Pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) MurF->Pentapeptide To Membrane Steps (Lipid I/II Synthesis) To Membrane Steps (Lipid I/II Synthesis) Pentapeptide->To Membrane Steps (Lipid I/II Synthesis) Fosfomycin Fosfomycin (PEP Analog) Fosfomycin->MurA Irreversible Inhibition Inactive_MurA Covalently Inactivated MurA-Fosfomycin Adduct

Caption: Overview of the Peptidoglycan Synthesis Pathway and Fosfomycin's Point of Inhibition.

Cellular Uptake and Mechanisms of Resistance

Fosfomycin's efficacy is contingent on its ability to enter the bacterial cytoplasm. Resistance can emerge through several mechanisms that either prevent the drug from reaching its target or alter the target itself.

Cellular Transport

Fosfomycin is actively transported into bacterial cells via two primary permease systems, which typically transport sugar phosphates:

  • Glycerol-3-phosphate Transporter (GlpT): This is the primary route of entry in many bacteria, including Pseudomonas aeruginosa.[1]

  • Hexose Phosphate Transporter (UhpT): This system, induced by glucose-6-phosphate (G6P), serves as a major entry pathway in E. coli and other Enterobacterales.

Mechanisms of Resistance
  • Impaired Transport (Most Common): Mutations in the glpT or uhpT genes, or their regulatory pathways, can abolish or reduce transporter function, preventing fosfomycin from accumulating in the cytoplasm.[4] This is the most frequently observed resistance mechanism in vitro.[4]

  • Target Modification: Chromosomal mutations in the murA gene can alter the active site, most notably the Cys115 residue. A Cys115-to-Asp substitution results in a fully active enzyme that is completely insensitive to fosfomycin.

  • Target Overexpression: Increased synthesis of the MurA enzyme can titrate the drug, conferring a resistant phenotype.

  • Enzymatic Inactivation: Some bacteria carry fos genes (e.g., fosA, fosB) that encode enzymes capable of inactivating fosfomycin. These enzymes, often thiol-S-transferases, catalyze the addition of molecules like glutathione (B108866) to the epoxide ring, rendering the antibiotic ineffective.

cluster_cell Bacterial Cell cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm Fos_ext Fosfomycin (Extracellular) GlpT GlpT Transporter Fos_ext->GlpT Uptake UhpT UhpT Transporter Fos_ext->UhpT Uptake Fos_int Fosfomycin (Intracellular) GlpT->Fos_int UhpT->Fos_int MurA MurA Enzyme Fos_int->MurA Inhibition Fos_Enzyme Fos Enzymes (e.g., FosA, FosB) Fos_int->Fos_Enzyme Inactivation R1 Resistance: Mutation in glpT gene (Impaired Transport) R1->GlpT R2 Resistance: Mutation in uhpT gene (Impaired Transport) R2->UhpT R3 Resistance: Mutation in murA gene (Target Modification) R3->MurA R4 Resistance: Presence of fos genes (Enzymatic Inactivation) R4->Fos_Enzyme start Start prep Prepare Reagents: - 2X MurA + 2X UNAG Solution - 4X Inhibitor / Control Solutions - 4X PEP Solution start->prep plate Dispense 12.5 µL of 4X Inhibitor/ Control into 96-well Plate prep->plate add_enzyme Add 25 µL of 2X MurA/UNAG Solution plate->add_enzyme preincubate Pre-incubate Plate (15-30 min @ 37°C) add_enzyme->preincubate add_pep Initiate Reaction: Add 12.5 µL of 4X PEP Solution preincubate->add_pep incubate Incubate Reaction (15 min @ 37°C) add_pep->incubate stop Stop Reaction: Add 100 µL Malachite Green Reagent incubate->stop develop Incubate for Color Development (5 min @ Room Temp) stop->develop read Measure Absorbance at 650 nm develop->read analyze Calculate % Inhibition and IC₅₀ read->analyze end End analyze->end

References

An In-depth Technical Guide to the Chemical Properties and Structure of Fosfomycin Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosfomycin (B1673569) sodium, the disodium (B8443419) salt of fosfomycin, is a broad-spectrum antibiotic with a unique chemical structure and mechanism of action. This document provides a comprehensive overview of its chemical and structural properties, intended for researchers, scientists, and professionals in drug development. Key physicochemical data are summarized, and detailed experimental protocols for its analysis are provided. Furthermore, this guide includes visualizations of its chemical structure, mechanism of action, and a representative experimental workflow to facilitate a deeper understanding of this important therapeutic agent.

Chemical and Structural Properties

Fosfomycin is a phosphonic acid derivative characterized by a unique epoxide ring.[1] The sodium salt form enhances its solubility and suitability for pharmaceutical formulations.

General Properties

Fosfomycin sodium is a white to off-white crystalline powder.[2] It is very soluble in water and sparingly soluble in methanol, while being practically insoluble in ethanol.[3][4]

PropertyValueReferences
Molecular Formula C₃H₅Na₂O₄P[5][6][7][8]
Molecular Weight 182.02 g/mol [5][6][7][8]
IUPAC Name disodium;[(2R,3S)-3-methyloxiran-2-yl]-dioxido-oxo-λ⁵-phosphane[5]
CAS Number 26016-99-9[5][7][8]
Appearance White to off-white crystalline powder[2][7]
Solubility Freely soluble in water[2][7]
Melting Point >300°C[7][9]
pH (1% solution) 9.0-10.5[7]
Optical Rotation -13° to -15°[7][9]
Structural Information

The structure of fosfomycin is unique among antibiotics, featuring a strained three-membered epoxide ring attached to a phosphonate (B1237965) group. This structural feature is critical for its biological activity.

fosfomycin_sodium_structure cluster_fosfomycin Fosfomycin Anion C1 C C2 C C1->C2 C_methyl CH₃ C1->C_methyl H1 H C1->H1 O_epoxide O C2->O_epoxide P P C2->P H2 H C2->H2 O_epoxide->C1 O1_P O⁻ P->O1_P O2_P O⁻ P->O2_P O_P O P->O_P Na1 Na⁺ O1_P->Na1 Na2 Na⁺ O2_P->Na2

Figure 1: Chemical structure of fosfomycin sodium.
Stereochemistry

Fosfomycin possesses two chiral centers at the C1 and C2 positions of the epoxide ring. The biologically active enantiomer has the (1R, 2S) configuration, also referred to as the (-)-enantiomer.[5]

IdentifierValueReferences
SMILES C[C@H]1--INVALID-LINK--P(=O)([O-])[O-].[Na+].[Na+][5][8]
InChI InChI=1S/C3H7O4P.2Na/c1-2-3(7-2)8(4,5)6;;/h2-3H,1H3,(H2,4,5,6);;/q;2*+1/p-2/t2-,3+;;/m0../s1[5][6]
InChIKey QZIQJIKUVJMTDG-JSTPYPERSA-L[5][6]
Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for fosfomycin.

¹H NMR Spectral Data (D₂O)

Chemical Shift (δ) ppmMultiplicityAssignmentReferences
3.20–3.13m-CH-CH₃[7][10]
2.75–2.69dd-CH-PO₃H₂[7][10]
1.38–1.37d-CH-CH₃[7][10]

³¹P NMR Spectral Data (D₂O)

Chemical Shift (δ) ppmMultiplicityAssignmentReferences
10.00s-PO₃[7][10]

FT-IR Spectral Data

Wavenumber (cm⁻¹)AssignmentReferences
1089P-O Stretch[7][11]
~3200N-H and O-H Stretch[12]
950, 1110P-O Stretching Vibrations[12]
1070-1050PO₃²⁻ Stretching Vibrations[12]

Mechanism of Action

Fosfomycin exerts its bactericidal effect by inhibiting a crucial early step in bacterial cell wall biosynthesis.[13][14] It specifically targets and irreversibly inactivates the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[10][13]

Fosfomycin enters the bacterial cell through the glycerophosphate and hexose-6-phosphate transporter systems.[1] Once inside, it acts as a phosphoenolpyruvate (B93156) (PEP) analog and covalently binds to a cysteine residue (Cys115 in E. coli) in the active site of the MurA enzyme.[10][13] This covalent modification prevents the formation of UDP-N-acetylglucosamine-3-O-enolpyruvate, a key precursor for peptidoglycan synthesis, ultimately leading to cell lysis.[13]

mechanism_of_action cluster_pathway Bacterial Cell Wall Synthesis Pathway Fosfomycin Fosfomycin MurA MurA Enzyme Fosfomycin->MurA irreversibly inhibits Bacterial_Cell Bacterial Cell UDP_GlcNAc UDP-N-acetylglucosamine UDP_GlcNAc->MurA PEP Phosphoenolpyruvate PEP->MurA UDP_GlcNAc_enolpyruvate UDP-N-acetylglucosamine enolpyruvate MurA->UDP_GlcNAc_enolpyruvate catalyzes Peptidoglycan_Synthesis Further steps in Peptidoglycan Synthesis UDP_GlcNAc_enolpyruvate->Peptidoglycan_Synthesis Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall

Figure 2: Mechanism of action of fosfomycin.

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the determination of fosfomycin and its related substances.[3][14][15]

  • Instrumentation: A standard HPLC system equipped with an Evaporative Light Scattering Detector (ELSD).

  • Column: Luna 5 µm C18 column.[3][14]

  • Mobile Phase: A 15 mM octylamine (B49996) solution (adjusted to pH 5.2 with glacial acetic acid) with acetonitrile (B52724) (92:8).[3][14]

  • Flow Rate: 1.5 mL/min.[3][14]

  • Column Temperature: 35°C.[3][14]

  • ELSD Settings:

    • Evaporation Temperature: 45°C.[3][14][15]

    • Nebulizing Gas Pressure: 3.5 bar.[3][14]

  • Procedure:

    • Prepare the mobile phase and degas it.

    • Prepare a standard solution of fosfomycin sodium and a solution of the test sample in the mobile phase.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Identify and quantify the fosfomycin peak and any impurities based on their retention times and peak areas relative to the standard.

Antimicrobial Susceptibility Testing (AST) by Agar (B569324) Dilution

The agar dilution method is the reference method for determining the Minimum Inhibitory Concentration (MIC) of fosfomycin.[6][8][13]

  • Materials:

    • Mueller-Hinton Agar (MHA).

    • Fosfomycin sodium powder.

    • Glucose-6-phosphate (G6P) solution (to a final concentration of 25 µg/mL in the agar).[8][13]

    • Sterile petri dishes.

    • Bacterial inoculum standardized to 0.5 McFarland turbidity.[5][8][13]

    • Quality control strains (e.g., E. coli ATCC 25922).[5]

  • Procedure:

    • Prepare a stock solution of fosfomycin sodium.

    • Prepare serial twofold dilutions of fosfomycin in sterile water.

    • Prepare molten MHA and cool to 45-50°C. Add G6P solution to a final concentration of 25 µg/mL.

    • Add the appropriate volume of each fosfomycin dilution to the molten agar to achieve the desired final concentrations. Pour the agar into petri dishes and allow to solidify.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and then dilute it 1:10.[8]

    • Spot 2 µL of the diluted bacterial suspension onto the surface of each agar plate, including a growth control plate without fosfomycin.[8]

    • Incubate the plates at 35 ± 2°C for 16-20 hours.[2]

    • The MIC is the lowest concentration of fosfomycin that completely inhibits visible bacterial growth.

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Prepare_Plates Prepare Fosfomycin-Agar Plates with G6P Inoculate Inoculate Plates Prepare_Plates->Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate Plates Inoculate->Incubate Read_Results Read MIC Results Incubate->Read_Results Interpret Interpret Susceptibility Read_Results->Interpret

Figure 3: Experimental workflow for AST by agar dilution.

Stability

Fosfomycin sodium is stable in its solid form when stored under appropriate conditions. In solution, its stability is pH-dependent. It is relatively stable in neutral and acidic solutions but is hydrolyzed in alkaline conditions.

Conclusion

Fosfomycin sodium remains a clinically important antibiotic due to its unique structure and mechanism of action, which confers activity against a broad range of pathogens, including multi-drug resistant strains. A thorough understanding of its chemical and structural properties is essential for its effective use in research and drug development. The data and protocols presented in this guide provide a solid foundation for scientists and researchers working with this compound.

References

Fosfomycin's Battle Against Bacteria: An In-depth Technical Guide to its Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of Fosfomycin's Efficacy Against Gram-Positive and Gram-Negative Pathogens for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed overview of the in vitro activity of fosfomycin (B1673569), a broad-spectrum antibiotic, against a wide array of clinically relevant Gram-positive and Gram-negative bacteria. This document summarizes key quantitative data, outlines standardized experimental protocols, and visualizes the underlying biochemical pathways to offer a thorough resource for the scientific community.

Fosfomycin exerts its bactericidal effect by inhibiting the initial step in peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][2] This unique mechanism of action, involving the irreversible inactivation of the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), results in a low potential for cross-resistance with other antibiotic classes.[1][3]

Quantitative Assessment of In Vitro Activity

The in vitro efficacy of fosfomycin is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC50 (the concentration that inhibits 50% of isolates), MIC90 (the concentration that inhibits 90% of isolates), and the overall MIC range for key Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Activity of Fosfomycin Against Gram-Positive Bacteria

OrganismMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus2 - 480.25 - >1024
Enterococcus faecalis3264≤0.25 - 128
Enterococcus faecium6412832 - >256
Streptococcus pneumoniae20483 - 64

Note: MIC values can vary based on the specific study, geographic location, and resistance patterns of the isolates tested.

Table 2: In Vitro Activity of Fosfomycin Against Gram-Negative Bacteria

OrganismMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Escherichia coli0.5 - 22 - 32≤0.25 - >1024
Klebsiella pneumoniae4 - 1616 - 1280.5 - >1024
Pseudomonas aeruginosa32 - 64128 - >2561 - >1024
Enterobacter cloacae85120.5 - ≥1024

Note: MIC values can vary based on the specific study, geographic location, and resistance patterns of the isolates tested.

Experimental Protocols for Susceptibility Testing

Accurate determination of fosfomycin's in vitro activity relies on standardized methodologies. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for agar (B569324) dilution and broth microdilution methods.

Agar Dilution Method (Reference Method)

The agar dilution method is considered the gold standard for fosfomycin susceptibility testing.[4][5]

  • Media Preparation: Mueller-Hinton agar is prepared according to the manufacturer's instructions and sterilized. After cooling to 45-50°C, it is supplemented with glucose-6-phosphate (G6P) to a final concentration of 25 µg/mL.[6]

  • Antibiotic Incorporation: Serial twofold dilutions of fosfomycin are prepared and added to the molten agar to achieve the desired final concentrations. The agar is then poured into sterile petri dishes and allowed to solidify.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then typically diluted 1:10.

  • Inoculation: A fixed volume of the diluted bacterial suspension is spotted onto the surface of the fosfomycin-containing agar plates.

  • Incubation: Plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is recorded as the lowest concentration of fosfomycin that completely inhibits visible growth of the organism.

Broth Microdilution Method

While not the reference method for fosfomycin, broth microdilution is widely used in clinical laboratories.

  • Media Preparation: Cation-adjusted Mueller-Hinton broth is supplemented with G6P to a final concentration of 25 µg/mL.

  • Antibiotic Dilution: Serial twofold dilutions of fosfomycin are prepared in the G6P-supplemented broth in microtiter plates.

  • Inoculum Preparation: A bacterial inoculum is prepared to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The microtiter plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is determined as the lowest concentration of fosfomycin that shows no visible turbidity.

Visualizing the Mechanisms: Action and Resistance

To better understand the interaction of fosfomycin with bacteria, the following diagrams illustrate the key molecular pathways.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Bacterial Isolate prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate prep_media Prepare Mueller-Hinton Agar + 25 µg/mL G6P incorporate Incorporate Fosfomycin into Agar Plates prep_media->incorporate prep_antibiotic Prepare Serial Dilutions of Fosfomycin prep_antibiotic->incorporate incorporate->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read Plates for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Figure 1. Experimental Workflow for Agar Dilution Susceptibility Testing.

Mechanism_of_Action cluster_transport Uptake cluster_inhibition Inhibition of Peptidoglycan Synthesis Fosfomycin_ext Fosfomycin (extracellular) GlpT GlpT Transporter Fosfomycin_ext->GlpT UhpT UhpT Transporter Fosfomycin_ext->UhpT Fosfomycin_int Fosfomycin (intracellular) GlpT->Fosfomycin_int Transport UhpT->Fosfomycin_int Transport MurA MurA Enzyme Fosfomycin_int->MurA Irreversible Inhibition PEP Phosphoenolpyruvate (PEP) PEP->MurA UDP_GlcNAc UDP-N-acetylglucosamine UDP_GlcNAc->MurA UDP_GlcNAc_EP UDP-N-acetylglucosamine enolpyruvate MurA->UDP_GlcNAc_EP Catalyzes Peptidoglycan Peptidoglycan Synthesis UDP_GlcNAc_EP->Peptidoglycan Cell_Lysis Cell Lysis Peptidoglycan->Cell_Lysis Blocked

Figure 2. Mechanism of Action of Fosfomycin.

Resistance_Mechanisms cluster_uptake Reduced Uptake cluster_target Target Modification cluster_inactivation Enzymatic Inactivation Fosfomycin Fosfomycin glpT_mutation Mutation in glpT gene uhpT_mutation Mutation in uhpT gene murA_mutation Mutation in murA gene fosA_gene Acquisition of fosA gene Reduced_Transport Impaired Fosfomycin Transport glpT_mutation->Reduced_Transport uhpT_mutation->Reduced_Transport Reduced_Transport->Fosfomycin Resistance Altered_MurA Altered MurA Enzyme murA_mutation->Altered_MurA Reduced_Binding Reduced Fosfomycin Binding Altered_MurA->Reduced_Binding Reduced_Binding->Fosfomycin Resistance FosA_enzyme FosA Enzyme Production fosA_gene->FosA_enzyme Inactivated_Fosfomycin Inactivated Fosfomycin FosA_enzyme->Inactivated_Fosfomycin Inactivated_Fosfomycin->Fosfomycin Resistance

Figure 3. Primary Mechanisms of Bacterial Resistance to Fosfomycin.

Conclusion

Fosfomycin demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many multidrug-resistant strains. Its unique mechanism of action makes it a valuable therapeutic option. However, the emergence of resistance through various mechanisms necessitates ongoing surveillance and adherence to standardized susceptibility testing protocols to ensure its continued efficacy in clinical practice. This guide provides a foundational resource for researchers and drug development professionals working with this important antibiotic.

References

The Irreversible Inhibition of MurA by Fosfomycin: A Molecular Mechanism for Antibacterial Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The bacterial cell wall is a critical structure for survival, rendering its biosynthetic pathway an attractive target for antimicrobial agents. The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) catalyzes the first committed step in peptidoglycan synthesis, a pathway essential for the formation of this protective layer.[1][2] Fosfomycin (B1673569), a potent, broad-spectrum antibiotic, exerts its bactericidal effect by specifically and irreversibly inhibiting MurA.[1][3] This technical guide provides a comprehensive overview of the molecular basis of fosfomycin's inhibitory action on the MurA enzyme. It details the mechanism of covalent adduct formation, presents quantitative kinetic data, outlines key experimental protocols for studying this interaction, and visualizes the relevant biological and experimental pathways. This document is intended to serve as a detailed resource for researchers and professionals involved in antibacterial drug discovery and development.

Introduction: The Peptidoglycan Synthesis Pathway and the Role of MurA

Peptidoglycan is a vital polymer that forms a mesh-like layer around the bacterial cytoplasmic membrane, providing structural integrity and protection against osmotic lysis.[2] Its synthesis is a complex, multi-step process that begins in the cytoplasm.[2][4] The initial and committing step of this pathway is catalyzed by the MurA enzyme.[1][5]

MurA facilitates the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[1] This reaction forms UDP-N-acetylglucosamine-enolpyruvate and inorganic phosphate (B84403), a crucial precursor for the synthesis of UDP-N-acetylmuramic acid, a fundamental building block of the bacterial cell wall.[1] Given its essential role and absence in mammalian cells, MurA is a prime target for the development of antibiotics.[3][6]

The Molecular Mechanism of Fosfomycin Action

Fosfomycin functions as a structural analog of the natural substrate, PEP.[1] Its potent inhibitory effect stems from the direct and irreversible covalent modification of a key active site residue within the MurA enzyme.[1][3]

Covalent Adduct Formation

The cornerstone of fosfomycin's mechanism is the formation of a stable covalent bond with a specific cysteine residue in the active site of MurA, identified as Cys115 in Escherichia coli.[1] The chemically reactive epoxide ring of fosfomycin is susceptible to nucleophilic attack. The thiol group of the Cys115 residue acts as the nucleophile, attacking the C2 atom of the epoxide ring. This reaction results in the opening of the epoxide ring and the formation of a stable thioether linkage between fosfomycin and the MurA enzyme, leading to its irreversible inactivation.[1][5]

The presence of the first substrate, UNAG, promotes a conformational change in the enzyme that is necessary for the efficient binding and subsequent reaction with fosfomycin.[7] Structural studies have shown that in the absence of a ligand, MurA exists in an open conformation. The binding of UNAG induces a "closed" conformation, which creates a competent active site for catalysis and for the interaction with fosfomycin.[7]

dot

Fosfomycin_Inhibition_Mechanism cluster_MurA MurA Enzyme cluster_Reaction Inhibition Pathway MurA_Open MurA (Open Conformation) MurA_Closed_UNAG MurA-UNAG Complex (Closed Conformation) MurA_Open->MurA_Closed_UNAG UNAG binding Covalent_Adduct Irreversibly Inhibited MurA-Fosfomycin Adduct MurA_Closed_UNAG->Covalent_Adduct Nucleophilic attack by Cys115 Products Peptidoglycan Precursor MurA_Closed_UNAG->Products PEP binding & catalysis Fosfomycin Fosfomycin Fosfomycin->MurA_Closed_UNAG Binds to active site (Cys115) UNAG UNAG PEP PEP PEP->MurA_Closed_UNAG

Caption: Inhibitory pathway of Fosfomycin on the MurA enzyme.

Quantitative Analysis of MurA Inhibition

The interaction between fosfomycin and MurA has been extensively studied using quantitative biochemical assays. The following tables summarize key kinetic parameters and inhibitory concentrations.

Table 1: Kinetic Parameters of MurA Enzymes and Inhibition by Fosfomycin

ParameterE. coli MurAH. influenzae MurA (Wild-type)H. influenzae MurA (C117D Mutant)Reference(s)
Km (UNAG)15 µM31 µM39 µM[1]
Km (PEP)11 µM17 µM21 µM[1]
kcat3.3 s-15.0 s-10.02 s-1[1]
kinact/KI (Fosfomycin)1,600 M-1s-12,300 M-1s-1No inhibition[1]

Table 2: Comparative IC50 Values of MurA Inhibitors

CompoundIC50 (µM) - Preincubation with MurAIC50 (µM) - Preincubation with MurA and UNAGReference(s)
Fosfomycin8.80.4[7]
RWJ-39811.00.2[7]
RWJ-1409980.90.07[7]
RWJ-1101920.50.07[7]

IC50 (50% inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by half.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the inhibition of MurA by fosfomycin.

MurA Enzyme Activity Assay (Malachite Green Assay)

This assay quantifies the activity of MurA by measuring the amount of inorganic phosphate (Pi) released during the enzymatic reaction.[1][7]

Principle: The malachite green reagent forms a colored complex with free phosphate, and the intensity of the color, measured spectrophotometrically, is directly proportional to the amount of Pi produced.[8]

Materials:

  • Purified MurA enzyme

  • UDP-N-acetylglucosamine (UNAG)

  • Phosphoenolpyruvate (PEP)

  • Assay Buffer: 25 mM Tris-HCl, pH 7.8[7]

  • Malachite Green Reagent

  • Test inhibitors (e.g., fosfomycin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of MurA, UNAG, PEP, and inhibitors in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, incubate the MurA enzyme (e.g., 100 nM) with the test inhibitor at various concentrations for a defined period (e.g., 10 minutes) at room temperature.[7] For assessing the effect of UNAG, it can be included in this pre-incubation step.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrates, PEP (e.g., 20 µM) and UNAG (e.g., 75 µM).[7]

  • Reaction Incubation: Incubate the reaction mixture for a specific time (e.g., 30 minutes) at room temperature.[7]

  • Reaction Termination and Color Development: Stop the reaction and develop the color by adding the malachite green reagent.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

MurA_Inhibition_Assay_Workflow Start Start Reagent_Prep Prepare Reagents (MurA, UNAG, PEP, Inhibitor) Start->Reagent_Prep Preincubation Pre-incubate MurA with Inhibitor (and optionally UNAG) Reagent_Prep->Preincubation Reaction_Start Initiate Reaction (Add PEP and UNAG) Preincubation->Reaction_Start Incubation Incubate at Room Temperature Reaction_Start->Incubation Reaction_Stop Stop Reaction & Add Malachite Green Reagent Incubation->Reaction_Stop Measure_Absorbance Measure Absorbance (620-650 nm) Reaction_Stop->Measure_Absorbance Data_Analysis Calculate % Inhibition & Determine IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

References

The Gateway Guardians: Unlocking Bacterial Defenses Through Fosfomycin Transport Systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Topic: Uptake of fosfomycin (B1673569) into bacterial cells via transport systems

Fosfomycin, a broad-spectrum antibiotic with a unique epoxide structure, has re-emerged as a critical therapeutic option in an era of mounting antimicrobial resistance. Its efficacy hinges on its ability to penetrate the bacterial cell envelope and inhibit the initial step of peptidoglycan biosynthesis. This guide provides a comprehensive technical overview of the primary transport systems that bacteria utilize, often unwittingly, to internalize fosfomycin, and the regulatory networks that govern these pathways. Understanding these mechanisms is paramount for overcoming resistance and developing novel strategies to enhance fosfomycin's potency.

The Primary Conduits: GlpT and UhpT Transporters

The entry of fosfomycin into the cytoplasm of many bacterial species, most notably Escherichia coli, is primarily mediated by two nutrient transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) uptake transporter (UhpT).[1][2][3][4][5] Fosfomycin's structural similarity to their natural substrates, glycerol-3-phosphate (G3P) and glucose-6-phosphate (G6P) respectively, allows it to act as a molecular mimic and gain entry into the cell.[5][6]

  • The Glycerol-3-Phosphate Transporter (GlpT): This transporter is constitutively expressed at a basal level, providing a primary route for fosfomycin uptake.[7] Its expression can be induced by the presence of its substrate, G3P.[5][8] The GlpT system is widespread among various bacterial species, including P. aeruginosa, Salmonella, Shigella flexneri, Klebsiella, Haemophilus influenzae, and Staphylococcus aureus.[3][7]

  • The Hexose Phosphate Uptake Transporter (UhpT): The UhpT system is an inducible transporter, with its expression being triggered by the presence of extracellular G6P.[3][7] This system functions as an alternative entry pathway for fosfomycin. Inactivation of either the GlpT or UhpT system can lead to a moderate increase in fosfomycin resistance, while the simultaneous inactivation of both transporters results in high-level resistance.[8]

The reliance on these nutrient transporters creates a fitness cost for bacteria that develop resistance through their modification or deletion, as it impairs their ability to utilize G3P and G6P as carbon sources.[7] However, mutations in the genes encoding these transporters or their regulatory elements are a common mechanism of fosfomycin resistance.[2][4]

Crossing the Outer Barrier: The Role of Porins

In Gram-negative bacteria, fosfomycin must first traverse the outer membrane before it can access the inner membrane transporters. Studies have indicated that outer membrane porins such as OmpF, OmpC, and LamB are involved in the permeation of fosfomycin across the outer membrane of E. coli.[9] Mutations leading to the loss or alteration of these porins can contribute to reduced susceptibility to fosfomycin.[9]

An Alternative Route: The Fructose (B13574) Phosphotransferase System (PTS)

Recent research has suggested the involvement of the fructose phosphotransferase system (PTS) in fosfomycin transport in E. coli.[10][11] Deletion of genes associated with the fructose PTS has been shown to significantly increase fosfomycin resistance, suggesting it may serve as another pathway for the antibiotic's entry into the cell.[10][11]

Quantitative Insights into Fosfomycin Uptake

The efficiency of fosfomycin transport can be influenced by the expression levels of the transporters and the presence of their natural substrates. The following table summarizes the impact of transporter gene mutations on fosfomycin susceptibility, as indicated by changes in the Minimum Inhibitory Concentration (MIC).

Bacterial SpeciesGenotype/ConditionFold Increase in Fosfomycin MICReference(s)
Escherichia coliglpT mutant30[7]
Escherichia coliuhpT inactivation2[10][11]
Escherichia coliPTS inactivationup to 256[10][11]
Staphylococcus aureusuhpT deletion64 (from 0.5 µg/ml to 32 µg/ml)[3][12]
Staphylococcus aureusglpT deletion8 (from 0.5 µg/ml to 4 µg/ml)[3][12]
Staphylococcus aureusuhpT and glpT double deletion>2048 (from 0.5 µg/ml to >1024 µg/ml)[3][12]
Pseudomonas aeruginosaglpT inactivation128 (from 8 µg/ml to 1024 µg/ml)[3]

Regulatory Networks Governing Transporter Expression

The expression of glpT and uhpT is tightly controlled by complex regulatory networks that respond to environmental cues and the availability of nutrients. Understanding these pathways is crucial for predicting and potentially manipulating fosfomycin susceptibility.

Regulation of the GlpT Transporter

The expression of the glpT gene is primarily regulated by the cyclic AMP (cAMP) receptor protein (CRP) complex and the GlpR repressor.

GlpT_Regulation cluster_conditions Regulatory Conditions cluster_gene Gene Expression cAMP cAMP cAMP_CRP_complex cAMP-CRP Complex cAMP->cAMP_CRP_complex CRP CRP CRP->cAMP_CRP_complex G3P Glycerol-3-Phosphate GlpR GlpR Repressor G3P->GlpR Inactivates glpT_promoter glpT Promoter GlpR->glpT_promoter Represses glpT_gene glpT Gene glpT_promoter->glpT_gene Transcription GlpT_protein GlpT Transporter glpT_gene->GlpT_protein Translation cAMP_CRP_complex->glpT_promoter Activates

Diagram 1: Regulation of the GlpT transporter.

As depicted in Diagram 1, the cAMP-CRP complex positively regulates glpT transcription by binding to its promoter region.[13][14] The GlpR repressor, on the other hand, binds to the operator region of the glp operon, inhibiting transcription.[13][14] The presence of G3P inactivates the GlpR repressor, thus allowing for the expression of glpT.[13][14]

Regulation of the UhpT Transporter

The regulation of the uhpT gene is more intricate, involving the two-component system UhpBC and the response regulator UhpA, in addition to the global regulator cAMP-CRP.

UhpT_Regulation cluster_conditions Regulatory Conditions cluster_sensing Signal Transduction cluster_gene Gene Expression G6P_ext Extracellular Glucose-6-Phosphate UhpC UhpC (Sensor) G6P_ext->UhpC Sensed by cAMP cAMP cAMP_CRP_complex cAMP-CRP Complex cAMP->cAMP_CRP_complex CRP CRP CRP->cAMP_CRP_complex UhpB UhpB (Histidine Kinase) UhpC->UhpB Signals to UhpA UhpA (Response Regulator) UhpB->UhpA Phosphorylates UhpA_P UhpA-P (Phosphorylated) uhpT_promoter uhpT Promoter UhpA_P->uhpT_promoter Activates uhpT_gene uhpT Gene uhpT_promoter->uhpT_gene Transcription UhpT_protein UhpT Transporter uhpT_gene->UhpT_protein Translation cAMP_CRP_complex->uhpT_promoter Co-activates

Diagram 2: Regulation of the UhpT transporter.

In the presence of extracellular G6P, the sensor protein UhpC signals to the histidine kinase UhpB, which then phosphorylates the response regulator UhpA.[13] Phosphorylated UhpA, along with the cAMP-CRP complex, activates the transcription of the uhpT gene.[13][14] Mutations in uhpA, uhpB, or uhpC can lead to reduced uhpT expression and consequently, fosfomycin resistance.[2][13]

Anaerobic Regulation by FNR

Under anaerobic conditions, the global transcriptional regulator FNR (Fumarate and Nitrate Reductase) has been shown to activate the expression of both glpT and uhpT in E. coli.[1][15] This leads to increased intracellular accumulation of fosfomycin and enhanced susceptibility of the bacteria to the antibiotic under anaerobic growth conditions.[1][15]

FNR_Regulation Anaerobic_Conditions Anaerobic Conditions FNR_active Active FNR Anaerobic_Conditions->FNR_active glpT_promoter glpT Promoter FNR_active->glpT_promoter Activates uhpT_promoter uhpT Promoter FNR_active->uhpT_promoter Activates Increased_glpT_expression Increased glpT Expression glpT_promoter->Increased_glpT_expression Increased_uhpT_expression Increased uhpT Expression uhpT_promoter->Increased_uhpT_expression Increased_Fosfomycin_Uptake Increased Fosfomycin Uptake Increased_glpT_expression->Increased_Fosfomycin_Uptake Increased_uhpT_expression->Increased_Fosfomycin_Uptake

Diagram 3: Anaerobic regulation by FNR.

Experimental Protocols for Studying Fosfomycin Transport

Investigating the mechanisms of fosfomycin uptake requires a combination of genetic, biochemical, and microbiological techniques. Below are outlines of key experimental protocols.

Fosfomycin Susceptibility Testing (MIC Determination)

Objective: To determine the minimum concentration of fosfomycin that inhibits the visible growth of a bacterial strain.

Methodology:

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture.

  • Preparation of Fosfomycin Dilutions: A series of twofold dilutions of fosfomycin are prepared in a suitable growth medium (e.g., Mueller-Hinton broth). It is crucial to supplement the medium with G6P (typically 25 µg/mL) when testing for UhpT-mediated uptake.

  • Inoculation: Each dilution of fosfomycin is inoculated with the standardized bacterial suspension.

  • Incubation: The inoculated tubes or microplates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of fosfomycin at which no visible growth is observed.

Construction of Transporter Gene Knockout Mutants

Objective: To create bacterial strains lacking specific transporter genes (glpT, uhpT) to assess their role in fosfomycin uptake.

Methodology (Lambda Red Recombineering):

  • Primer Design: Design primers with homology to the regions flanking the target gene and to a selectable antibiotic resistance cassette.

  • PCR Amplification: Amplify the antibiotic resistance cassette using the designed primers.

  • Transformation: Electroporate the purified PCR product into a bacterial strain expressing the lambda Red recombinase system.

  • Selection: Plate the transformed cells on selective agar (B569324) containing the appropriate antibiotic to select for successful recombinants.

  • Verification: Confirm the gene knockout by PCR, sequencing, and phenotypic assays (e.g., inability to grow on G3P or G6P as the sole carbon source).

Fosfomycin Transport Assay

Objective: To directly measure the intracellular accumulation of radiolabeled fosfomycin.

Methodology:

  • Cell Preparation: Grow bacterial cells to mid-log phase, harvest by centrifugation, and wash with a suitable buffer.

  • Induction (if necessary): For studying UhpT-mediated transport, induce the cells with G6P for a specific period.

  • Transport Initiation: Resuspend the cells in the transport buffer and add radiolabeled fosfomycin (e.g., [14C]fosfomycin) to initiate the uptake.

  • Time Course Sampling: At various time points, take aliquots of the cell suspension and immediately filter them through a membrane filter to separate the cells from the medium.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound fosfomycin.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter to determine the amount of intracellular fosfomycin.

  • Data Analysis: Plot the intracellular fosfomycin concentration over time to determine the rate of uptake.

Transport_Assay_Workflow A Bacterial Cell Culture (Mid-log phase) B Harvest and Wash Cells A->B C Induction with G6P (for UhpT studies) B->C D Initiate Transport with Radiolabeled Fosfomycin C->D E Time-course Sampling and Filtration D->E F Wash Filters E->F G Scintillation Counting F->G H Data Analysis (Uptake Rate) G->H

Diagram 4: Experimental workflow for a fosfomycin transport assay.

Conclusion and Future Perspectives

The uptake of fosfomycin into bacterial cells is a multifaceted process that is intrinsically linked to the bacterium's own metabolic pathways. The GlpT and UhpT systems represent the primary and best-characterized entry gates for this antibiotic. A thorough understanding of the function and regulation of these transporters is not only fundamental to comprehending existing resistance mechanisms but also opens avenues for the development of strategies to enhance fosfomycin's efficacy. Future research should focus on further elucidating the role of alternative transport systems like the PTS, exploring the transport mechanisms in a wider range of clinically relevant pathogens, and investigating the potential for adjuvants that can modulate transporter expression to increase intracellular fosfomycin concentrations. Such endeavors will be pivotal in preserving and optimizing the clinical utility of this valuable antibiotic.

References

Fosfomycin in Murine Infection Models: A Technical Guide on Preclinical Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The escalating threat of multidrug-resistant (MDR) bacteria necessitates the re-evaluation of older antibiotics like fosfomycin (B1673569).[1] This broad-spectrum agent, which inhibits the initial step of peptidoglycan synthesis by targeting the MurA enzyme, has demonstrated activity against a range of Gram-positive and Gram-negative pathogens, including extended-spectrum beta-lactamase (ESBL)-producing and carbapenem-resistant (CR) Enterobacteriaceae.[2][3] Preclinical murine infection models are indispensable for understanding the in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of such agents before their clinical application. This technical guide provides an in-depth overview of initial studies on fosfomycin's efficacy in key murine infection models, presenting detailed experimental protocols, quantitative data summaries, and visualizations of workflows and biological pathways.

Pharmacokinetics and Pharmacodynamics (PK/PD) of Fosfomycin in Murine Models

A thorough understanding of an antibiotic's PK/PD profile is critical for designing effective dosing regimens.[2] Studies in murine models have been pivotal in establishing the PK/PD indices that best correlate with fosfomycin's bactericidal activity.

Pharmacokinetic Profile: Following subcutaneous or intraperitoneal administration in mice and rats, fosfomycin exhibits a dose-proportional pharmacokinetic profile.[2][4] Peak plasma concentrations are achieved rapidly, followed by a relatively short elimination half-life.[5][6] A significant portion of the drug is excreted in the urine, leading to very high concentrations in this compartment, which is particularly relevant for treating urinary tract infections.[5]

Table 1: Representative Pharmacokinetic Parameters of Fosfomycin in Murine Models

Animal Model Administration Route Dose (mg/kg) Cmax (mg/L) AUC (mg·h/L) T1/2 (h) Source
Neutropenic Mice Subcutaneous 3.125 0.6 1.4 0.51 - 1.1 [2][6]
Neutropenic Mice Subcutaneous 50 - - 0.51 - 1.1 [2][6]
Neutropenic Mice Subcutaneous 800 42.4 87 0.51 - 1.1 [2][6]
Swiss Mice Subcutaneous ~375 (7.5 mg/mouse) 280 - 0.47 [5]
Swiss Mice Subcutaneous ~1500 (30 mg/mouse) 750 - 0.47 [5]
Sprague-Dawley Rats Intraperitoneal 75 - 109.4 (AUC0-8) - [4]

| Sprague-Dawley Rats | Intraperitoneal | 500 | - | 829.1 (AUC0-8) | - |[4] |

Core Pharmacodynamic Index: Dose fractionation studies in the neutropenic murine thigh infection model have conclusively demonstrated that the area under the concentration-time curve to minimum inhibitory concentration ratio (AUC/MIC) is the PK/PD index most strongly linked to fosfomycin's efficacy.[2][6][7] This indicates that the total drug exposure over a 24-hour period, relative to the pathogen's susceptibility, is the primary determinant of its antibacterial effect.

pkpd_relationship cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) cluster_efficacy Therapeutic Efficacy PK Drug Administration (Dose, Route, Frequency) Concentration Drug Concentration in Plasma & Tissue (Cmax, AUC, T1/2) PK->Concentration Determines Index PK/PD Index (AUC/MIC) Concentration->Index MIC Pathogen Susceptibility (MIC) MIC->Index Efficacy Bacterial Killing & Clinical Outcome Index->Efficacy Predicts

Caption: Logical relationship between Pharmacokinetics (PK), Pharmacodynamics (PD), and Efficacy.

Neutropenic Murine Thigh Infection Model

This model is a highly standardized and widely used in vivo system for the initial evaluation of antimicrobials.[8] It mimics a deep-seated soft tissue infection in an immunocompromised host, allowing for the assessment of a drug's intrinsic bactericidal activity without the interference of the host immune system.

Experimental Protocol:

  • Immunosuppression: Mice (e.g., Swiss Webster) are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585). A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[8]

  • Inoculum Preparation: The bacterial strain of interest (E. coli, K. pneumoniae, P. aeruginosa, etc.) is grown to a logarithmic phase and then diluted in saline to the desired concentration (typically ~10^6 - 10^7 CFU/mL).[2][6]

  • Infection: Two hours after the final cyclophosphamide dose, mice are anesthetized and a 0.1 mL aliquot of the bacterial suspension is injected into the posterior thigh muscles.

  • Treatment: Fosfomycin therapy (e.g., ZTI-01, fosfomycin for injection) is initiated, typically 2 hours post-infection. Various dosing regimens are administered subcutaneously to determine dose-response relationships.[2][6]

  • Endpoint Analysis: At 24 hours post-treatment initiation, mice are euthanized. The thighs are excised, homogenized in saline, and serially diluted for quantitative culture on appropriate agar (B569324) plates to determine the bacterial burden (log10 CFU/thigh).

thigh_model_workflow cluster_prep Animal Preparation cluster_infection Infection cluster_treatment Treatment & Analysis A1 Induce Neutropenia (Cyclophosphamide) B2 Inject Bacteria into Thigh Muscle A1->B2 1-4 days B1 Prepare Bacterial Inoculum (~10^7 CFU/mL) B1->B2 C1 Administer Fosfomycin (Subcutaneous) B2->C1 2h C2 Euthanize at 24h C1->C2 C3 Excise & Homogenize Thigh C2->C3 C4 Plate for CFU Count C3->C4 nlrp3_pathway SA Staphylococcus aureus Hla α-hemolysin (Hla) SA->Hla Secretes MAPK MAPK Pathway Hla->MAPK Activates NLRP3 NLRP3 Inflammasome Activation MAPK->NLRP3 Casp1 Caspase-1 NLRP3->Casp1 Activates Inflammation Inflammation & Lung Injury NLRP3->Inflammation IL1b Pro-IL-1β → IL-1β Casp1->IL1b Cleaves IL1b->Inflammation Fosfomycin Fosfomycin Fosfomycin->Hla Inhibits Secretion uti_model_workflow A1 Prepare UPEC Inoculum B1 Instill Bacteria into Bladder (Transurethral Catheter) A1->B1 C1 Initiate Fosfomycin Tx (at 24h post-infection) B1->C1 D1 Harvest Urine, Bladder, Kidneys (at Day 5) C1->D1 E1 Homogenize Tissues & Plate for CFU Count D1->E1

References

An In-depth Technical Guide to Understanding Fosfomycin Resistance Mechanisms In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfomycin (B1673569) is a broad-spectrum antibiotic characterized by its unique phosphonic acid structure. It exerts its bactericidal effect by inhibiting the initial step of peptidoglycan biosynthesis. Specifically, fosfomycin irreversibly inactivates the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) by forming a covalent bond with a cysteine residue in the active site.[1][2] This mode of action is distinct from many other classes of antibiotics, making fosfomycin a valuable therapeutic option, particularly for infections caused by multidrug-resistant (MDR) pathogens. However, the emergence and spread of fosfomycin resistance pose a significant threat to its clinical utility. A thorough understanding of the underlying in vitro resistance mechanisms is crucial for the development of effective strategies to combat resistance and preserve the efficacy of this important antibiotic.

This technical guide provides a comprehensive overview of the core mechanisms of in vitro fosfomycin resistance, detailed experimental protocols for their investigation, and a compilation of quantitative data to aid in research and drug development efforts.

Core Mechanisms of Fosfomycin Resistance

Bacteria have evolved three primary strategies to counteract the activity of fosfomycin: enzymatic inactivation of the drug, modification of the cellular target, and reduction of intracellular drug accumulation through impaired transport.

Enzymatic Inactivation

The most common mechanism of plasmid-mediated fosfomycin resistance is the enzymatic modification of the antibiotic by a group of enzymes known as Fos proteins.[3][4] These enzymes inactivate fosfomycin by opening its epoxide ring, rendering it unable to bind to its target, MurA. The primary families of fosfomycin-modifying enzymes are FosA, FosB, FosC, and FosX.

  • FosA: These are glutathione (B108866) S-transferases that catalyze the addition of glutathione to the C1 position of fosfomycin. FosA enzymes are Mn(II)-dependent and are commonly found in Gram-negative bacteria. The fosA3 gene, often located on mobile genetic elements like plasmids and associated with insertion sequences such as IS26, is a significant contributor to the spread of high-level fosfomycin resistance.[3][4][5]

  • FosB: These are L-cysteine or bacillithiol S-transferases that catalyze the addition of either L-cysteine or bacillithiol to fosfomycin. FosB enzymes are prevalent in Gram-positive bacteria, such as Staphylococcus aureus.[6]

  • FosC: This enzyme utilizes ATP to phosphorylate fosfomycin.

  • FosX: These are epoxide hydrolases that use a water molecule to open the epoxide ring of fosfomycin.

The genes encoding these enzymes, particularly fosA3, are frequently found on conjugative plasmids, which can also carry other resistance determinants, such as extended-spectrum β-lactamases (ESBLs), contributing to the co-selection and dissemination of multidrug resistance.[3][4]

Enzymatic_Inactivation cluster_fosA FosA Pathway cluster_fosB FosB Pathway cluster_fosX FosX Pathway Fosfomycin_A Fosfomycin FosA FosA (Glutathione S-transferase) Fosfomycin_A->FosA Glutathione Glutathione Glutathione->FosA Inactive_Fosfomycin_A Inactive Fosfomycin-Glutathione Adduct FosA->Inactive_Fosfomycin_A Mn²⁺ Fosfomycin_B Fosfomycin FosB FosB (Thiol S-transferase) Fosfomycin_B->FosB Thiol L-Cysteine or Bacillithiol Thiol->FosB Inactive_Fosfomycin_B Inactive Fosfomycin-Thiol Adduct FosB->Inactive_Fosfomycin_B Mn²⁺/Mg²⁺ Fosfomycin_X Fosfomycin FosX FosX (Epoxide Hydrolase) Fosfomycin_X->FosX Water H₂O Water->FosX Inactive_Fosfomycin_X Inactive Dihydroxy-Fosfomycin FosX->Inactive_Fosfomycin_X

Enzymatic inactivation pathways of fosfomycin.
Target Modification

Resistance to fosfomycin can also arise from alterations in its target enzyme, MurA. This can occur through two primary mechanisms: mutations in the murA gene that reduce the affinity of the enzyme for fosfomycin, or overexpression of the wild-type murA gene.

  • Mutations in murA : Changes in the amino acid sequence of MurA, particularly near the active site, can hinder the binding of fosfomycin. While mutations directly at the Cys115 residue can confer high-level resistance, they are relatively rare in clinical isolates, potentially due to a significant fitness cost associated with altering this critical enzyme.[2] Other substitutions, such as Asp369Asn and Leu370Ile, have been reported in clinical E. coli isolates and are thought to contribute to reduced susceptibility.[7]

  • Overexpression of murA : An increase in the intracellular concentration of the MurA enzyme can titrate the antibiotic, requiring higher concentrations of fosfomycin to achieve an inhibitory effect. This mechanism has been shown to confer clinically relevant levels of resistance with a lower fitness cost compared to some resistance mutations.

Reduced Drug Uptake

Fosfomycin enters the bacterial cell via two primary transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT).[8] Both transporters are part of the major facilitator superfamily. Resistance due to reduced uptake is a common chromosomal mechanism and typically results from mutations that inactivate or downregulate these transport systems.

  • glpT and uhpT Mutations : Loss-of-function mutations, such as deletions or frameshift mutations, in the genes encoding these transporters prevent the entry of fosfomycin into the cell, leading to resistance. Mutations in uhpT often result in a more significant increase in the minimum inhibitory concentration (MIC) compared to mutations in glpT.[8]

  • Regulatory Control of Transporter Expression : The expression of glpT and uhpT is tightly regulated. The transcription of both operons is positively regulated by the cAMP receptor protein (CRP), which is activated by cyclic AMP (cAMP). Therefore, mutations in genes involved in the cAMP-CRP regulatory pathway, such as cyaA (adenylate cyclase) and ptsI (phosphotransferase system enzyme I), can lead to decreased levels of cAMP, which in turn reduces the expression of GlpT and UhpT, resulting in fosfomycin resistance. The Uhp system is also regulated by a two-component system, UhpB-UhpA, where UhpC is a sensor that detects extracellular glucose-6-phosphate.

Fosfomycin_Uptake_Regulation cluster_membrane Bacterial Cell cluster_regulation Regulatory Cascade Fosfomycin_ext Fosfomycin (extracellular) GlpT GlpT Transporter Fosfomycin_ext->GlpT uptake UhpT UhpT Transporter Fosfomycin_ext->UhpT uptake Fosfomycin_int Fosfomycin (intracellular) MurA MurA Fosfomycin_int->MurA inhibits Peptidoglycan Peptidoglycan Synthesis MurA->Peptidoglycan GlpT->Fosfomycin_int UhpT->Fosfomycin_int cyaA cyaA gene CyaA_protein Adenylate Cyclase cyaA->CyaA_protein expresses cAMP cAMP CyaA_protein->cAMP synthesizes ATP ATP ATP->CyaA_protein cAMP_CRP cAMP-CRP Complex cAMP->cAMP_CRP CRP CRP CRP->cAMP_CRP glpT_gene glpT gene cAMP_CRP->glpT_gene activates transcription uhpT_gene uhpT gene cAMP_CRP->uhpT_gene activates transcription glpT_gene->GlpT expresses uhpT_gene->UhpT expresses

Regulatory network of fosfomycin uptake.

Experimental Protocols for Investigating Fosfomycin Resistance

A systematic approach is required to characterize the mechanisms of fosfomycin resistance in vitro. This typically involves determining the level of resistance, followed by molecular methods to identify the genetic basis of resistance.

Experimental_Workflow start Isolate with Suspected Fosfomycin Resistance mic_determination MIC Determination (Agar/Broth Dilution) start->mic_determination phenotype Determine Resistance Level (Susceptible, Intermediate, Resistant) mic_determination->phenotype molecular_analysis Molecular Analysis phenotype->molecular_analysis Resistant pcr_fos PCR for fos genes (fosA, fosB, etc.) molecular_analysis->pcr_fos sequencing Sequencing of chromosomal genes (murA, glpT, uhpT, cyaA, ptsI) molecular_analysis->sequencing gene_expression Gene Expression Analysis (qPCR for murA) molecular_analysis->gene_expression fos_positive fos gene present? pcr_fos->fos_positive mutations_found Mutations found? sequencing->mutations_found expression_change murA overexpressed? gene_expression->expression_change conjugation Conjugation Experiment transferable Resistance transferable? conjugation->transferable plasmid_analysis Analyze Transconjugants (Plasmid Sequencing) plasmid_mediated Plasmid-Mediated Resistance plasmid_analysis->plasmid_mediated fos_positive->sequencing No enzymatic_resistance Enzymatic Inactivation fos_positive->enzymatic_resistance Yes mutations_found->gene_expression No target_mod_resistance Target Modification mutations_found->target_mod_resistance Yes (murA) uptake_resistance Reduced Uptake mutations_found->uptake_resistance Yes (glpT, uhpT, etc.) expression_change->conjugation No expression_change->target_mod_resistance Yes transferable->plasmid_analysis Yes unknown Investigate Novel Mechanisms transferable->unknown No

Experimental workflow for characterizing fosfomycin resistance.
Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. For fosfomycin, agar (B569324) dilution is the reference method, though broth microdilution is also commonly used. It is crucial to supplement the medium with glucose-6-phosphate (G6P) to induce the UhpT transporter, ensuring accurate susceptibility testing.

Agar Dilution Method

  • Media Preparation : Prepare Mueller-Hinton agar (MHA) according to the manufacturer's instructions. Autoclave and cool to 48-50°C in a water bath. Prepare a stock solution of G6P and add it to the molten agar to a final concentration of 25 µg/mL.

  • Fosfomycin Plate Preparation : Prepare a stock solution of fosfomycin. Perform serial twofold dilutions of the fosfomycin stock solution. Add 1 volume of each fosfomycin dilution to 9 volumes of the G6P-supplemented molten MHA to achieve the desired final concentrations. Pour the agar into sterile Petri dishes and allow them to solidify.

  • Inoculum Preparation : From a fresh (18-24 hour) culture, pick 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension 1:10 in sterile saline to obtain a concentration of approximately 1-2 x 10⁷ CFU/mL.

  • Inoculation : Using an inoculum replicator, spot 1-2 µL of the diluted bacterial suspension onto the surface of the fosfomycin-containing and control (no antibiotic) MHA plates.

  • Incubation : Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation : The MIC is the lowest concentration of fosfomycin that completely inhibits visible bacterial growth.

Broth Microdilution Method

  • Media Preparation : Prepare cation-adjusted Mueller-Hinton broth (CAMHB). Prepare a stock solution of G6P and add it to the CAMHB to a final concentration of 25 µg/mL.

  • Plate Preparation : Dispense 50 µL of G6P-supplemented CAMHB into each well of a 96-well microtiter plate. Prepare twofold serial dilutions of a fosfomycin stock solution in G6P-supplemented CAMHB directly in the plate.

  • Inoculum Preparation : Prepare a bacterial suspension as described for the agar dilution method. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation : Add 50 µL of the standardized inoculum to each well.

  • Incubation : Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation : The MIC is the lowest concentration of fosfomycin that prevents visible turbidity.

Molecular Identification of Resistance Determinants

PCR for Detection of fos Genes

This protocol is for the detection of plasmid-mediated fos genes, such as fosA3.

  • DNA Extraction : Extract plasmid DNA from the resistant isolate using a commercial plasmid DNA miniprep kit.

  • PCR Amplification : Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and primers specific for the target fos gene (see Table 3). Add the template plasmid DNA.

  • Thermal Cycling : Perform PCR using the appropriate cycling conditions for the specific primer set.

  • Gel Electrophoresis : Analyze the PCR products on a 1-1.5% agarose (B213101) gel stained with an appropriate nucleic acid stain. The presence of a band of the expected size indicates a positive result.

Sequencing of murA, glpT, and uhpT

This protocol is for the identification of mutations in chromosomal genes associated with fosfomycin resistance.

  • Genomic DNA Extraction : Extract genomic DNA from the resistant isolate using a commercial genomic DNA purification kit.

  • PCR Amplification : Amplify the entire coding sequence of the target genes (murA, glpT, uhpT) using primers that flank the gene (see Table 3).

  • PCR Product Purification : Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing : Send the purified PCR products for Sanger sequencing using the amplification primers and, if necessary, internal sequencing primers.

  • Sequence Analysis : Align the obtained sequences with the wild-type reference sequence to identify any mutations.

Analysis of Gene Expression

Quantitative PCR (qPCR) for murA Expression

This protocol is to determine if overexpression of murA is contributing to resistance.

  • RNA Extraction : Grow the resistant isolate and a susceptible control strain to mid-log phase. Extract total RNA using a commercial RNA purification kit.

  • DNase Treatment : Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis : Synthesize cDNA from the RNA template using a reverse transcriptase enzyme and random primers or a gene-specific primer.

  • qPCR : Perform qPCR using primers specific for murA and a reference (housekeeping) gene. Use a fluorescent dye such as SYBR Green to detect DNA amplification.

  • Data Analysis : Calculate the relative expression of murA in the resistant isolate compared to the susceptible control using the ΔΔCt method.

Transferability of Resistance

Bacterial Conjugation Assay

This protocol is to determine if fosfomycin resistance is transferable, suggesting it is located on a conjugative plasmid.

  • Strain Preparation : Grow overnight cultures of the fosfomycin-resistant donor strain and a susceptible, recipient strain with a selectable marker (e.g., rifampicin (B610482) resistance).

  • Mating : Mix equal volumes of the donor and recipient cultures and spot the mixture onto a non-selective agar plate. Incubate for 4-6 hours or overnight at 37°C to allow for conjugation.

  • Selection of Transconjugants : Resuspend the mating mixture in sterile saline. Plate serial dilutions of the suspension onto selective agar plates containing both fosfomycin and the recipient's selectable marker (e.g., rifampicin).

  • Confirmation : Pick colonies that grow on the selective plates (transconjugants) and confirm their identity as the recipient strain that has acquired fosfomycin resistance. This can be done by confirming the recipient's original resistance profile and the presence of the fos gene via PCR.

Quantitative Data on Fosfomycin Resistance

The following tables summarize key quantitative data related to fosfomycin resistance mechanisms.

Table 1: Minimum Inhibitory Concentrations (MICs) for Different Fosfomycin Resistance Mechanisms in E. coli

Resistance MechanismGenotypeFosfomycin MIC (µg/mL)Reference(s)
Wild-Type Wild-Type0.5 - 2[8]
Reduced Uptake ΔglpT2[8]
ΔuhpT64[8]
ΔglpT ΔuhpT256[8]
ΔcyaA8[8]
ΔptsI2[8]
ΔuhpT ΔcyaA512[8]
Enzymatic Inactivation fosA3 positive>256 - >1024[3][4]
Target Modification murA (Asp369Asn)512[7]
murA (Leu370Ile)512[7]

Table 2: Enzyme Kinetic Parameters for Fosfomycin-Modifying Enzymes

EnzymeOrganismSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference(s)
FosA Pseudomonas aeruginosaFosfomycin0.23 ± 0.0370 ± 33.0 x 10⁵
FosA3 Escherichia coliFosfomycin0.20 ± 0.02190 ± 109.5 x 10⁵
FosB Staphylococcus aureusFosfomycin0.45 ± 0.051.8 ± 0.14.0 x 10³[6]
Bacillithiol0.08 ± 0.011.8 ± 0.12.3 x 10⁴[6]

Table 3: PCR Primers for Identification of Fosfomycin Resistance Genes

GenePrimer NamePrimer Sequence (5' -> 3')Product Size (bp)Reference(s)
fosA fosA-FGCTGCACGCCCGCTGGAATA217[1]
fosA-RCGACGCCCCCTCGCTTTTGT[1]
fosA3 fosA3-FGCA GCA AAG TGT TGG TTA CG420[3]
fosA3-RGGT TAA GCG TCT GTT TCC AG[3]
fosB fosB-FCAGAGATATTTTAGGGGCTGACA312[1]
fosB-RCTCAATCTATCTTCTAAACTTCCTG[1]
fosC fosC-FGGGTTACATGCCCTTGCTCA354[1]
fosC-RAACCCGCACAACGACAGATG[1]
murA murA-FGCCCTTGAAAGAATGGTTCGT~1600[1]
murA-RGTTACAATACTCGACGCAGGT[1]
glpT glpT-FTGAATAAAACAGCAGGGCAA~1700[1]
glpT-RCACAGCTAGTATGTATAACGAC[1]
uhpT uhpT-FTGTGTTTATGTTCAGTATTTTGGA~1570[1]
uhpT-RTCTTTCATCTCTTCACGCAC[1]

Conclusion

The in vitro mechanisms of fosfomycin resistance are multifaceted, involving enzymatic inactivation, target modification, and impaired drug uptake. The dissemination of plasmid-mediated resistance genes, particularly fosA3, poses a significant challenge. A thorough understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is essential for surveillance, clinical decision-making, and the development of novel strategies to counteract resistance. Continued research into the fitness costs associated with different resistance mechanisms and the interplay between them will be crucial for preserving the long-term efficacy of fosfomycin.

References

The Pharmacokinetic and Pharmacodynamic Profile of Fosfomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Fosfomycin (B1673569) is a broad-spectrum antibiotic with a unique mechanism of action, making it a valuable agent in an era of increasing antimicrobial resistance.[1][2] Originally isolated from Streptomyces fradiae, this phosphonic acid derivative has regained interest for its activity against multidrug-resistant (MDR) pathogens.[1][3] This guide provides an in-depth overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of fosfomycin, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics: The Journey of Fosfomycin in the Body

The pharmacokinetic profile of fosfomycin is characterized by its hydrophilic nature, low molecular weight, and minimal protein binding.[4][5] These properties influence its absorption, distribution, metabolism, and excretion. Fosfomycin is available in different salt formulations, which significantly impacts its pharmacokinetic parameters, particularly bioavailability.[6]

Absorption

Oral fosfomycin is available as two primary salts: fosfomycin tromethamine and fosfomycin calcium. Fosfomycin tromethamine is the preferred oral formulation due to its higher bioavailability, which ranges from 33% to 44%.[7][8] In contrast, the calcium salt has a lower bioavailability of 20% to 30%.[6] Following oral administration of fosfomycin tromethamine, peak plasma concentrations (Cmax) are typically reached within 2 to 2.5 hours.[9] Intravenous administration of fosfomycin disodium (B8443419) results in complete bioavailability.

Distribution

Fosfomycin exhibits good tissue penetration, a key characteristic for treating systemic infections.[5][7] It has a relatively small volume of distribution (Vd) following intravenous administration, reported to be between 9 and 30 L at a steady state.[8] The apparent volume of distribution after oral administration of the tromethamine salt is significantly larger, around 100-170 L for a 70-kg individual.[8] Fosfomycin is not bound to plasma proteins, which contributes to its wide distribution into various tissues and body fluids, including the central nervous system, soft tissues, bone, lungs, and abscesses.[5][7][10]

Metabolism and Excretion

Fosfomycin is not metabolized in the body and is primarily excreted unchanged in the urine through glomerular filtration.[6][10] Following intravenous administration, approximately 90% of the dose is recovered in the urine within 36 to 48 hours.[8] After oral administration of the tromethamine salt, about 10% of the dose is excreted.[8] The elimination half-life (t1/2) of intravenous fosfomycin is between 1.9 and 3.9 hours in healthy individuals.[8] The half-life is longer after oral administration of the tromethamine salt, ranging from 3.6 to 8.28 hours, which is attributed to a more extended absorption phase.[8]

Table 1: Summary of Key Pharmacokinetic Parameters of Fosfomycin Formulations

ParameterFosfomycin Tromethamine (Oral)Fosfomycin Calcium (Oral)Fosfomycin Disodium (IV)
Bioavailability (F) 33% - 44%[7][8]20% - 30%[6]100%
Peak Plasma Concentration (Cmax) 22 - 32 µg/mL[9]VariableDose-dependent
Time to Peak (Tmax) 2 - 2.5 hours[9]VariableEnd of infusion
Volume of Distribution (Vd) ~100 - 170 L[8]Not well described9 - 30 L[8]
Elimination Half-life (t1/2) 3.6 - 8.28 hours[8]Not well described1.9 - 3.9 hours[8]
Primary Route of Excretion Renal[8]Renal[6]Renal[8]

Pharmacodynamics: The Action of Fosfomycin on Bacteria

The bactericidal activity of fosfomycin stems from its unique mechanism of action, which involves the inhibition of a very early step in bacterial cell wall synthesis.[1][7]

Mechanism of Action

Fosfomycin enters the bacterial cell through the glycerophosphate (GlpT) and hexose-6-phosphate (UhpT) transport systems.[7][11] Once inside the cytoplasm, it irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[11][12] MurA catalyzes the first committed step in peptidoglycan synthesis by ligating phosphoenolpyruvate (B93156) (PEP) to UDP-N-acetylglucosamine.[12] Fosfomycin acts as a PEP analog, covalently binding to a cysteine residue in the active site of MurA, thereby blocking cell wall synthesis and leading to bacterial cell lysis.[11][12]

G cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm GlpT GlpT Fosfomycin_in Fosfomycin GlpT->Fosfomycin_in UhpT UhpT UhpT->Fosfomycin_in MurA MurA Enzyme Fosfomycin_in->MurA Inhibits Peptidoglycan_synthesis Peptidoglycan Synthesis MurA->Peptidoglycan_synthesis Catalyzes PEP Phosphoenolpyruvate (PEP) PEP->MurA Binds UDP_GlcNAc UDP-N-acetylglucosamine UDP_GlcNAc->MurA Binds Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Forms Fosfomycin_out Fosfomycin Fosfomycin_out->GlpT Uptake Fosfomycin_out->UhpT Uptake

Fosfomycin's mechanism of action, inhibiting MurA.
Pharmacokinetic/Pharmacodynamic (PK/PD) Indices

The efficacy of fosfomycin has been linked to different PK/PD indices depending on the pathogen. The most commonly evaluated indices are the area under the free drug concentration-time curve to minimum inhibitory concentration ratio (fAUC/MIC) and the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC).[13] For Enterobacteriaceae, the AUC/MIC ratio appears to be the PK/PD index most closely associated with efficacy.[13] In a neutropenic murine thigh infection model, net stasis and 1-log kill for Enterobacteriaceae were observed at mean 24-hour AUC/MIC ratios of 23 and 83, respectively.[9]

In Vitro Activity

Fosfomycin demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many MDR strains.[1][14] It is particularly active against Escherichia coli and other Enterobacterales.[6]

Table 2: Representative Minimum Inhibitory Concentration (MIC) Ranges for Fosfomycin Against Common Pathogens

PathogenMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli ≤1[15]64[15]
Klebsiella pneumoniae 8>128
Enterococcus faecalis 1664
Staphylococcus aureus 432
Pseudomonas aeruginosa 16>128

Note: MIC values can vary significantly based on geographic location and testing methodology.

Mechanisms of Resistance

Resistance to fosfomycin can develop, although it is less common in vivo compared to in vitro observations.[11] The primary mechanisms of acquired resistance include:

  • Modification of Transport Systems: Mutations in the genes encoding the GlpT and UhpT transporters (glpT and uhpT) are the most frequent cause of resistance, as they prevent fosfomycin from entering the bacterial cell.[3][16]

  • Enzymatic Inactivation: The acquisition of plasmid-encoded genes, such as fosA, fosB, and fosX, which encode enzymes that inactivate fosfomycin through the addition of glutathione, L-cysteine, or water, respectively.[16]

  • Target Modification: Mutations in the murA gene can alter the drug's binding site, reducing its inhibitory effect.[16]

G cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm GlpT GlpT Transporter Reduced_uptake Reduced Uptake GlpT->Reduced_uptake UhpT UhpT Transporter UhpT->Reduced_uptake Fosfomycin_in Fosfomycin MurA MurA Enzyme Fosfomycin_in->MurA Inactivated_Fosfomycin Inactive Fosfomycin Target_mutation Target Mutation MurA->Target_mutation Fos_genes fosA, fosB, fosX Fos_genes->Fosfomycin_in Inactivates Fosfomycin_out Fosfomycin Fosfomycin_out->GlpT Fosfomycin_out->UhpT Enzymatic_inactivation Enzymatic Inactivation

Primary mechanisms of fosfomycin resistance.

Experimental Protocols

Pharmacokinetic Study in Healthy Volunteers
  • Study Design: An open-label, single-center study to evaluate the pharmacokinetics of oral and intravenous fosfomycin.[17]

  • Participants: Healthy adult volunteers.

  • Drug Administration: Participants receive a single oral dose of 3g fosfomycin tromethamine and, after a washout period, a single intravenous dose of fosfomycin disodium.[17]

  • Sample Collection: Blood samples are collected at pre-defined time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose). Urine is collected over specified intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours).[17]

  • Analytical Method: Fosfomycin concentrations in plasma and urine are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][17]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or population pharmacokinetic modeling to determine key parameters such as Cmax, Tmax, AUC, t1/2, Vd, and clearance.[17]

In Vitro Time-Kill Assay
  • Objective: To evaluate the bactericidal activity of fosfomycin over time against a specific bacterial isolate.[18]

  • Bacterial Isolate: A standardized inoculum of the test organism (e.g., E. coli ATCC 25922) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).[19]

  • Drug Concentrations: Fosfomycin is tested at various multiples of the MIC (e.g., 0.25x, 0.5x, 1x, 2x, 4x, and 8x MIC). A growth control (no antibiotic) is included.[18]

  • Incubation: The bacterial cultures with and without fosfomycin are incubated at 37°C with shaking.

  • Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).[20]

  • Bacterial Quantification: The samples are serially diluted and plated on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each fosfomycin concentration to generate time-kill curves. Synergy with other antibiotics can also be assessed using this method.[18]

G Start Start Prepare_Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->Prepare_Inoculum Add_Fosfomycin Add Fosfomycin at Varying MIC Multiples Prepare_Inoculum->Add_Fosfomycin Incubate Incubate at 37°C Add_Fosfomycin->Incubate Sample Collect Samples at Time Points (0-24h) Incubate->Sample Serial_Dilution Perform Serial Dilutions Sample->Serial_Dilution Plate Plate on Agar Serial_Dilution->Plate Incubate_Plates Incubate Plates Overnight Plate->Incubate_Plates Count_Colonies Count Colonies (CFU/mL) Incubate_Plates->Count_Colonies Plot_Data Plot log10 CFU/mL vs. Time Count_Colonies->Plot_Data End End Plot_Data->End

Workflow for an in vitro time-kill assay.
Hollow-Fiber Infection Model (HFIM)

  • Objective: To simulate human pharmacokinetic profiles of fosfomycin and study its effect on bacterial growth and resistance development in a dynamic in vitro system.[21]

  • Model Setup: The HFIM consists of a central reservoir with fresh medium that is pumped through hollow fibers. The bacterial culture is in the extracapillary space. A programmable syringe pump administers fosfomycin into the central reservoir to mimic human pharmacokinetics, while another pump removes waste to simulate drug clearance.[21]

  • Drug Administration: Fosfomycin is administered to simulate specific human dosing regimens (e.g., half-life of 2 hours).[21]

  • Sampling and Analysis: Samples are collected from the central compartment at predetermined time points. Bacterial concentrations (total and resistant subpopulations) are determined by plating on antibiotic-free and antibiotic-containing agar plates.[21]

Conclusion

Fosfomycin's unique mechanism of action and favorable pharmacokinetic profile, particularly its excellent tissue penetration and urinary excretion, make it a valuable therapeutic option.[5][7] Understanding its PK/PD relationships is crucial for optimizing dosing regimens to maximize efficacy and minimize the emergence of resistance.[22] The experimental models described provide a framework for further investigation into the clinical applications of this important antibiotic.

References

Methodological & Application

In Vitro Susceptibility Testing of Fosfomycin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro susceptibility testing of fosfomycin (B1673569), a critical antibiotic for treating various bacterial infections, including those caused by multidrug-resistant organisms. Accurate and reproducible susceptibility testing is paramount for appropriate clinical use and for monitoring the emergence of resistance. This document outlines the methodologies for agar (B569324) dilution, broth microdilution, disk diffusion, and gradient diffusion testing, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

Fosfomycin is a broad-spectrum antibiotic that inhibits the initial step of bacterial cell wall biosynthesis. A crucial aspect of in vitro fosfomycin susceptibility testing is the supplementation of the test medium with glucose-6-phosphate (G6P).[1] Fosfomycin enters the bacterial cell via two transport systems: the L-alpha-glycerophosphate transporter and the hexose (B10828440) phosphate (B84403) transporter. The latter is induced by G6P, and its inclusion in the testing medium is essential for reliable and accurate susceptibility results for many organisms.[1] Both CLSI and EUCAST recommend the addition of 25 µg/mL of G6P to the test medium.[1]

Key Susceptibility Testing Methods

The choice of susceptibility testing method can depend on various factors, including the required throughput, the need for quantitative MIC data, and the specific organism being tested. The agar dilution method is considered the gold standard by both CLSI and EUCAST.[2][3]

Data Presentation: Interpretive Breakpoints and Quality Control Ranges

The following tables summarize the CLSI and EUCAST interpretive criteria for fosfomycin susceptibility testing and the acceptable quality control ranges for recommended ATCC® reference strains.

Table 1: CLSI Interpretive Breakpoints for Fosfomycin

OrganismMethodDisk ContentZone Diameter (mm)MIC (µg/mL)
S I
Escherichia coli (uncomplicated urinary tract infections only)Disk Diffusion200 µg Fosfomycin / 50 µg G6P≥1613-15
Escherichia coli (uncomplicated urinary tract infections only)Agar Dilution---
Enterococcus faecalis (uncomplicated urinary tract infections only)Agar Dilution---

Source: CLSI M100[4][5]

Table 2: EUCAST Interpretive Breakpoints for Fosfomycin (Intravenous)

OrganismMethodMIC (µg/mL)
S
EnterobacteralesAgar/Broth Dilution≤32

Table 3: EUCAST Interpretive Breakpoints for Fosfomycin (Oral - Uncomplicated UTI)

OrganismMethodDisk ContentZone Diameter (mm)MIC (µg/mL)
S R
Escherichia coliDisk Diffusion200 µg Fosfomycin / 50 µg G6P≥24<24
Escherichia coliAgar/Broth Dilution---

Source: EUCAST Breakpoint Tables[3][6]

Table 4: Quality Control (QC) Ranges for Fosfomycin Susceptibility Testing

QC StrainMethodCLSI QC RangeEUCAST QC Range
Escherichia coli ATCC® 25922Agar Dilution (MIC in µg/mL)0.5 - 20.5 - 2
Disk Diffusion (Zone Diameter in mm)22 - 3022 - 30
Staphylococcus aureus ATCC® 29213Agar Dilution (MIC in µg/mL)0.5 - 40.5 - 4
Pseudomonas aeruginosa ATCC® 27853Agar Dilution (MIC in µg/mL)2 - 82 - 8
Enterococcus faecalis ATCC® 29212Agar Dilution (MIC in µg/mL)32 - 12832 - 128

Source: CLSI M100, EUCAST QC Tables[1][3][4][7]

Experimental Protocols

Protocol 1: Agar Dilution Method

The agar dilution method is the reference method for determining the Minimum Inhibitory Concentration (MIC) of fosfomycin.[2][3]

Materials:

  • Fosfomycin analytical standard

  • Mueller-Hinton Agar (MHA)

  • Glucose-6-Phosphate (G6P)

  • Sterile petri dishes

  • Sterile saline (0.85%) or Mueller-Hinton Broth (MHB)

  • 0.5 McFarland turbidity standard

  • Bacterial cultures

  • Inoculum replicating device (optional)

  • Incubator (35 ± 2°C)

Procedure:

  • Media Preparation: Prepare MHA according to the manufacturer's instructions. Autoclave and cool to 48-50°C in a water bath. Aseptically add G6P to a final concentration of 25 µg/mL.

  • Antibiotic Plate Preparation: Prepare serial twofold dilutions of fosfomycin in sterile water. Add 1 part of each antibiotic dilution to 9 parts of the molten G6P-supplemented MHA to achieve the desired final concentrations.[1] Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline or MHB. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute the inoculum 1:10 to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.

  • Inoculation: Using an inoculum replicator or a calibrated loop, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of the agar plates, including a growth control plate (no antibiotic).

  • Incubation: Allow the inoculated spots to dry completely before inverting the plates. Incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth, disregarding a faint haze or a single colony.

Agar_Dilution_Workflow cluster_prep Preparation cluster_plate Plating cluster_analysis Analysis prep_media Prepare G6P-supplemented Mueller-Hinton Agar mix_agar Mix antibiotic dilutions with molten agar prep_media->mix_agar prep_antibiotic Prepare serial dilutions of Fosfomycin prep_antibiotic->mix_agar prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) spot_inoculum Spot-inoculate plates with bacterial suspension prep_inoculum->spot_inoculum pour_plates Pour into petri dishes mix_agar->pour_plates pour_plates->spot_inoculum incubate Incubate at 35°C for 16-20 hours spot_inoculum->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic

Agar Dilution Workflow for Fosfomycin Susceptibility Testing.
Protocol 2: Broth Microdilution Method

The broth microdilution method is a high-throughput alternative for determining the MIC of fosfomycin.

Materials:

  • Fosfomycin analytical standard

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Glucose-6-Phosphate (G6P)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85%) or MHB

  • 0.5 McFarland turbidity standard

  • Bacterial cultures

  • Multichannel pipette

  • Incubator (35 ± 2°C)

Procedure:

  • Media Preparation: Prepare CAMHB according to the manufacturer's instructions. Aseptically add G6P to a final concentration of 25 µg/mL.

  • Plate Preparation: Dispense 50 µL of G6P-supplemented CAMHB into each well of a 96-well microtiter plate. Prepare serial twofold dilutions of fosfomycin in the first column of the plate, and then perform serial dilutions across the plate using a multichannel pipette.

  • Inoculum Preparation: Prepare a standardized inoculum as described for the agar dilution method. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL per well.[4] Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[4]

  • Result Interpretation: The MIC is the lowest concentration of fosfomycin that shows no visible growth (clear well).[8]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_analysis Analysis prep_media Prepare G6P-supplemented CAMHB prep_antibiotic Prepare serial dilutions of Fosfomycin in plate prep_media->prep_antibiotic add_inoculum Add diluted inoculum to each well prep_antibiotic->add_inoculum prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->add_inoculum incubate Incubate at 35°C for 16-20 hours add_inoculum->incubate read_mic Read MIC: Lowest concentration with no turbidity incubate->read_mic

Broth Microdilution Workflow for Fosfomycin Susceptibility Testing.
Protocol 3: Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative method for assessing susceptibility.

Materials:

  • Fosfomycin disks (200 µg fosfomycin and 50 µg G6P)

  • Mueller-Hinton Agar (MHA) plates (150 mm)

  • Sterile saline (0.85%) or MHB

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Bacterial cultures

  • Incubator (35 ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum as described for the agar dilution method.

  • Inoculation: Dip a sterile swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.

  • Disk Application: Aseptically apply a fosfomycin disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: Measure the diameter of the zone of complete inhibition of growth in millimeters. Interpret the results based on the established breakpoints (see Table 1 and 3).

Disk_Diffusion_Workflow cluster_prep Preparation cluster_plating Plating cluster_analysis Analysis prep_inoculum Prepare standardized bacterial inoculum swab_plate Swab MHA plate with inoculum prep_inoculum->swab_plate apply_disk Apply Fosfomycin disk swab_plate->apply_disk incubate Incubate at 35°C for 16-20 hours apply_disk->incubate measure_zone Measure zone of inhibition (mm) incubate->measure_zone interpret Interpret as S, I, or R measure_zone->interpret

Disk Diffusion Workflow for Fosfomycin Susceptibility Testing.
Protocol 4: Gradient Diffusion (Etest®) Method

The gradient diffusion method uses a predefined, continuous concentration gradient of an antibiotic on a plastic strip to determine the MIC.

Materials:

  • Fosfomycin Etest® strips

  • Mueller-Hinton Agar (MHA) plates (150 mm)

  • Sterile saline (0.85%) or MHB

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Bacterial cultures

  • Incubator (35 ± 2°C)

Procedure:

  • Inoculum Preparation and Inoculation: Prepare a standardized inoculum and inoculate the MHA plate as described for the disk diffusion method.

  • Strip Application: Aseptically apply the fosfomycin Etest® strip to the agar surface, ensuring the entire length of the strip is in complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: After incubation, an elliptical zone of inhibition will be visible. The MIC is read where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.

Etest_Workflow cluster_prep Preparation cluster_plating Plating cluster_analysis Analysis prep_inoculum Prepare standardized bacterial inoculum swab_plate Swab MHA plate with inoculum prep_inoculum->swab_plate apply_strip Apply Fosfomycin Etest® strip swab_plate->apply_strip incubate Incubate at 35°C for 16-20 hours apply_strip->incubate read_mic Read MIC at intersection of ellipse and strip incubate->read_mic

Gradient Diffusion (Etest®) Workflow for Fosfomycin.

Conclusion

The reliable in vitro susceptibility testing of fosfomycin is essential for its effective clinical application. The choice of method should be guided by the specific needs of the laboratory and the organisms being tested, with the agar dilution method serving as the reference standard. Strict adherence to standardized protocols, particularly the supplementation of media with G6P, is critical for obtaining accurate and reproducible results. These application notes and protocols provide a framework for researchers, scientists, and drug development professionals to perform robust fosfomycin susceptibility testing.

References

Protocols for fosfomycin synergy testing with other antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for testing the synergistic activity of fosfomycin (B1673569) in combination with other antibiotics. The information is intended to guide researchers in accurately assessing and interpreting synergistic interactions, which is crucial for combating antimicrobial resistance and developing novel therapeutic strategies.

Introduction

Fosfomycin is a broad-spectrum antibiotic with a unique mechanism of action, inhibiting the initial step of bacterial cell wall biosynthesis by irreversibly inactivating the MurA enzyme.[1] This distinct mechanism minimizes cross-resistance with other antibiotic classes and makes fosfomycin an attractive candidate for combination therapy. Synergy testing is essential to identify antibiotic combinations that are more effective than the individual agents, potentially leading to enhanced bacterial killing, reduced dosage requirements, and a lower propensity for the development of resistance.[1]

This document outlines standardized protocols for three common in vitro synergy testing methods: the checkerboard assay, the time-kill assay, and the E-test synergy method.

Data Presentation: Quantitative Synergy Data

The Fractional Inhibitory Concentration (FIC) index is a common metric used to quantify the degree of synergy between two antimicrobial agents. It is calculated using the following formula:

FICI = FIC of Drug A + FIC of Drug B

where:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The FICI is interpreted as follows:

  • Synergy: FICI ≤ 0.5

  • Additive/Partial Synergy: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0[2][3][4][5]

The following tables summarize published FIC indices for fosfomycin in combination with various antibiotics against different bacterial species.

Table 1: Fosfomycin Synergy with Beta-Lactams

Partner AntibioticBacterial SpeciesNumber of IsolatesSynergy (FICI ≤ 0.5) (%)Additive (0.5 < FICI ≤ 1.0) (%)Reference
Piperacillin/tazobactamE. coli, K. pneumoniae, P. aeruginosa3033%54%[3][4][5]
Ceftazidime/avibactamE. coli, K. pneumoniae, P. aeruginosa3030%Not specified[3][4][5]
MeropenemE. coli, K. pneumoniae, P. aeruginosa30Not specified83%[3][4][5]
AztreonamE. coli, K. pneumoniae, P. aeruginosa30Not specified83%[3][4][5]
ImipenemMethicillin-Resistant S. aureus (MRSA)1090% (with standard inocula)Not specified[6]
CeftriaxoneMethicillin-Resistant S. aureus (MRSA)10100% (with standard inocula)Not specified[6]

Table 2: Fosfomycin Synergy with Other Antibiotic Classes

Partner AntibioticBacterial SpeciesNumber of IsolatesSynergy (FICI ≤ 0.5) (%)Additive (0.5 < FICI ≤ 1.0) (%)Reference
GentamicinCarbapenem-Resistant E. coli1100%0%[7]
AmikacinCarbapenem-Resistant E. coli1100%0%[7]
CiprofloxacinCarbapenem-Resistant E. coli1100%0%[7]
TigecyclineKPC-producing K. pneumoniae3013.3% - 16.7%30.0% - 36.7%[4]
ColistinCarbapenem-Resistant K. pneumoniae5072%12% (partial synergism)[8]
MinocyclineP. aeruginosaNot specifiedAdditive effect observedNot specified[9]
DoxycyclineVancomycin-Resistant E. faecium24Synergistic or additive in most casesNot specified[9]

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a widely used method to determine the FIC index by testing a range of concentrations of two antibiotics, both alone and in combination.

Materials:

  • 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Glucose-6-phosphate (G6P) solution (25 mg/L final concentration for fosfomycin testing)

  • Stock solutions of fosfomycin and the partner antibiotic

  • Bacterial inoculum standardized to 0.5 McFarland

  • Multichannel pipette

Protocol:

  • Prepare Broth: Supplement CAMHB with G6P to a final concentration of 25 mg/L.

  • Plate Setup:

    • Add 50 µL of supplemented CAMHB to all wells of a 96-well plate.

    • In column 1, add an additional 50 µL of the highest concentration of Drug B (e.g., 4x MIC).

    • Perform two-fold serial dilutions of Drug B from column 1 to column 10, leaving columns 11 (Drug A control) and 12 (growth control) without Drug B.

    • In row A, add an additional 50 µL of the highest concentration of Drug A (Fosfomycin).

    • Perform two-fold serial dilutions of Drug A from row A to row G, leaving row H (Drug B control) without Drug A.

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 50 µL of the diluted inoculum to each well.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Reading Results: Determine the Minimal Inhibitory Concentration (MIC) of each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.

  • FICI Calculation: Calculate the FIC index as described above.

Time-Kill Assay

The time-kill assay provides dynamic information about the rate of bacterial killing by an antibiotic combination over time.

Materials:

  • Culture tubes or flasks

  • CAMHB supplemented with G6P (25 mg/L)

  • Stock solutions of fosfomycin and the partner antibiotic

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar (B569324) plates for colony counting

Protocol:

  • Prepare Inoculum: Prepare a bacterial suspension to a 0.5 McFarland standard and then dilute it in supplemented CAMHB to a starting concentration of approximately 1 x 10^6 CFU/mL.

  • Setup Test Tubes: Prepare tubes containing:

    • Growth control (no antibiotic)

    • Fosfomycin alone (at a specified concentration, e.g., 1x MIC)

    • Partner antibiotic alone (at a specified concentration, e.g., 1x MIC)

    • Fosfomycin and partner antibiotic in combination (at the same concentrations)

  • Incubation: Incubate all tubes at 37°C with shaking.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.[2] Perform serial dilutions in sterile saline or PBS and plate onto agar plates.

  • Colony Counting: Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.

E-test Synergy Method

The E-test (epsilometer test) uses antibiotic gradient strips to determine the MIC. For synergy testing, two strips are placed in a cross or "T" formation on an inoculated agar plate.

Materials:

  • Agar plates (e.g., Mueller-Hinton agar supplemented with G6P)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Fosfomycin and partner antibiotic E-test strips

  • Sterile swabs

Protocol:

  • Inoculate Plate: Dip a sterile swab into a bacterial suspension adjusted to a 0.5 McFarland standard and streak the entire surface of the agar plate to create a uniform lawn of bacteria.

  • Apply Strips:

    • Place the E-test strip of the first antibiotic on the agar surface.

    • Place the E-test strip of the second antibiotic at a 90° angle to the first strip, with the MIC scale of the second strip intersecting the first strip at its MIC value (or another predetermined point).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Reading Results: Observe the inhibition ellipses. A deformation or reduction in the MIC value at the intersection of the two strips indicates a synergistic interaction.

  • FICI Calculation: The MIC of each drug in combination is read where the inhibition ellipse intersects the E-test strip. The FICI can then be calculated.[3][4][5]

Visualizations

Fosfomycin's Mechanism of Action

fosfomycin_mechanism cluster_cell Bacterial Cell cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane UDP_GlcNAc UDP-N-acetylglucosamine MurA MurA Enzyme UDP_GlcNAc->MurA PEP Phosphoenolpyruvate PEP->MurA Peptidoglycan_precursor Peptidoglycan Precursor MurA->Peptidoglycan_precursor Catalyzes first step Cell_wall_synthesis Cell Wall Synthesis Peptidoglycan_precursor->Cell_wall_synthesis Lysis Cell Lysis Cell_wall_synthesis->Lysis Inhibition leads to GlpT GlpT Transporter Fosfomycin_int Fosfomycin UhpT UhpT Transporter Fosfomycin_ext Fosfomycin Fosfomycin_ext->GlpT Enters via Glycerol-3-P mimicry Fosfomycin_ext->UhpT Enters via Glucose-6-P mimicry Fosfomycin_int->MurA

Caption: Mechanism of fosfomycin action on bacterial cell wall synthesis.

Checkerboard Assay Experimental Workflow

checkerboard_workflow start Start prepare_broth Prepare Supplemented CAMHB (with G6P) start->prepare_broth setup_plate Set up 96-well plate with serial dilutions of Drug A and Drug B prepare_broth->setup_plate prepare_inoculum Prepare and standardize bacterial inoculum setup_plate->prepare_inoculum inoculate Inoculate plate prepare_inoculum->inoculate incubate Incubate plate (18-24h at 35-37°C) inoculate->incubate read_mic Read MICs of drugs alone and in combination incubate->read_mic calculate_fici Calculate FIC Index read_mic->calculate_fici interpret Interpret results: Synergy, Additive, Indifference, Antagonism calculate_fici->interpret end End interpret->end

Caption: Workflow for the checkerboard synergy assay.

Time-Kill Assay Experimental Workflow

time_kill_workflow start Start prepare_inoculum Prepare standardized bacterial inoculum in broth start->prepare_inoculum setup_tubes Set up test tubes: - Growth Control - Drug A alone - Drug B alone - Combination prepare_inoculum->setup_tubes incubate Incubate tubes with shaking setup_tubes->incubate loop At specified time points (0, 2, 4, 8, 24h) incubate->loop sample Remove aliquot loop->sample plot_data Plot log10 CFU/mL vs. time loop->plot_data After final time point dilute_plate Perform serial dilutions and plate on agar sample->dilute_plate count_colonies Incubate plates and count colonies (CFU/mL) dilute_plate->count_colonies count_colonies->loop Next time point analyze Analyze for synergy (≥2-log10 decrease) plot_data->analyze end End analyze->end

Caption: Workflow for the time-kill synergy assay.

Logical Relationship of Fosfomycin and Beta-Lactam Synergy

fosfomycin_betalactam_synergy cluster_cell_wall Bacterial Cell Wall Synthesis Fosfomycin Fosfomycin Early_Stage Early Stage: Peptidoglycan Precursor Synthesis (MurA) Fosfomycin->Early_Stage Inhibits BetaLactam Beta-Lactam Late_Stage Late Stage: Peptidoglycan Cross-linking (PBPs) BetaLactam->Late_Stage Inhibits Early_Stage->Late_Stage Bacterial_Lysis Enhanced Bacterial Lysis Early_Stage->Bacterial_Lysis Cell_Wall Intact Cell Wall Late_Stage->Cell_Wall Late_Stage->Bacterial_Lysis

Caption: Sequential blockade of cell wall synthesis by fosfomycin and beta-lactams.

References

Application Note: Quantification of Fosfomycin in Biological Samples using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosfomycin (B1673569) is a broad-spectrum antibiotic characterized by its highly polar nature and lack of a strong chromophore, presenting analytical challenges for its quantification in biological matrices. This application note provides detailed protocols for the determination of fosfomycin in biological samples, such as plasma and urine, using High-Performance Liquid Chromatography (HPLC). Both derivatization-based and direct analysis methods are discussed, catering to laboratories equipped with different detection technologies, including UV-Vis, Evaporative Light Scattering (ELSD), and Mass Spectrometry (MS). The provided methodologies are essential for pharmacokinetic, toxicokinetic, and clinical monitoring studies.

Introduction

Fosfomycin is a phosphonic acid antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its unique mechanism of action and low incidence of cross-resistance with other antibiotic classes have led to its increasing use, particularly against multi-drug resistant pathogens. Accurate quantification of fosfomycin in biological fluids is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing potential toxicity. Due to its high polarity and lack of a significant UV-absorbing chromophore, direct analysis of fosfomycin by traditional reversed-phase HPLC with UV detection is challenging. This document outlines validated HPLC-based methods, including pre-column derivatization to enhance detectability, as well as methods employing Hydrophilic Interaction Liquid Chromatography (HILIC) and Mass Spectrometry that allow for direct quantification.

Experimental Protocols

Method 1: HPLC with Pre-column Derivatization and UV Detection

This method is suitable for laboratories with standard HPLC-UV instrumentation. Derivatization is employed to attach a UV-active moiety to the fosfomycin molecule.

1. Sample Preparation (Plasma)

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • Derivatization:

    • The derivatization of fosfomycin can be achieved by forming an ion-pair complex.[1][2]

    • A pre-chromatographic derivatization of Fosfomycin Trometamol can be performed by creating an ion-pair complex of Heterocyclic nitrogen using the acidic dye methyl orange and a phthalate (B1215562) buffer of pH 6.0.[1][2]

    • The resulting yellow ion-pair complex is then extracted with chloroform (B151607).[1][2]

    • The chloroform layer containing the organic compounds is then treated with a 0.01M hydrochloric acid solution to break the complex, which results in a light pink colored dye suitable for HPLC-UV detection.[1]

2. HPLC Conditions

ParameterValue
Column Agilent ACE C18 (250 x 4.6mm, 5µm)[1][2]
Mobile Phase Acetonitrile: 10mM Potassium dihydrogen phosphate (B84403) buffer (pH 3.0) (60:40)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL
Detector UV at 254 nm (or wavelength appropriate for the chosen derivatizing agent)
Column Temperature 30°C
Method 2: HILIC-Based HPLC for Direct Quantification

This method is advantageous as it does not require a derivatization step and is suitable for polar analytes like fosfomycin. It can be coupled with various detectors, including ELSD or MS.

1. Sample Preparation (Plasma/Urine)

  • Protein Precipitation (Plasma):

    • To 100 µL of plasma, add 400 µL of acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant for injection.

  • Dilution (Urine):

    • Dilute urine samples 1:10 with the mobile phase.

    • Vortex and inject.

2. HPLC Conditions

ParameterValue
Column Amaze TH Mixed-Mode HILIC (4.6 x 150 mm, 3 µm)[3]
Mobile Phase 80% Acetonitrile with 20 mM ammonium (B1175870) formate (B1220265) (pH 3.0)[3]
Flow Rate 1.0 mL/min[3]
Injection Volume 3 µL[3]
Detector ELSD (45°C)[3] or Mass Spectrometer
Column Temperature 40°C
Method 3: LC-MS/MS for High Sensitivity and Specificity

This is the most sensitive and selective method for fosfomycin quantification and is considered the gold standard.

1. Sample Preparation (Plasma)

  • Protein Precipitation:

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ethylphosphonic acid or a stable isotope-labeled fosfomycin).[4][5]

    • Add 300 µL of acetonitrile to precipitate proteins.[5]

    • Vortex for 30 seconds.

    • Centrifuge at 12,000 x g for 5 minutes.

    • Inject the supernatant.

2. LC-MS/MS Conditions

ParameterValue
Column Acquity BEH Amide HILIC (50 x 2.1 mm, 1.7 µm)[6]
Mobile Phase A: 20 mM Ammonium bicarbonate (pH 10); B: Acetonitrile[6]
Gradient Time-based gradient from high organic to high aqueous
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative Mode[6]
MRM Transitions Fosfomycin: m/z 137 -> 79; Internal Standard specific transitions

Data Presentation

Quantitative data from method validation studies are summarized below. These tables provide a clear comparison of the performance of different analytical approaches.

Table 1: Method Validation Summary for HPLC-UV with Derivatization

ParameterResult
Linearity Range 30 - 70 µg/mL[1][2]
Correlation Coefficient (r²) > 0.9946[1][2]
Precision (%RSD) < 2.0%[1]
Accuracy (% Recovery) 98.0% to 102.0%
Limit of Quantification (LOQ) 1.37 µg/mL
Limit of Detection (LOD) 4.16 µg/mL

Table 2: Method Validation Summary for HILIC-ELSD

ParameterResult
Linearity Range 10 - 1000 µg/mL
Correlation Coefficient (r²) > 0.998
Precision (%RSD) < 10%
Accuracy (% Bias) Within ±15%
Recovery > 85%

Table 3: Method Validation Summary for LC-MS/MS

ParameterResult
Linearity Range 5 - 2000 mg/L[4]
Correlation Coefficient (r²) > 0.999[7]
Intra-day Precision (%RSD) ±2.0% to 8.2%[4]
Intra-day Accuracy (% Bias) -1.2% to +3.9%[4]
Inter-day Precision (%RSD) 2.0% to 11.0%[5]
Inter-day Accuracy (% Bias) 0.6% to 7.8%[5]
Recovery 83.6%[4]
Limit of Quantification (LOQ) 50 ng/mL[7]

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data_processing Data Processing BiologicalSample Biological Sample (Plasma, Urine) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) BiologicalSample->ProteinPrecipitation Derivatization Derivatization (Optional, for UV) ProteinPrecipitation->Derivatization If UV HPLC HPLC System ProteinPrecipitation->HPLC Direct Injection Derivatization->HPLC Detector Detection (UV, ELSD, MS) HPLC->Detector Chromatogram Chromatogram Integration Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Experimental workflow for fosfomycin quantification.

validation_parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy Recovery Recovery Validation->Recovery Stability Stability Validation->Stability LOD_LOQ LOD & LOQ Validation->LOD_LOQ IntraDay Intra-Day Precision->IntraDay InterDay Inter-Day Precision->InterDay Accuracy->IntraDay Accuracy->InterDay

Caption: Key parameters for HPLC method validation.

References

Application Notes & Protocols for In Vivo Efficacy Testing of Fosfomycin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fosfomycin (B1673569) is a broad-spectrum antibiotic that has garnered renewed interest due to its activity against multidrug-resistant (MDR) bacteria, including extended-spectrum β-lactamase (ESBL)-producing and carbapenem-resistant (CR) Gram-negative pathogens.[1][2] It inhibits bacterial cell wall synthesis by targeting the MurA enzyme, an early step in peptidoglycan biosynthesis.[3] These application notes provide a comprehensive guide to designing and conducting in vivo experiments to evaluate the efficacy of fosfomycin in various animal models of infection. The protocols outlined below are synthesized from established methodologies to ensure robust and reproducible results.

I. Key Pharmacokinetic and Pharmacodynamic (PK/PD) Parameters of Fosfomycin

Understanding the PK/PD relationship of fosfomycin is crucial for designing effective dosing regimens in preclinical studies. Fosfomycin's efficacy is primarily linked to the Area Under the Concentration-Time Curve to Minimum Inhibitory Concentration ratio (AUC/MIC).[1][2] It exhibits concentration-dependent bactericidal activity.[4]

Table 1: Summary of Fosfomycin Pharmacokinetics in Rodent Models

ParameterAnimal ModelDoses AdministeredRouteKey FindingsReference
Half-life (t½) Mice3.125 - 800 mg/kgSubcutaneous (s.c.)0.51 to 1.1 hours[1]
Mice0.75, 7.5, 30 mg/mouseSubcutaneous (s.c.)~28 minutes (plasma)[4][5]
Peak Plasma Concentration (Cmax) Mice0.75, 7.5, 30 mg/mouseSubcutaneous (s.c.)36, 280, and 750 mg/L, respectively[4][5]
Mice3.125 - 800 mg/kgSubcutaneous (s.c.)0.6 to 42.4 mg/L[1]
Area Under the Curve (AUC) Rats75, 200, 500 mg/kgIntraperitoneal (i.p.)AUC₀₋₈: 109.4, 387.0, and 829.1 µg·h/ml, respectively[6]
Mice3.125 - 800 mg/kgSubcutaneous (s.c.)AUC₀₋∞: 1.4 to 87 mg·h/L[1]
Bioavailability Mice, Rats, DogsVariousOral (p.o.)50-80%[7]

Table 2: Key Pharmacodynamic Targets for Fosfomycin Efficacy in Murine Models

Infection ModelTarget Organism(s)PK/PD IndexEfficacy EndpointTarget ValueReference
Neutropenic Thigh E. coli, K. pneumoniae, P. aeruginosaAUC/MICNet Stasis24 (E. coli), 21 (K. pneumoniae), 15 (P. aeruginosa)[1][2]
Neutropenic Thigh EnterobacteriaceaeAUC/MIC1-log Kill83[1]
Urinary Tract Infection (UTI) E. coliAUC/MIC (0-72h)Optimal activity (Urine)>600 h⁻¹[4]
Urinary Tract Infection (UTI) E. coliAUC/MIC (0-72h)Optimal activity (Bladder & Kidneys)>200 h⁻¹[4]
Urinary Tract Infection (UTI) E. coliCmax/MICOptimal activity (Kidneys & Bladder)>280[4]

II. Experimental Protocols

This model is standard for evaluating the in vivo efficacy of antibiotics against a variety of pathogens.

1. Animal and Strain Selection:

  • Animals: Female ICR or Swiss Webster mice, typically 4-6 weeks old.
  • Immunosuppression: Render animals neutropenic to ensure the observed effect is due to the antibiotic. Administer cyclophosphamide (B585) intraperitoneally (i.p.) at 150 mg/kg four days before infection and 100 mg/kg one day before infection.
  • Bacterial Strains: Use well-characterized strains, including reference strains and clinical isolates (e.g., ESBL-producing or carbapenem-resistant E. coli, K. pneumoniae, or P. aeruginosa).[1][2]

2. Infection Procedure:

  • Prepare a mid-logarithmic phase bacterial culture.
  • Wash and dilute the bacterial suspension in sterile saline to the desired inoculum concentration (typically 10⁶ to 10⁷ CFU/mL).
  • Inject 0.1 mL of the inoculum intramuscularly into the posterior thigh muscle of each mouse.

3. Dosing and Treatment:

  • Initiate fosfomycin treatment 2 hours post-infection.
  • Administer fosfomycin via a relevant route, commonly subcutaneous (s.c.) or intraperitoneal (i.p.), to mimic human pharmacokinetics.[1][6]
  • Employ a dose-ranging study design. Based on PK/PD data, doses for mice can range from 3.125 mg/kg to 800 mg/kg to determine the dose-response relationship.[1]
  • Dose fractionation studies (administering the same total daily dose in different schedules, e.g., q6h, q12h, q24h) are critical to confirm that AUC/MIC is the driver of efficacy.[1]

4. Efficacy Endpoint Assessment:

  • At 24 hours post-treatment initiation, euthanize the mice.
  • Aseptically remove the entire thigh muscle.
  • Homogenize the tissue in sterile saline.
  • Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) (e.g., Mueller-Hinton Agar) to determine the number of colony-forming units (CFU) per gram of tissue.
  • Efficacy is measured as the log₁₀ reduction in CFU/gram of tissue compared to untreated control animals at 24 hours.

This ascending UTI model is suitable for evaluating fosfomycin's efficacy, given its primary clinical use for UTIs.

1. Animal and Strain Selection:

  • Animals: Female BALB/c or C3H/HeN mice, typically 6-8 weeks old.
  • Bacterial Strains: Use uropathogenic E. coli (UPEC) strains, including MDR clinical isolates.[4]

2. Infection Procedure:

  • Anesthetize the mice.
  • Empty the bladder by gentle abdominal pressure.[8]
  • Introduce a bacterial suspension (typically 50 µL of 10⁸-10⁹ CFU/mL) directly into the bladder via a transurethral catheter.
  • Maintain anesthesia for a short period to allow bacterial adherence.

3. Dosing and Treatment:

  • Initiate fosfomycin treatment 24 hours post-infection.
  • Administer fosfomycin subcutaneously or orally. For mice, subcutaneous doses of 0.75 to 30 mg/mouse have been used.[4][5] For rats, oral doses of 50 mg/kg have been studied.[8]
  • Treatment duration can vary, for example, a regimen of 15 mg/mouse administered twice (every 36 hours) has shown efficacy.[4]

4. Efficacy Endpoint Assessment:

  • At a predetermined time point (e.g., 48 or 72 hours after treatment initiation), euthanize the mice.
  • Aseptically collect urine, bladder, and kidneys.
  • Homogenize the bladder and kidney tissues separately.
  • Perform serial dilutions and plate the urine and tissue homogenates to determine CFU/mL (for urine) or CFU/gram (for tissues).
  • Efficacy is determined by the reduction in bacterial counts in the urine, bladder, and kidneys compared to the untreated control group.

III. Visualizations

Fosfomycin acts by inhibiting the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which catalyzes an early and essential step in the synthesis of the bacterial cell wall peptidoglycan.

fosfomycin_mechanism PEP Phosphoenolpyruvate (PEP) MurA MurA Enzyme PEP->MurA UNAG UDP-N-acetylglucosamine (UNAG) UNAG->MurA Product UDP-N-acetylglucosamine enolpyruvate MurA->Product Catalyzes Peptidoglycan Peptidoglycan Synthesis (Cell Wall) Product->Peptidoglycan Leads to Fosfomycin Fosfomycin Inhibition Fosfomycin->Inhibition Inhibition->MurA Inhibits

Caption: Fosfomycin inhibits the MurA enzyme, blocking a key step in bacterial cell wall synthesis.

The following diagram illustrates the typical workflow for an in vivo fosfomycin efficacy study.

experimental_workflow acclimatization 1. Animal Acclimatization (5-7 days) immunosuppression 2. Immunosuppression (e.g., Cyclophosphamide) acclimatization->immunosuppression infection 3. Bacterial Infection (Thigh or UTI Model) immunosuppression->infection treatment 4. Fosfomycin Administration (Dose-Ranging) infection->treatment monitoring 5. Monitoring (Clinical Signs) treatment->monitoring endpoint 6. Endpoint Analysis (24h post-treatment) monitoring->endpoint tissue_harvest 7. Tissue Harvest (Thigh/Bladder/Kidneys) endpoint->tissue_harvest cfu_count 8. CFU Enumeration tissue_harvest->cfu_count data_analysis 9. Data Analysis (Log Reduction vs Control) cfu_count->data_analysis

Caption: Standard workflow for assessing fosfomycin's in vivo efficacy in animal models.

IV. Data Interpretation and Considerations

  • Susceptibility Testing: Always determine the MIC of fosfomycin for the specific bacterial isolates being tested. Note that standard broth microdilution can be unreliable; agar dilution is the recommended reference method.[9][10][11] CLSI breakpoints for fosfomycin are primarily established for E. coli from urinary sources.[12][13]

  • Combination Therapy: Fosfomycin is often considered for use in combination with other antibiotics to enhance efficacy and prevent the emergence of resistance.[3] In vivo models can be adapted to test such combinations.

  • MDR Organisms: The primary utility of fosfomycin is against MDR pathogens.[14] Efficacy studies should include contemporary, clinically relevant resistant strains to provide meaningful data.[4]

  • Route of Administration: The choice of administration route (e.g., oral, subcutaneous, intraperitoneal) should be justified and ideally selected to model human pharmacokinetic profiles as closely as possible.[6][7] For example, a dosing regimen of 200-500 mg/kg three times daily in rats can mimic human serum concentrations.[6]

References

Application Notes and Protocols: Agar Dilution for Fosfomycin Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Agar (B569324) Dilution as the Gold Standard for Fosfomycin (B1673569) Susceptibility Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fosfomycin is a broad-spectrum antibiotic that has seen renewed interest for treating infections caused by multidrug-resistant bacteria, particularly urinary tract infections.[1] Accurate and reliable in vitro susceptibility testing is paramount for its effective clinical use. The agar dilution method is widely recognized as the "gold standard" for determining the minimum inhibitory concentration (MIC) of fosfomycin.[1][2] This recognition comes from both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][3][4]

A crucial aspect of fosfomycin susceptibility testing is the supplementation of the growth medium with glucose-6-phosphate (G6P).[1] Fosfomycin enters bacterial cells via two transport systems: the L-alpha-glycerophosphate transporter and the hexose (B10828440) phosphate (B84403) transporter.[1] The latter is induced by G6P, so its addition to the Mueller-Hinton agar (MHA) is essential for enhancing the in vitro activity of fosfomycin and ensuring reproducible and accurate results.[1] Both CLSI and EUCAST recommend supplementing the MHA with 25 µg/mL of G6P for fosfomycin testing.[1][3]

These application notes provide a comprehensive overview and detailed protocol for performing fosfomycin susceptibility testing using the agar dilution method.

Why Agar Dilution is the Gold Standard

Agar dilution is considered the reference method for fosfomycin susceptibility testing due to its reproducibility and the ability to test multiple isolates simultaneously.[1] Alternative methods such as broth microdilution (BMD), disk diffusion (DD), and gradient tests (e.g., E-test) have shown variable performance and may not be as reliable for fosfomycin.[2][5][6][7] Studies have reported that BMD can yield higher MIC values than agar dilution, potentially leading to false resistance results.[4] Gradient strip methods have also shown discrepancies.[8][9] The robust nature of the agar dilution method provides the consistency needed for accurate MIC determination of this particular antibiotic.

Gold_Standard_Logic cluster_0 Agar Dilution Method cluster_1 Key Advantages cluster_2 Alternative Methods GoldStandard Gold Standard for Fosfomycin Testing Reproducibility High Reproducibility GoldStandard->Reproducibility MultiIsolate Tests Multiple Isolates Simultaneously GoldStandard->MultiIsolate CLSI_EUCAST Recommended by CLSI & EUCAST GoldStandard->CLSI_EUCAST Accurate_MIC Accurate MIC Determination Reproducibility->Accurate_MIC MultiIsolate->Accurate_MIC CLSI_EUCAST->Accurate_MIC Reliable_Results Reliable Clinical Correlation Accurate_MIC->Reliable_Results BMD Broth Microdilution (BMD) Variable_Performance Variable Performance & Discrepancies BMD->Variable_Performance DD Disk Diffusion (DD) DD->Variable_Performance Etest Gradient Tests (E-test) Etest->Variable_Performance

Rationale for Agar Dilution as the Gold Standard.

Data Presentation

Quality Control (QC) Ranges

Performing quality control with each batch of susceptibility tests is crucial. The MIC values for the standard QC strains must fall within the acceptable ranges provided by regulatory bodies.

Table 1: Quality Control MIC Ranges for Fosfomycin by Agar Dilution [1]

Quality Control StrainATCC® NumberAcceptable MIC Range (µg/mL)
Escherichia coli259220.5 - 2
Staphylococcus aureus292130.5 - 4
Pseudomonas aeruginosa278532 - 8
Enterococcus faecalis2921232 - 128

(Note: QC ranges should always be verified against the latest CLSI/EUCAST documentation.)

Interpretive Criteria (Breakpoints)

MIC breakpoints for fosfomycin can vary depending on the organism and the site of infection. The following table provides the CLSI interpretive criteria for E. coli as an example.

Table 2: CLSI Interpretive Criteria for Fosfomycin against E. coli (Urinary Tract Infections Only) [6][8]

InterpretationMIC (µg/mL)
Susceptible (S)≤ 64
Intermediate (I)128
Resistant (R)≥ 256
Comparative Performance of Susceptibility Testing Methods

The following table summarizes findings from studies comparing agar dilution to other methods.

Table 3: Comparison of Fosfomycin Susceptibility Testing Methods vs. Agar Dilution (Reference)

MethodOrganism(s)Categorical Agreement (CA)Very Major Errors (VME)Major Errors (ME)Key Findings
Broth Microdilution (BMD)Carbapenem-Resistant K. pneumoniaeLower than acceptableBeyond acceptable limitsBeyond acceptable limitsPoor agreement for CR-Kpn.[5]
E-testCarbapenem-Resistant K. pneumoniaeLower than acceptableBeyond acceptable limitsBeyond acceptable limitsPoor agreement for CR-Kpn.[5]
Disk Diffusion (DD)Enterobacterales90%1.27%7%More reliable than Vitek-2 in one study.[2]
Vitek-2Enterobacterales83%5%1.09%Higher VME rate is a concern.[2]
E-testVarious urine isolates89.5%0%3.6%Essential agreement was lower at 77.3%.[7]
Disk Diffusion (DD)Various urine isolates93.8%0%1.3%Showed good categorical agreement.[7]
E-testE. coli>99% (CLSI); >99% (EUCAST)0% (CLSI); 33.3% (EUCAST)0% (CLSI); 0% (EUCAST)Unacceptable VME rate with EUCAST breakpoints.[9]

Experimental Protocol: Fosfomycin Agar Dilution

Principle

The agar dilution method involves incorporating serial twofold dilutions of fosfomycin into Mueller-Hinton agar.[1] A standardized inoculum of the test organism is then spotted onto the surface of the agar plates.[1] After incubation, the MIC is determined as the lowest concentration of fosfomycin that completely inhibits visible growth.[1]

Materials
  • Fosfomycin disodium (B8443419) salt powder (analytical grade)

  • Mueller-Hinton Agar (MHA) powder

  • Glucose-6-phosphate (G6P) solution

  • Sterile distilled water

  • Sterile Petri dishes (90 or 100 mm)

  • Sterile tubes for dilutions

  • Micropipettes and sterile tips

  • McFarland 0.5 turbidity standard

  • Sterile saline (0.85% NaCl)

  • Bacterial inoculum replicator (optional, but recommended for testing multiple strains)

  • Quality control (QC) strains (e.g., E. coli ATCC® 25922)[1]

  • Incubator at 35 ± 2°C[1]

Workflow Diagram

Agar_Dilution_Workflow cluster_prep Preparation Phase cluster_inoculation Inoculation Phase cluster_analysis Analysis Phase prep_stock 1. Prepare Fosfomycin Stock Solution prep_media 2. Prepare G6P-supplemented Mueller-Hinton Agar prep_stock->prep_media prep_plates 3. Create Serial Dilutions & Pour Plates prep_media->prep_plates prep_inoculum 4. Prepare 0.5 McFarland Bacterial Suspension prep_plates->prep_inoculum dilute_inoculum 5. Dilute Suspension 1:10 prep_inoculum->dilute_inoculum inoculate 6. Inoculate Plates (~10^4 CFU/spot) dilute_inoculum->inoculate incubate 7. Incubate Plates (35°C, 16-20h) inoculate->incubate read_mic 8. Read MIC Results incubate->read_mic interpret 9. Interpret using CLSI/EUCAST Breakpoints read_mic->interpret

Workflow for Fosfomycin Agar Dilution Susceptibility Testing.
Detailed Methodology

Step 1: Preparation of Fosfomycin Stock Solution

  • On the day of the test, prepare a stock solution of fosfomycin (e.g., 12,800 µg/mL).

  • Weigh the required amount of fosfomycin powder, carefully considering its potency.

  • Dissolve in sterile distilled water.

Step 2: Preparation of Fosfomycin-Agar Plates

  • Prepare Mueller-Hinton agar according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten agar to 45-50°C in a water bath.

  • Aseptically add G6P solution to the molten MHA to achieve a final concentration of 25 µg/mL. Mix well.

  • Prepare a series of sterile tubes for the fosfomycin dilutions.

  • Perform serial twofold dilutions of the fosfomycin stock solution in sterile distilled water to create working solutions that are 10 times the final desired concentrations.

  • For each desired final concentration, add 1 part of the appropriate fosfomycin working solution to 9 parts of the G6P-supplemented molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of agar).[1] This creates the final antibiotic concentrations in the agar.

  • Also prepare a growth control plate containing G6P-supplemented MHA without any antibiotic.

  • Pour the agar into sterile Petri dishes to a depth of 3-4 mm. Allow the plates to solidify at room temperature.

Step 3: Preparation of Inoculum

  • From a fresh (18-24 hour) culture plate, touch 3-5 isolated colonies of the test organism with a sterile loop.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]

  • Within 15 minutes of preparation, dilute the adjusted suspension 1:10 in sterile saline to obtain a concentration of approximately 1-2 x 10⁷ CFU/mL.[1]

Step 4: Inoculation of Plates

  • Using a micropipette or an inoculum replicator, spot 1-2 µL of the diluted bacterial suspension onto the surface of each agar plate.

  • Inoculate the growth control plate first, followed by the plates with increasing concentrations of fosfomycin (from lowest to highest).[1]

  • Each spot should deliver a final inoculum of approximately 10⁴ CFU.[1]

  • Allow the inoculum spots to be fully absorbed into the agar before inverting the plates for incubation.[1]

Step 5: Incubation

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[1]

Step 6: Reading and Interpretation of Results

  • After incubation, examine the plates for bacterial growth.

  • The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth.[1]

  • A single colony or a faint haze at the inoculum spot should be disregarded.[1]

  • Interpret the MIC values according to the current CLSI or EUCAST breakpoints to determine if the isolate is susceptible, intermediate, or resistant.

References

Application Notes and Protocols for Optimizing Fosfomycin Dosing Regimens Using Monte Carlo Simulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Monte Carlo simulation to optimize fosfomycin (B1673569) dosing regimens. This computational technique is invaluable for predicting the probability of achieving desired pharmacokinetic/pharmacodynamic (PK/PD) targets, thereby enhancing therapeutic efficacy and minimizing the emergence of resistance.

Introduction

Fosfomycin is a broad-spectrum antibiotic with activity against both Gram-positive and Gram-negative bacteria, including many multidrug-resistant (MDR) strains.[1][2] Its unique mechanism of action and favorable safety profile have led to renewed interest in its use for a variety of infections. However, optimizing fosfomycin dosing is critical to ensure clinical success and prevent the development of resistance. Monte Carlo simulation is a powerful tool that allows for the evaluation of various dosing strategies by simulating pharmacokinetic variability in a virtual patient population. This enables the prediction of the probability of target attainment (PTA) for different PK/PD indices, such as the percentage of time the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC) or the ratio of the area under the free drug concentration-time curve to the MIC (fAUC/MIC).

While the optimal PK/PD index for fosfomycin is still a subject of some debate, a target of 70% T>MIC has been associated with bacteriological efficacy in several studies.[1][3] Other research suggests that the AUC/MIC ratio may be more predictive for efficacy against Gram-negative bacteria.[2][3] Monte Carlo simulations can accommodate these different targets to inform dosing decisions.

Methodologies and Experimental Protocols

Protocol for Population Pharmacokinetic (PopPK) Model Development

A robust PopPK model is the foundation of a reliable Monte Carlo simulation. The following steps outline the typical process for developing such a model for fosfomycin.

Objective: To develop a structural pharmacokinetic model that accurately describes the absorption, distribution, metabolism, and excretion of fosfomycin in the target patient population and to identify significant covariates that explain inter-individual variability.

Materials:

  • Pharmacokinetic data from clinical studies (plasma concentrations at various time points).

  • Patient demographic and clinical data (e.g., age, weight, creatinine (B1669602) clearance).

  • Non-linear mixed-effects modeling software (e.g., NONMEM, R with nlme or saemix).

Procedure:

  • Data Collection and Preparation:

    • Gather fosfomycin plasma concentration-time data from a cohort of patients.

    • Collect relevant patient covariates.

    • Format the data into a dataset suitable for the chosen modeling software.

  • Structural Model Development:

    • Start with a one-compartment model and progress to more complex models (e.g., two- or three-compartment) to best fit the data.[1][4] A two-compartment open model with infusion input and first-order elimination is commonly used for fosfomycin.[1][3][5][6]

    • Use graphical analysis (e.g., concentration-time plots, goodness-of-fit plots) and statistical criteria (e.g., Akaike Information Criterion) to select the best structural model.

  • Covariate Analysis:

    • Identify potential covariates that may influence fosfomycin pharmacokinetics. For fosfomycin, creatinine clearance (CLcr) is a consistently significant covariate affecting its clearance.[1][3][5][6]

    • Perform a stepwise covariate modeling approach to test the significance of including each covariate in the model.

  • Model Validation:

    • Perform internal validation using techniques like bootstrapping and visual predictive checks (VPCs).

    • If possible, perform external validation using an independent dataset to assess the model's predictive performance.

Protocol for Monte Carlo Simulation for Dose Optimization

This protocol describes how to use a validated PopPK model to conduct Monte Carlo simulations and evaluate different fosfomycin dosing regimens.

Objective: To determine the probability of target attainment (PTA) for various fosfomycin dosing regimens against a range of pathogen MICs and to identify optimal dosing strategies.

Materials:

  • A validated PopPK model for fosfomycin.

  • Monte Carlo simulation software (e.g., Crystal Ball, @RISK, or built-in functions in PopPK software).

  • MIC distribution data for the pathogens of interest.

  • Defined PK/PD targets (e.g., 70% T>MIC).

Procedure:

  • Define Virtual Patient Population:

    • Define the characteristics of the virtual patient population based on the distribution of covariates (e.g., creatinine clearance) in the target patient population.

  • Select Dosing Regimens for Simulation:

    • Choose a range of fosfomycin dosing regimens to evaluate. This should include different doses, frequencies, and infusion durations (e.g., intermittent, extended, and continuous infusions).[1][3][5][6]

  • Set Up and Run the Simulation:

    • For each dosing regimen, simulate the concentration-time profiles for a large number of virtual patients (typically 1,000 to 10,000). The simulation software will randomly sample from the distributions of the PopPK model parameters and covariates.

  • Calculate PK/PD Indices:

    • For each simulated patient and each MIC value, calculate the desired PK/PD index (e.g., %T>MIC).

  • Determine Probability of Target Attainment (PTA):

    • Calculate the PTA as the percentage of simulated patients who achieve or exceed the predefined PK/PD target for each MIC value. A PTA of ≥90% is often considered optimal for predicting clinical efficacy.

  • Calculate Cumulative Fraction of Response (CFR):

    • The CFR is calculated by integrating the PTA over the MIC distribution of a specific pathogen population. It represents the expected population PTA for a given dosing regimen against a particular bacterial species.

Data Presentation: Quantitative Summary

The following tables summarize the predicted PTA for various intravenous fosfomycin dosing regimens based on Monte Carlo simulations from published studies. These tables are intended to provide a comparative overview.

Table 1: Probability of Target Attainment (PTA) of 70% T>MIC for Different Fosfomycin Dosing Regimens Against Pathogens with Varying MICs.

Daily Dose (g)Dosing RegimenInfusion DurationMIC (mg/L) = 8MIC (mg/L) = 16MIC (mg/L) = 32MIC (mg/L) = 64
124g q8h0.5h>90%>90%>90%<90%
164g q6h0.5h>90%>90%>90%~90%
168g q12h4h (Extended)>90%>90%>90%>90%
1616g q24h24h (Continuous)>90%>90%>90%>90%
248g q8h0.5h>90%>90%>90%>90%
2424g q24h24h (Continuous)>90%>90%>90%>90%

Note: PTA values are approximations derived from multiple sources and can vary based on the specific PopPK model and patient population.[1][7][8]

Table 2: Recommended Fosfomycin Dosages Based on Monte Carlo Simulation for Optimal PTA (≥90%) against Specific Pathogens.

PathogenCommon MIC90 (mg/L)Recommended Dosing Regimen for Optimal PTA
Staphylococcus aureus (MRSA)32-6416g/day continuous infusion or 8g q8h extended infusion
Escherichia coli (ESBL-producing)16-6412-16g/day continuous infusion or 4g q6h intermittent infusion
Klebsiella pneumoniae (ESBL-producing)32-12816g/day continuous infusion
Pseudomonas aeruginosa>128Monotherapy often insufficient; high-dose (24g/day) continuous infusion may be considered in combination therapy.

Note: MIC90 values can vary by geographical location and institution. Local antibiograms should always be consulted.[3][5][7][9]

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the key processes involved in using Monte Carlo simulation for fosfomycin dose optimization.

MonteCarloWorkflow cluster_0 Phase 1: Model Development cluster_1 Phase 2: Simulation & Analysis cluster_2 Phase 3: Dosing Optimization A Pharmacokinetic Data (Concentration vs. Time) C Population PK Modeling (e.g., NONMEM) A->C B Patient Covariates (e.g., CrCl, Weight) B->C D Validated PopPK Model C->D F Monte Carlo Simulation (1,000s of virtual patients) D->F E Define Virtual Population & Dosing Regimens E->F G Calculate PK/PD Index (%T>MIC) for each MIC F->G H Determine Probability of Target Attainment (PTA) G->H J Calculate Cumulative Fraction of Response (CFR) H->J I MIC Distribution of Target Pathogens I->J K Identify Optimal Dosing Regimen J->K

Caption: Workflow for fosfomycin dose optimization using Monte Carlo simulation.

LogicalRelationship cluster_inputs Inputs cluster_process Process cluster_output Output PopPK PopPK Model Simulation Monte Carlo Simulation PopPK->Simulation Dosing Dosing Regimen Dosing->Simulation MIC Pathogen MIC MIC->Simulation Target PK/PD Target Target->Simulation PTA Probability of Target Attainment (PTA) Simulation->PTA

Caption: Key inputs and outputs of the Monte Carlo simulation process.

Conclusion

Monte Carlo simulation is an essential tool for the rational optimization of fosfomycin dosing regimens. By integrating pharmacokinetic variability and pathogen susceptibility data, this approach allows for a scientifically rigorous evaluation of different dosing strategies to maximize the probability of clinical success. The protocols and data presented in these application notes provide a framework for researchers and clinicians to apply these methods in their own work, ultimately contributing to the more effective and sustainable use of this important antibiotic. Continuous infusion and extended infusions of higher daily doses of fosfomycin appear to be promising strategies for treating infections caused by less susceptible pathogens.[3][5]

References

Application Notes and Protocols for Fosfomycin MIC Determination: Etest and Disk Diffusion Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and standardized protocols for determining the minimum inhibitory concentration (MIC) of fosfomycin (B1673569) using the Etest® gradient diffusion method and the Kirby-Bauer disk diffusion technique. This document is intended to guide researchers, scientists, and drug development professionals in accurately assessing the in vitro susceptibility of bacteria to fosfomycin, a critical antibiotic for treating infections caused by multidrug-resistant organisms.

Fosfomycin is a broad-spectrum antibiotic that inhibits the initial step of bacterial cell wall biosynthesis.[1] Its renewed interest, particularly for urinary tract infections (UTIs) caused by resistant Enterobacterales, necessitates accurate and reliable susceptibility testing to guide clinical therapy.[1][2] While agar (B569324) dilution is the reference method for fosfomycin susceptibility testing, it is often impractical for routine use.[1][3] The Etest and disk diffusion methods offer more accessible alternatives.[1][4] However, technical and interpretative challenges exist, requiring strict adherence to standardized procedures.[2][5]

A crucial aspect of fosfomycin susceptibility testing is the supplementation of the testing medium with glucose-6-phosphate (G6P).[3][6] Fosfomycin enters bacterial cells via the L-alpha-glycerophosphate and the G6P-inducible hexose (B10828440) phosphate (B84403) transport systems.[3] The addition of G6P to the Mueller-Hinton agar (MHA) enhances the in vitro activity of fosfomycin, ensuring more reliable results.[3]

Quantitative Data Summary

The performance of Etest and disk diffusion methods can be compared to the gold standard agar dilution method through essential agreement (EA) and categorical agreement (CA). EA refers to the percentage of MIC values that are within one twofold dilution of the reference method, while CA is the percentage of results that fall into the same interpretive category (Susceptible, Intermediate, or Resistant).[7][8] Acceptable performance is generally considered ≥90% for both EA and CA.[7][8]

Table 1: CLSI Interpretive Criteria for Fosfomycin

OrganismMethodSusceptibleIntermediateResistant
E. coli (Urinary tract isolates only) Etest (MIC, µg/mL)≤ 64128≥ 256
Disk Diffusion (Zone Diameter, mm)≥ 1613 - 15≤ 12
Enterococcus faecalis (Urinary tract isolates only) Etest (MIC, µg/mL)≤ 64128≥ 256
Disk Diffusion is not recommended

Source: Based on CLSI M100 guidelines.[9][10]

Table 2: EUCAST Interpretive Criteria for Fosfomycin (Intravenous)

OrganismMethodSusceptibleResistant
Enterobacterales Etest (MIC, mg/L)≤ 32> 32
Staphylococcus aureus Etest (MIC, mg/L)≤ 32> 32

Note: EUCAST has significantly reduced the number of breakpoints for fosfomycin. For oral fosfomycin, breakpoints are now only provided for E. coli from urinary tract infections (≤ 8 mg/L).[11] The intravenous breakpoints are provided here for broader applicability in research settings.

Table 3: Comparative Performance of Etest and Disk Diffusion for E. coli

MethodEssential Agreement (EA)Categorical Agreement (CA)Very Major Errors (VME)Major Errors (ME)
Etest 90.8% - 91.0%99.0% - 99.2%0%0%
Disk Diffusion Not Applicable~99.3%<1.5%<3%

Source: Compiled from multiple studies comparing these methods to the reference agar dilution.[4][7][12]

Experimental Protocols

I. Etest® for Fosfomycin MIC Determination

Principle: The Etest consists of a plastic strip with a predefined, continuous exponential gradient of fosfomycin on one side and a MIC reading scale on the other.[12] When placed on an inoculated agar plate, the antibiotic diffuses into the medium, creating a stable concentration gradient. After incubation, a symmetrical inhibition ellipse is formed, and the MIC is read where the edge of the inhibition zone intersects the strip.[1][12]

Materials:

  • Fosfomycin Etest® strips

  • Mueller-Hinton Agar (MHA) plates supplemented with 25 µg/mL Glucose-6-Phosphate (G6P)

  • Bacterial isolates for testing

  • Quality control (QC) strains (e.g., E. coli ATCC® 25922, E. faecalis ATCC® 29212)[13]

  • Sterile saline (0.85%) or Tryptic Soy Broth (TSB)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator at 35 ± 2°C

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) pure culture, select several colonies and suspend them in sterile saline or TSB.

  • Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[1]

  • Inoculation: Dip a sterile swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube. Swab the entire surface of the G6P-supplemented MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.

  • Etest Strip Application: Allow the agar surface to dry for 10-15 minutes. Using sterile forceps, apply the Etest strip to the center of the inoculated plate with the MIC scale facing upwards. Ensure the entire strip is in complete contact with the agar surface.[1]

  • Incubation: Invert the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[1]

II. Disk Diffusion for Fosfomycin Susceptibility Testing

Principle: The Kirby-Bauer disk diffusion method involves placing a paper disk impregnated with a specific concentration of fosfomycin onto an inoculated agar plate. The antibiotic diffuses from the disk into the agar. After incubation, the diameter of the zone of inhibition around the disk is measured and compared to established interpretive criteria to determine the susceptibility of the organism.

Materials:

  • Fosfomycin disks (200 µg fosfomycin and 50 µg G6P)[6][13]

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial isolates for testing

  • Quality control (QC) strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 25923)[17]

  • Sterile saline (0.85%) or Tryptic Soy Broth (TSB)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator at 35 ± 2°C

  • Ruler or caliper for measuring zone diameters

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described in the Etest protocol (Steps 1 & 2).

  • Inoculation: Inoculate the MHA plate with the standardized bacterial suspension as described in the Etest protocol (Step 3).

  • Disk Application: Allow the agar surface to dry for 10-15 minutes. Using sterile forceps, place the fosfomycin disk onto the center of the inoculated plate and press gently to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation: After incubation, measure the diameter of the zone of complete inhibition in millimeters (mm), including the diameter of the disk. Interpret the results based on the zone diameter interpretive criteria provided in Table 1. According to CLSI, zones should be read with no colonies within the zone of inhibition.[8]

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_ettest Etest Method cluster_disk Disk Diffusion Method cluster_interp 2. Interpretation start Start: Pure Bacterial Culture prep_inoculum Prepare Bacterial Suspension (Saline/TSB) start->prep_inoculum standardize Adjust to 0.5 McFarland Standard prep_inoculum->standardize inoculate_ettest Inoculate G6P-supplemented MHA Plate standardize->inoculate_ettest For Etest inoculate_disk Inoculate MHA Plate standardize->inoculate_disk For Disk Diffusion apply_etest Apply Fosfomycin Etest Strip inoculate_ettest->apply_etest incubate_etest Incubate at 35°C for 16-20h apply_etest->incubate_etest read_etest Read MIC (µg/mL) at Ellipse Intersection incubate_etest->read_etest interpret_mic Compare MIC to Breakpoints read_etest->interpret_mic apply_disk Apply Fosfomycin/G6P Disk inoculate_disk->apply_disk incubate_disk Incubate at 35°C for 16-20h apply_disk->incubate_disk read_disk Measure Zone of Inhibition (mm) incubate_disk->read_disk interpret_zone Compare Zone Diameter to Breakpoints read_disk->interpret_zone result_s_mic Susceptible interpret_mic->result_s_mic result_i_mic Intermediate interpret_mic->result_i_mic result_r_mic Resistant interpret_mic->result_r_mic result_s_zone Susceptible interpret_zone->result_s_zone result_i_zone Intermediate interpret_zone->result_i_zone result_r_zone Resistant interpret_zone->result_r_zone

Caption: Experimental workflow for fosfomycin susceptibility testing.

result_interpretation cluster_ettest Etest Result Interpretation (E. coli - CLSI) cluster_disk Disk Diffusion Result Interpretation (E. coli - CLSI) etest_mic MIC Value (µg/mL) mic_check_s ≤ 64? etest_mic->mic_check_s mic_check_i = 128? mic_check_s->mic_check_i No mic_s Susceptible mic_check_s->mic_s Yes mic_r Resistant mic_check_i->mic_r No (≥ 256) mic_i Intermediate mic_check_i->mic_i Yes disk_zone Zone Diameter (mm) zone_check_s ≥ 16? disk_zone->zone_check_s zone_check_r ≤ 12? zone_check_s->zone_check_r No zone_s Susceptible zone_check_s->zone_s Yes zone_r Resistant zone_check_r->zone_r Yes zone_i Intermediate zone_check_r->zone_i No (13-15)

Caption: Logical flow for interpreting fosfomycin susceptibility results.

References

Investigating the In Vitro Efficacy of Fosfomycin Against Bacterial Biofilms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the in vitro effect of fosfomycin (B1673569) on bacterial biofilm formation and eradication. Detailed protocols for key experiments, data presentation guidelines, and visualizations of relevant biological pathways and experimental workflows are included to facilitate reproducible and robust studies in the field of antimicrobial research and drug development.

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both living and non-living surfaces. This sessile mode of growth provides bacteria with significant protection against host immune defenses and antimicrobial agents, often leading to persistent and chronic infections. Fosfomycin is a broad-spectrum antibiotic that inhibits the initial step of bacterial cell wall biosynthesis by inactivating the enzyme MurA.[1][2] While its efficacy against planktonic (free-floating) bacteria is well-established, there is growing interest in its potential to combat biofilm-associated infections.[1][2]

This document outlines standardized in vitro methods to quantify fosfomycin's anti-biofilm activity, including its ability to inhibit biofilm formation and eradicate pre-formed biofilms.

Quantitative Data Summary

The following tables summarize representative quantitative data from in vitro studies on fosfomycin's efficacy against biofilms formed by common pathogens. This data is intended to serve as a reference for expected outcomes.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of Fosfomycin

Bacterial SpeciesBiofilm Producer StrengthPlanktonic MIC (µg/mL)MBEC (µg/mL)
Escherichia coli (Uropathogenic)Weak0.5 - 28 - 128
Escherichia coli (Uropathogenic)Moderate0.5 - 2>128
Escherichia coli (Uropathogenic)Strong0.5 - 2>128
Pseudomonas aeruginosaNot specified≥64 (resistant isolates)Not effective alone
Staphylococcus aureusNot specified--

Note: MIC and MBEC values can vary significantly between different strains and experimental conditions.[2]

Table 2: Biofilm Inhibition and Degradation by Fosfomycin against Uropathogenic E. coli (UPEC) Biofilms

Biofilm Producer StrengthFosfomycin Concentration (µg/mL)Mean Optical Density (OD 590nm)Biofilm Biomass Reduction (%)
Mixed UPEC isolates0 (Control)0.530%
Mixed UPEC isolates3000.196~63%
Mixed UPEC isolates7000.128~76%
Mixed UPEC isolates15000.165~69%

Data adapted from a study on 38 UPEC clinical isolates.[2] Fosfomycin exhibited degradative activity on pre-formed biofilms with concentrations ranging from 164.4 µg/mL to 1045 µg/mL.[1][3] Weak biofilm producers required statistically lower concentrations of fosfomycin to disrupt the biofilm compared to moderate and strong producers.[1][3]

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the anti-biofilm activity of fosfomycin are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For fosfomycin, the agar (B569324) dilution method is often recommended.

Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) supplemented with 25 µg/mL of glucose-6-phosphate (G6P). The G6P is crucial as it induces the UhpT transporter system, facilitating fosfomycin uptake into the bacterial cell.

  • Fosfomycin Dilutions: Prepare a series of two-fold dilutions of fosfomycin in sterile water.

  • Agar Plate Preparation: Add the fosfomycin dilutions to molten MHA (cooled to 45-50°C) to achieve the desired final concentrations. Pour the agar into sterile Petri dishes and allow them to solidify. Include a control plate with no fosfomycin.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture.

  • Inoculation: Spot-inoculate the bacterial suspension onto the surface of the MHA plates containing different concentrations of fosfomycin.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of fosfomycin that completely inhibits visible bacterial growth.

Biofilm Formation (Inhibition) Assay using Crystal Violet Staining

This assay determines the concentration of fosfomycin required to inhibit the initial stages of biofilm formation.

Protocol:

  • Inoculum Preparation: Grow a bacterial culture overnight in a suitable broth (e.g., Tryptic Soy Broth - TSB). Dilute the overnight culture in fresh TSB to a final optical density at 600 nm (OD₆₀₀) of approximately 0.05-0.1.

  • Plate Setup:

    • In a sterile 96-well flat-bottom microtiter plate, add 100 µL of the diluted bacterial culture to each well.

    • Add 100 µL of two-fold serial dilutions of fosfomycin (prepared in the same broth) to the wells, resulting in a final volume of 200 µL per well.

    • Include positive control wells (bacteria without fosfomycin) and negative control wells (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours under static conditions.

  • Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) or distilled water to remove non-adherent cells. After the final wash, invert the plate and tap it on a paper towel to remove excess liquid.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.

  • Final Washing: Discard the crystal violet solution and wash the plate with PBS or water until the water runs clear.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol (B145695) to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature.

  • Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at a wavelength of 550-590 nm using a microplate reader. The percentage of biofilm inhibition can be calculated relative to the positive control.

Biofilm Eradication Assay (MBEC Determination)

This assay determines the minimum concentration of fosfomycin required to eradicate a pre-formed biofilm.

Protocol:

  • Biofilm Formation: Grow biofilms in a 96-well plate as described in the Biofilm Formation Assay protocol (Steps 1-3), but without the addition of fosfomycin.

  • Washing: After the incubation period for biofilm formation, carefully remove the planktonic culture and wash the wells once with PBS to remove non-adherent bacteria.

  • Antibiotic Treatment: Add 200 µL of fresh broth containing serial dilutions of fosfomycin to the wells with the pre-formed biofilms. Include a growth control well with no antibiotic.

  • Incubation: Incubate the plate for another 24 hours at 37°C.

  • Quantification of Remaining Biofilm: After incubation with the antibiotic, quantify the remaining biofilm using the crystal violet staining method as described in the Biofilm Formation Assay protocol (Steps 4-8). The MBEC is the lowest concentration of the antibiotic that results in a significant reduction in biofilm biomass compared to the untreated control.

Visualizations

Signaling Pathways in Biofilm Formation

The formation of bacterial biofilms is a complex process regulated by various signaling pathways. While the direct effect of fosfomycin on these specific pathways is not yet fully elucidated, understanding these mechanisms is crucial for biofilm research.

cluster_QS Quorum Sensing (QS) cluster_c_di_GMP c-di-GMP Signaling cluster_Biofilm Biofilm Phenotype A Autoinducers B Receptor Proteins A->B binds C Gene Expression (e.g., EPS production, virulence factors) B->C activates I EPS Production C->I D Diguanylate Cyclases (DGCs) (e.g., GGDEF domain) F Cyclic di-GMP D->F synthesize E Phosphodiesterases (PDEs) (e.g., EAL domain) E->F degrade G Effectors (e.g., transcription factors, enzymes) F->G binds to H Adhesion G->H G->I J Motility (decreased) G->J K Biofilm Formation

Caption: Key signaling pathways regulating bacterial biofilm formation.

Experimental Workflow for Biofilm Inhibition Assay

The following diagram illustrates the key steps in the crystal violet-based biofilm inhibition assay.

A 1. Prepare bacterial inoculum and fosfomycin dilutions B 2. Add bacteria and fosfomycin to 96-well plate A->B C 3. Incubate for 24-48h at 37°C B->C D 4. Wash to remove planktonic cells C->D E 5. Stain with 0.1% Crystal Violet D->E F 6. Wash to remove excess stain E->F G 7. Solubilize bound stain F->G H 8. Measure absorbance (OD 550-590nm) G->H A Sub-inhibitory Fosfomycin B sarA gene A->B upregulates C ica operon B->C activates D Polysaccharide Intercellular Adhesin (PIA) Synthesis C->D encodes E Enhanced Biofilm Formation D->E promotes

References

Troubleshooting & Optimization

Navigating the Challenges of Fosfomycin in Culture Media: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals frequently encounter challenges with the stability of the antibiotic fosfomycin (B1673569) in in vitro experiments. To address these common issues, this technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to ensure the accuracy and reproducibility of experimental results. A primary focus is on the hydrolytic degradation of fosfomycin, which is significantly influenced by the pH and temperature of the culture medium.

Frequently Asked Questions (FAQs)

Q1: Why are my fosfomycin MIC results inconsistent?

A1: Inconsistent Minimum Inhibitory Concentration (MIC) results for fosfomycin are a common issue and can stem from several factors. A primary reason is the inherent instability of fosfomycin in aqueous solutions, which is highly dependent on pH and temperature. Additionally, the "inoculum effect," where the MIC increases with a higher initial bacterial density, is particularly pronounced with fosfomycin.[1] Variations in testing methodology, such as using broth microdilution instead of the recommended agar (B569324) dilution method, can also lead to discrepancies.[2]

Q2: What is the optimal pH for fosfomycin stability in culture media?

A2: Fosfomycin exhibits its greatest stability in neutral pH conditions.[3] Acidic or alkaline conditions can accelerate the hydrolysis of its epoxide ring, rendering the antibiotic inactive. While specific stability data in all culture media is not extensively published, studies in aqueous solutions indicate that maintaining a pH around 7.0 is ideal for preserving its activity during experiments.[3]

Q3: Is it necessary to add Glucose-6-Phosphate (G6P) to my culture medium?

A3: Yes, for many bacterial species, the addition of Glucose-6-Phosphate (G6P) to the culture medium is critical for accurate fosfomycin susceptibility testing.[4][5] Fosfomycin enters the bacterial cell primarily through two transport systems: the L-alpha-glycerophosphate (GlpT) transporter and the hexose (B10828440) phosphate (B84403) (UhpT) transporter. The expression of the UhpT transporter is induced by G6P. Therefore, supplementing the medium with G6P (typically at a concentration of 25 µg/mL) ensures that this primary route of entry is active, leading to more reliable and clinically relevant MIC values.

Q4: Can I prepare a stock solution of fosfomycin in advance?

A4: It is highly recommended to prepare fosfomycin stock solutions fresh on the day of the experiment.[4] If storage is necessary, it should be for a short duration at low temperatures. While fosfomycin in Cation-Adjusted Mueller-Hinton Broth (CAMHB) has been shown to be stable for up to 4 weeks at -80°C, repeated freeze-thaw cycles should be avoided as they can lead to degradation. For short-term storage, 4°C is preferable to -20°C, as some studies have shown greater stability at refrigerated temperatures compared to standard freezing temperatures, possibly due to the effects of freeze-concentration of solutes.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with fosfomycin.

Issue 1: High MIC values or apparent resistance in susceptible strains.

  • Potential Cause 1: Fosfomycin degradation.

    • Solution: Ensure your culture medium is buffered to a neutral pH (7.0-7.2). Prepare fosfomycin solutions fresh before each experiment and avoid storing them for extended periods, especially at room temperature or 37°C.

  • Potential Cause 2: Lack of G6P supplementation.

    • Solution: Supplement your Mueller-Hinton or Tryptic Soy Broth with 25 µg/mL of G6P to induce the UhpT transporter system, a primary route for fosfomycin entry into the bacterial cell.

  • Potential Cause 3: High inoculum density.

    • Solution: Standardize your inoculum to a 0.5 McFarland standard to minimize the "inoculum effect."[1] A higher bacterial load can lead to the selection of resistant subpopulations, resulting in erroneously high MIC values.[1]

Issue 2: "Skipped wells" observed in broth microdilution assays.

  • Potential Cause: Paradoxical growth or heteroresistance.

    • Solution: The phenomenon of "skipped wells," where bacterial growth is observed at higher concentrations of fosfomycin but not at lower concentrations, is a known issue.[6] According to the Clinical and Laboratory Standards Institute (CLSI), the MIC should be recorded as the lowest concentration that completely inhibits visible growth.[7] However, it is important to note this observation, as it may indicate heteroresistance within the bacterial population. For more reliable results, the agar dilution method is recommended as the gold standard for fosfomycin susceptibility testing.[2]

Issue 3: Variability between experimental replicates.

  • Potential Cause 1: Inaccurate pipetting.

    • Solution: Ensure pipettes are properly calibrated, and use fresh tips for each dilution to avoid cross-contamination and ensure accurate concentrations.[7]

  • Potential Cause 2: Inconsistent inoculum preparation.

    • Solution: Use a spectrophotometer or a McFarland standard to ensure a consistent starting bacterial density for each replicate.[7]

Data on Fosfomycin Stability

While comprehensive data on fosfomycin stability in various culture media is limited, the following table summarizes the key factors influencing its degradation.

FactorConditionEffect on StabilityReference
pH Acidic (e.g., pH < 6.5)Decreased stability due to acid-catalyzed hydrolysis.[8]
Neutral (e.g., pH 7.0-7.2)Optimal stability.[3]
Alkaline (e.g., pH > 7.5)Decreased stability.[3]
Temperature 37°CIncreased degradation rate compared to lower temperatures.
25°C (Room Temp)Moderate stability, but fresh preparation is recommended.[9]
4°CGood short-term stability.[9]
-20°CPotential for degradation with freeze-thaw cycles.[9]
-80°CGood long-term stability (up to 4 weeks in CAMHB).
Media Components Divalent Cations (Ca²⁺, Mg²⁺)Can influence bacterial susceptibility and should be standardized in media like CAMHB.
Buffering AgentsCan help maintain a neutral pH and improve stability.

Experimental Protocols

Protocol 1: Preparation of a Buffered Fosfomycin Stock Solution

This protocol describes the preparation of a 10 mg/mL fosfomycin stock solution buffered to a neutral pH.

Materials:

  • Fosfomycin disodium (B8443419) salt

  • Sterile, distilled water

  • Sterile 0.1 M phosphate buffer (pH 7.2)

  • Sterile 0.22 µm syringe filter

Procedure:

  • On the day of the experiment, weigh the appropriate amount of fosfomycin disodium salt in a sterile container.

  • Dissolve the fosfomycin in a small volume of sterile, distilled water.

  • Add sterile 0.1 M phosphate buffer (pH 7.2) to reach the final desired volume (e.g., for a 10 mg/mL stock, dissolve 100 mg of fosfomycin in a final volume of 10 mL of buffer).

  • Vortex gently to ensure complete dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Use the stock solution immediately for serial dilutions in your G6P-supplemented culture medium.

Protocol 2: Agar Dilution for Fosfomycin MIC Determination

This protocol outlines the gold-standard method for determining fosfomycin MICs.

Materials:

  • Mueller-Hinton Agar (MHA)

  • Fosfomycin stock solution (prepared as in Protocol 1)

  • Glucose-6-Phosphate (G6P) solution (sterile)

  • Bacterial culture grown to a 0.5 McFarland standard

  • Sterile petri dishes

Procedure:

  • Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten MHA to 45-50°C in a water bath.

  • Aseptically add G6P to the molten MHA to a final concentration of 25 µg/mL.

  • Prepare a series of two-fold dilutions of the fosfomycin stock solution in sterile water.

  • Add 1 part of each fosfomycin dilution to 9 parts of the G6P-supplemented molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of agar) to achieve the desired final concentrations. Also, prepare a growth control plate with G6P-supplemented MHA but no fosfomycin.

  • Pour the fosfomycin-agar mixtures into sterile petri dishes and allow them to solidify.

  • Prepare a standardized bacterial inoculum (0.5 McFarland) and then dilute it 1:10 in sterile saline.

  • Spot 1-2 µL of the diluted bacterial suspension onto the surface of each agar plate, starting from the control plate and moving to increasing fosfomycin concentrations.

  • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • The MIC is the lowest concentration of fosfomycin that completely inhibits visible bacterial growth.

Visualizing Key Pathways and Workflows

To further aid researchers, the following diagrams illustrate important concepts related to fosfomycin's mechanism of action and troubleshooting experimental inconsistencies.

Fosfomycin_Mechanism Fosfomycin_out Fosfomycin (extracellular) GlpT GlpT Transporter Fosfomycin_out->GlpT Enters via UhpT UhpT Transporter Fosfomycin_out->UhpT Enters via Fosfomycin_in Fosfomycin (intracellular) GlpT->Fosfomycin_in UhpT->Fosfomycin_in G6P Glucose-6-Phosphate G6P->UhpT Induces MurA MurA Enzyme Fosfomycin_in->MurA Irreversibly Inhibits Peptidoglycan Peptidoglycan Synthesis MurA->Peptidoglycan Catalyzes first step Lysis Cell Lysis CellWall Bacterial Cell Wall Peptidoglycan->CellWall Precursor for Peptidoglycan->Lysis Inhibition leads to Troubleshooting_MIC Start Inconsistent MIC Results Check_pH Is media pH neutral (7.0-7.2)? Start->Check_pH Adjust_pH Adjust/buffer media to neutral pH Check_pH->Adjust_pH No Check_G6P Is media supplemented with G6P (25 µg/mL)? Check_pH->Check_G6P Yes Adjust_pH->Check_G6P Add_G6P Supplement media with G6P Check_G6P->Add_G6P No Check_Inoculum Is inoculum standardized (0.5 McFarland)? Check_G6P->Check_Inoculum Yes Add_G6P->Check_Inoculum Standardize_Inoculum Standardize inoculum Check_Inoculum->Standardize_Inoculum No Check_Method Using agar dilution method? Check_Inoculum->Check_Method Yes Standardize_Inoculum->Check_Method Switch_Method Consider switching to agar dilution Check_Method->Switch_Method No Review_Technique Review pipetting and dilution technique Check_Method->Review_Technique Yes Switch_Method->Review_Technique End Consistent Results Review_Technique->End

References

Common issues and solutions in fosfomycin susceptibility testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during fosfomycin (B1673569) susceptibility testing.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your experiments.

Issue 1: Inconsistent or non-reproducible Minimum Inhibitory Concentration (MIC) values.

  • Question: Why am I observing significant variability in fosfomycin MIC values for the same isolate across different experiments or methods?

  • Answer: Inconsistencies in fosfomycin MICs are a common challenge and can stem from several factors:

    • Methodology: Different testing methods, such as agar (B569324) dilution (AD), broth microdilution (BMD), disk diffusion (DD), and gradient diffusion (e.g., Etest), are known to produce variable results for fosfomycin.[1][2] Agar dilution is the recommended gold standard by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) due to its higher reproducibility.[1][3]

    • Inoculum Effect: Fosfomycin susceptibility results are highly susceptible to the inoculum effect, where a higher bacterial density can lead to a higher MIC.[4] Broth microdilution methods, which often use a higher inoculum than agar dilution, may consequently yield elevated MICs.[4] Ensure your inoculum is standardized precisely to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) before further dilution for the specific test method.[5]

    • Glucose-6-Phosphate (G6P) Concentration: The concentration of G6P in the medium is critical for inducing the expression of fosfomycin transporters in many bacteria.[3][6] Inadequate or inconsistent G6P supplementation can lead to falsely elevated MICs. Always ensure the final concentration of G6P is 25 µg/mL in your Mueller-Hinton medium.[3][5]

Issue 2: Appearance of inner colonies within the zone of inhibition in disk diffusion or gradient strip tests.

  • Question: I am performing disk diffusion/Etest for fosfomycin and observe colonies growing inside the inhibition zone. How should I interpret these results?

  • Answer: The presence of inner colonies is a well-documented issue in fosfomycin susceptibility testing, particularly with Klebsiella pneumoniae.[7][8] CLSI and EUCAST have conflicting recommendations for interpreting these colonies:

    • CLSI: Recommends considering the inner colonies, meaning the zone edge should be measured at the point where there is a marked reduction in growth, taking the colonies into account.[1][7]

    • EUCAST: Recommends ignoring discrete inner colonies and measuring the diameter of the larger, clear zone of inhibition.[1][7]

    • Implication: This discrepancy can lead to significant differences in categorical interpretation (Susceptible/Intermediate/Resistant).[7][8] For research purposes, it is advisable to document the presence and density of inner colonies and potentially test the isolate using the reference agar dilution method for a more definitive result. Subculturing these inner colonies has shown them to have higher MICs than the parent strain.[9]

Issue 3: "Skipped wells" phenomenon in broth microdilution assays.

  • Question: When performing broth microdilution for fosfomycin, I notice that some wells with lower antibiotic concentrations show no growth, while subsequent wells with higher concentrations do show growth. Is this normal?

  • Answer: This is known as the "skipped wells" phenomenon and is a primary reason why CLSI and EUCAST do not recommend broth microdilution for fosfomycin susceptibility testing.[1][10] This can lead to difficulties in accurately determining the MIC endpoint. The exact cause is not fully understood but may be related to the inoculum effect and the selection of resistant subpopulations at certain concentrations. If you must use BMD, be aware of this potential for error. Agar dilution is the preferred method for determining fosfomycin MICs.[1]

Frequently Asked Questions (FAQs)

Q1: Which is the recommended method for fosfomycin susceptibility testing?

A1: Both CLSI and EUCAST recommend agar dilution as the gold standard reference method for determining fosfomycin MICs.[1][3][6] This method is considered the most reproducible. However, it is labor-intensive and often not feasible for routine clinical microbiology laboratories.[3][6]

Q2: Why is Glucose-6-Phosphate (G6P) added to the testing medium?

A2: Fosfomycin enters bacterial cells via two main transport systems: the L-alpha-glycerophosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT).[5][6] The expression of the UhpT transporter is induced by G6P.[6] Supplementing the Mueller-Hinton medium with 25 µg/mL of G6P is essential to ensure the uptake of fosfomycin by the bacteria, leading to accurate susceptibility results for most Enterobacterales.[3][5]

Q3: Are the breakpoints for fosfomycin the same for all bacteria?

A3: No. This is a major challenge in fosfomycin testing. Breakpoints are most reliably established for Escherichia coli in uncomplicated urinary tract infections (UTIs).[2][11] For many other organisms, including Klebsiella pneumoniae and Pseudomonas aeruginosa, clinical breakpoints are either not available from CLSI or have been limited by EUCAST.[1][6][11] Extrapolating E. coli breakpoints to other species is generally not recommended and can be misleading.[2][7]

Q4: My fosfomycin MICs for Klebsiella pneumoniae are consistently high and variable. Why?

A4: Klebsiella pneumoniae often presents challenges in fosfomycin susceptibility testing. This can be due to a significant inoculum effect and heteroresistance, where a subpopulation of resistant cells exists within a larger susceptible population.[4] Additionally, the presence of the fosA gene, which encodes an enzyme that inactivates fosfomycin, is common in K. pneumoniae and can contribute to resistance, although its expression can be variable.[2][12] Disk diffusion and gradient diffusion methods have shown poor performance for K. pneumoniae.[2]

Q5: Does G6P enhance fosfomycin activity against all bacterial species?

A5: Not necessarily. While crucial for many Enterobacterales, the effect of G6P can vary. For instance, Pseudomonas aeruginosa lacks the UhpT transporter, and some studies suggest G6P supplementation may not be necessary for this organism.[6] Furthermore, for Stenotrophomonas maltophilia, G6P has been shown to be antagonistic, reducing the activity of fosfomycin.[13][14]

Data Summary

Table 1: Comparison of Fosfomycin Susceptibility Testing Methods

MethodAdvantagesDisadvantagesCLSI/EUCAST Recommendation
Agar Dilution (AD) Gold standard, high reproducibility.Labor-intensive, not suitable for routine high-throughput testing.Recommended Reference Method [1][3]
Broth Microdilution (BMD) High-throughput, automated options available.Prone to "skipped wells" and trailing endpoints, significant inoculum effect.Not Recommended [1][15][12]
Disk Diffusion (DD) Simple, low cost.Issues with inner colonies, conflicting interpretation guidelines between CLSI and EUCAST.[1][7]Approved for E. coli, but with caveats.[7]
Gradient Diffusion (Etest) Provides an MIC value, easy to perform.Also prone to inner colonies, can have poor agreement with agar dilution.[1]Performance varies by organism.[1]

Table 2: Categorical Agreement of Different Methods with Agar Dilution (Reference)

OrganismMethodCategorical AgreementKey Issues
E. coli Disk DiffusionGenerally good (e.g., 100% in one study)[2]-
K. pneumoniae Disk DiffusionPoor (e.g., 46% with EUCAST, 82% with CLSI breakpoints)[2]Inner colonies, inappropriate breakpoints.
K. pneumoniae Gradient DiffusionPoor (e.g., ~75%)[2]Low essential agreement.
P. aeruginosa Broth MicrodilutionHigh essential agreement in some studies (~91.3%)[6]Lack of established breakpoints.

Experimental Protocols

Protocol 1: Fosfomycin Agar Dilution Susceptibility Testing

This protocol is based on CLSI and EUCAST recommendations.

  • Preparation of Fosfomycin Stock Solution:

    • On the day of the test, prepare a stock solution of fosfomycin at a concentration of 10,240 µg/mL in sterile distilled water, considering the potency of the fosfomycin powder.[4]

  • Preparation of Fosfomycin-Agar Plates:

    • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize.

    • Cool the molten MHA to 45-50°C in a water bath.

    • Aseptically add a stock solution of Glucose-6-Phosphate (G6P) to the molten MHA to achieve a final concentration of 25 µg/mL.[3][5]

    • Prepare serial twofold dilutions of the fosfomycin stock solution.

    • For each desired final concentration, add 1 part of the fosfomycin dilution to 9 parts of the G6P-supplemented molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of agar).[5] Mix well and pour into sterile petri dishes to a depth of 4.0 ± 0.5 mm.[16]

    • Include a growth control plate containing G6P-supplemented MHA without fosfomycin.

    • Allow plates to solidify at room temperature.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, pick 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5]

    • Further dilute this suspension 1:10 in sterile saline to obtain a concentration of approximately 1-2 x 10⁷ CFU/mL.

  • Inoculation:

    • Using a multipoint inoculator, deliver approximately 1-2 µL of the diluted bacterial suspension onto the surface of the agar plates, resulting in a final inoculum of 10⁴ CFU per spot.[6]

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[5]

  • Reading and Interpretation:

    • The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth, disregarding a single colony or a faint haze.

Protocol 2: Quality Control (QC)
  • Perform QC testing with each batch of susceptibility tests using standard QC strains, such as Escherichia coli ATCC 25922. The resulting MIC should fall within the acceptable ranges as defined by CLSI or EUCAST. For E. coli ATCC 25922, the acceptable MIC range is 0.5–2 µg/mL.[2]

Visualizations

Experimental_Workflow_Agar_Dilution cluster_prep Preparation Phase cluster_inoc Inoculation Phase cluster_analysis Analysis Phase prep_stock Prepare Fosfomycin Stock Solution prep_plates Create Serial Dilutions of Fosfomycin in Agar prep_stock->prep_plates prep_media Prepare MHA with 25 µg/mL G6P prep_media->prep_plates inoculate Inoculate Plates (10^4 CFU/spot) prep_plates->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Suspension dilute_inoculum Dilute Suspension 1:10 prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Growth incubate->read_mic Inner_Colony_Interpretation cluster_clsi CLSI Guideline cluster_eucast EUCAST Guideline start Inner Colonies Observed in Disk Diffusion Test? clsi_action Consider Inner Colonies. Measure Zone at Point of Marked Growth Reduction. start->clsi_action Yes eucast_action Ignore Discrete Inner Colonies. Measure Diameter of the Clear Outer Zone. start->eucast_action Yes result_clsi Potentially Smaller Zone Diameter (More Resistant) clsi_action->result_clsi result_eucast Potentially Larger Zone Diameter (More Susceptible) eucast_action->result_eucast

References

Technical Support Center: Optimizing Fosfomycin Concentration for In Vitro Bactericidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing fosfomycin (B1673569) concentration for in vitro bactericidal activity experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of fosfomycin?

A1: Fosfomycin is a bactericidal antibiotic that inhibits the initial step of bacterial cell wall peptidoglycan synthesis.[1][2] It enters the bacterial cell through the glycerophosphate (GlpT) and hexose (B10828440) phosphate (B84403) (UhpT) transport systems.[1][2] Once inside, it irreversibly inhibits the enzyme MurA, which is essential for peptidoglycan production, leading to cell lysis and death.[1][2]

Q2: Why is the addition of Glucose-6-Phosphate (G6P) necessary for in vitro fosfomycin testing?

A2: The addition of Glucose-6-Phosphate (G6P) is crucial because it induces the UhpT transport system in many Gram-negative bacteria, which is a primary route for fosfomycin uptake.[3] Without G6P, the expression of UhpT may be insufficient, leading to reduced fosfomycin entry into the cell and falsely elevated Minimum Inhibitory Concentration (MIC) values.[3] The standard recommended concentration of G6P for susceptibility testing is 25 µg/mL.[3]

Q3: Does G6P affect all bacteria equally?

A3: No, the effect of G6P is species-dependent. While it significantly enhances fosfomycin activity against Enterobacterales like E. coli and Klebsiella spp., its effect is minor in organisms like Pseudomonas aeruginosa, which primarily relies on the GlpT transporter.[3][4] For some species, such as Stenotrophomonas maltophilia, G6P can even have an antagonistic effect.[4]

Q4: How does pH influence the in vitro activity of fosfomycin?

A4: The pH of the culture medium can significantly impact fosfomycin's activity. Acidification of the medium has been shown to increase the susceptibility of some bacterial isolates.[5] For instance, at pH 5, the MIC90 of fosfomycin against E. coli and K. pneumoniae has been observed to decrease, indicating enhanced activity.[5] Conversely, alkaline pH may reduce its effectiveness.[5]

Q5: What is the Mutant Prevention Concentration (MPC) and why is it important?

A5: The Mutant Prevention Concentration (MPC) is the lowest antibiotic concentration that prevents the growth of any first-step resistant mutants from a large bacterial population (typically >10^9 CFU).[6] It represents a concentration at which the emergence of resistance is significantly reduced. The concentration range between the MIC and the MPC is known as the Mutant Selection Window (MSW), where resistant mutants are most likely to be selected.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in MIC results between experiments. 1. Inconsistent inoculum density.2. Improper preparation or degradation of G6P.3. Variation in media pH.4. Inaccurate drug dilutions.1. Standardize inoculum preparation to a 0.5 McFarland standard and use within 15-30 minutes.2. Prepare G6P stock solution fresh and store appropriately. Verify the final concentration in the media.3. Ensure the pH of the Mueller-Hinton medium is within the recommended range (7.2-7.4).4. Calibrate pipettes regularly and use fresh tips for each dilution.
"Skipped wells" observed in broth microdilution assays (no growth in a well preceding the MIC). This is a known phenomenon with fosfomycin testing and can be due to the complex interaction between the drug, the bacteria, and the test conditions. It may not necessarily indicate contamination.[7][8]1. Repeat the assay, paying close attention to inoculum preparation and pipetting accuracy.2. If the issue persists, consider using the agar (B569324) dilution method, which is the reference method for fosfomycin and is less prone to this issue.[9]
Unexpectedly high MIC values for Enterobacterales. 1. Omission or incorrect concentration of G6P.2. Emergence of resistant mutants during the assay.3. Presence of intrinsic resistance mechanisms (e.g., fosA gene in some Klebsiella pneumoniae strains).[10]1. Confirm the addition of 25 µg/mL G6P to the testing medium.[3]2. Consider determining the Mutant Prevention Concentration (MPC) to understand the potential for resistance development.3. Characterize the isolate for known resistance genes if clinically relevant.
No bactericidal effect observed in time-kill assays. 1. Fosfomycin concentration is too low (sub-inhibitory).2. The bacterial inoculum is too high.3. Rapid emergence of resistant subpopulations.1. Perform time-kill assays at various multiples of the MIC (e.g., 1x, 4x, 8x MIC) to determine the optimal bactericidal concentration.2. Ensure the starting inoculum is standardized to ~5 x 10^5 CFU/mL.3. Plate samples from later time points onto agar containing fosfomycin to check for the growth of resistant colonies.

Data Presentation

Table 1: In Vitro Activity of Fosfomycin (MIC) against Gram-Negative Bacteria
Bacterial SpeciesNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Escherichia coli-132[11]
Escherichia coli (ESBL-producing)-≤1664[12]
Klebsiella spp.-32512[11]
Klebsiella pneumoniae (ESBL-producing)-32>1024[13]
Enterobacter spp.-816[6]
Proteus spp.-18[6]
Pseudomonas aeruginosa19864256[10]

Note: MIC values were determined by agar dilution with G6P supplementation unless otherwise specified.

Table 2: Mutant Prevention Concentration (MPC) of Fosfomycin against E. coli
StrainMIC (µg/mL)MPC (µg/mL)Reference(s)
E. coli O157:H7 (MDR)20004000[5]
E. coli (Canine UTI isolates)4 (MIC50)64 (MPC50)[14]
E. coli (Canine UTI isolates)96 (MIC90)192 (MPC90)[14]
Table 3: Time-Kill Kinetics of Fosfomycin against Gram-Negative Bacteria
Bacterial Species (Isolate)Fosfomycin Conc. (x MIC)Time (hours)Log10 CFU/mL ReductionReference(s)
P. aeruginosa (889839)481.8[15]
K. pneumoniae (875100)24>3[15]
E. coli (NU14)1-82Initial rapid killing[11]
E. coli (NU14)16-322-4Below limit of detection[11]

Experimental Protocols

Protocol 1: Fosfomycin MIC Determination by Agar Dilution (Reference Method)
  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. Autoclave and cool to 48-50°C in a water bath.

  • G6P Supplementation: Add a sterile stock solution of Glucose-6-Phosphate (G6P) to the molten agar to achieve a final concentration of 25 µg/mL. Mix gently but thoroughly.

  • Fosfomycin Plate Preparation: Prepare serial twofold dilutions of fosfomycin in sterile distilled water. Add 1 part of each fosfomycin dilution to 9 parts of the G6P-supplemented molten MHA to achieve the final desired concentrations (e.g., 0.25 to 256 µg/mL).[16] Pour the agar into sterile Petri dishes and allow them to solidify.

  • Inoculum Preparation: From a fresh (18-24 hour) culture, pick 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (~1-2 x 10^8 CFU/mL). Dilute this suspension 1:10 in saline.

  • Inoculation: Using a multipoint inoculator or a pipette, spot 1-2 µL of the diluted inoculum onto the surface of the fosfomycin-containing and control (no antibiotic) agar plates. The final inoculum per spot should be approximately 10^4 CFU.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth.

Protocol 2: Fosfomycin Mutant Prevention Concentration (MPC) Determination
  • High-Density Inoculum Preparation: Prepare an overnight culture of the test organism. Concentrate the culture by centrifugation and resuspend the pellet in a small volume of saline to achieve a high density of >10^10 CFU/mL. Verify the concentration by serial dilution and plating.

  • MPC Plate Preparation: Prepare MHA plates containing G6P (25 µg/mL) and a range of fosfomycin concentrations, typically starting from the MIC and increasing in twofold dilutions to concentrations well above the MIC (e.g., 1x, 2x, 4x, 8x, 16x, 32x, 64x MIC).

  • Inoculation: Spread a large volume (e.g., 100-200 µL) of the high-density inoculum evenly across the surface of each fosfomycin-containing and control plate to achieve a final inoculum of ≥10^10 CFU per plate.

  • Incubation: Incubate the plates at 35 ± 2°C for 24-48 hours.

  • Result Interpretation: The MPC is the lowest fosfomycin concentration that prevents the growth of any bacterial colonies.

Protocol 3: Fosfomycin Time-Kill Assay
  • Media and Reagent Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with 25 µg/mL G6P. Prepare stock solutions of fosfomycin.

  • Inoculum Preparation: Grow an overnight culture of the test organism. Dilute the culture in fresh, pre-warmed CAMHB with G6P to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Assay Setup: Set up a series of tubes or flasks containing the bacterial suspension and fosfomycin at the desired concentrations (e.g., 0x MIC, 1x MIC, 4x MIC, 8x MIC). Include a growth control tube without any antibiotic.

  • Incubation and Sampling: Incubate all tubes at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.

  • Bacterial Enumeration: Perform serial tenfold dilutions of each aliquot in sterile saline. Plate a specific volume of the appropriate dilutions onto MHA plates. Incubate the plates at 35-37°C for 18-24 hours.

  • Data Analysis: Count the colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time for each fosfomycin concentration and the growth control. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum. Synergy with another antibiotic is often defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

Mandatory Visualizations

Experimental_Workflow_for_MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare MHA + 25 µg/mL G6P serial_dilution Prepare Serial Dilutions of Fosfomycin in Agar prep_media->serial_dilution prep_inoculum Prepare 0.5 McFarland Inoculum inoculate Inoculate Plates prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate 16-20h at 35°C inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic

Caption: Workflow for Fosfomycin MIC Determination by Agar Dilution.

Fosfomycin_Uptake_and_Resistance cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GlpT GlpT Transporter Fos_in Fosfomycin GlpT->Fos_in Mutation Mutation (glpT, uhpT) GlpT->Mutation UhpT UhpT Transporter UhpT->Fos_in UhpT->Mutation MurA MurA Enzyme Fos_in->MurA inhibits FosA FosA Enzyme (Inactivation) Fos_in->FosA CellWall Cell Wall Synthesis MurA->CellWall Fos_out Fosfomycin (Extracellular) Fos_out->GlpT Fos_out->UhpT G6P G6P G6P->UhpT induces

Caption: Fosfomycin Uptake and Mechanisms of Resistance.

Troubleshooting_Logic start Inconsistent/Unexpected Results check_g6p Verify G6P Supplementation (25 µg/mL)? start->check_g6p check_inoculum Standardize Inoculum (0.5 McFarland)? check_g6p->check_inoculum Yes add_g6p Add/Correct G6P Concentration check_g6p->add_g6p No check_ph Check Media pH (7.2-7.4)? check_inoculum->check_ph Yes adjust_inoculum Re-standardize Inoculum check_inoculum->adjust_inoculum No check_method Issue with Method (e.g., skipped wells)? check_ph->check_method Yes adjust_ph Adjust Media pH check_ph->adjust_ph No use_agar_dilution Use Agar Dilution Method check_method->use_agar_dilution Yes repeat_assay Repeat Assay check_method->repeat_assay No add_g6p->repeat_assay adjust_inoculum->repeat_assay adjust_ph->repeat_assay use_agar_dilution->repeat_assay

Caption: Troubleshooting Logic for Fosfomycin Susceptibility Testing.

References

Troubleshooting unexpected results in fosfomycin synergy experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fosfomycin (B1673569) synergy experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind fosfomycin synergy testing?

Fosfomycin synergy testing evaluates whether the combined antimicrobial effect of fosfomycin and another antibiotic is greater than the sum of their individual effects. Synergy is often sought to enhance efficacy against multi-drug resistant (MDR) organisms, prevent the emergence of resistance, and potentially reduce required antibiotic dosages.[1][2] The primary mechanism of fosfomycin involves inhibiting the MurA enzyme, an early step in bacterial cell wall peptidoglycan synthesis.[3][4] Synergy can occur when a second antibiotic acts on a different target, leading to a multi-pronged attack on the bacterial cell.[2]

Q2: How is synergy quantitatively defined and interpreted in these experiments?

Synergy is most commonly quantified using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.[5][6]

FICI Calculation: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

The resulting FICI value is interpreted as follows:

  • Synergy: FICI ≤ 0.5

  • Additive Effect: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0[5][6]

Q3: Why is glucose-6-phosphate (G6P) supplementation critical in fosfomycin susceptibility and synergy testing?

Glucose-6-phosphate (G6P) is a crucial component in testing media for many bacteria because it induces the UhpT transporter system, a primary pathway for fosfomycin to enter the bacterial cell.[3][7] Without G6P, the expression of this transporter can be insufficient, leading to reduced fosfomycin uptake and falsely high MIC values, which could be misinterpreted as resistance.[7] However, the necessity of G6P is species-dependent. For instance, Pseudomonas aeruginosa lacks the UhpT system and relies on the GlpT transporter, so G6P addition does not enhance fosfomycin activity.[7] Conversely, for Stenotrophomonas maltophilia, G6P has been shown to have an antagonistic effect.[7][8] Therefore, adherence to standardized guidelines, such as those from CLSI and EUCAST, which recommend the use of G6P for certain organisms, is critical for accurate and reproducible results.[3][8]

Troubleshooting Guides

Checkerboard Assay

The checkerboard assay is a common method to assess synergy. It involves a two-dimensional array of antibiotic concentrations in a microtiter plate.

Issue 1: Inconsistent MIC or FICI values across replicates.

  • Possible Cause:

    • Pipetting Errors: Inaccurate serial dilutions or inoculum addition.[9]

    • Inoculum Variability: Inconsistent bacterial density in the initial inoculum.[9]

    • Media Composition: Lack of or inconsistent concentration of G6P.[7]

  • Solution:

    • Ensure pipettes are calibrated. Use new tips for each dilution to avoid carry-over.

    • Standardize the inoculum using a McFarland standard to achieve a consistent starting bacterial density (typically ~5 x 10^5 CFU/mL).[9]

    • Prepare media with the appropriate concentration of G6P (typically 25 µg/mL) as recommended by CLSI or EUCAST for the organism being tested.[3][8]

Issue 2: "Skipped wells" are observed, making MIC determination difficult.

  • Possible Cause: This phenomenon, where bacterial growth appears at higher antibiotic concentrations but not at lower ones, can be due to the "Eagle effect" or paradoxical growth.[9]

  • Solution: According to the Clinical and Laboratory Standards Institute (CLSI), the MIC should be recorded as the lowest concentration with no visible growth. Ensure the purity of the bacterial culture and repeat the assay with careful attention to pipetting and dilution techniques.[9]

Issue 3: Unexpected "indifference" or "antagonism" for a combination expected to be synergistic.

  • Possible Cause:

    • Bacterial Resistance Mechanisms: The test organism may possess resistance mechanisms that counteract the effects of one or both antibiotics. This can include mutations in the target enzyme (MurA), impaired drug uptake (mutations in GlpT or UhpT transporters), or enzymatic inactivation of fosfomycin (e.g., by FosA enzymes).[4][10]

    • Incorrect G6P Concentration: As noted, the absence or incorrect concentration of G6P can lead to falsely high fosfomycin MICs, affecting the FICI calculation.[7]

    • Discordant Sites of Action: Some antibiotic combinations may not be synergistic if their mechanisms of action do not complement each other.[5]

  • Solution:

    • Characterize the resistance mechanisms of the bacterial isolate if possible.

    • Verify the correct preparation of the testing medium, including G6P supplementation.

    • Review existing literature to see if synergy between the chosen antibiotics has been previously reported for the specific bacterial species.

Time-Kill Assay

Time-kill assays provide dynamic information about the rate of bacterial killing over time.

Issue 1: High variability in colony counts across replicates at the same time point.

  • Possible Cause:

    • Inadequate Mixing: Non-uniform bacterial distribution in the culture tube before sampling.[9]

    • Inconsistent Sampling/Plating: Errors in pipetting during serial dilutions or inconsistent spreading on agar (B569324) plates.[9]

  • Solution:

    • Thoroughly vortex the culture tubes before each sampling to ensure a homogenous suspension.

    • Use calibrated pipettes for dilutions and plating. Ensure a consistent volume is plated and spread evenly.

Issue 2: Bacterial regrowth after an initial killing phase.

  • Possible Cause:

    • Selection of Resistant Subpopulations: The initial bacterial population may contain a small number of resistant mutants that are selected for and proliferate after the susceptible population is killed.[3][11]

    • Antibiotic Degradation: The antibiotics may not be stable over the entire incubation period (e.g., 24 hours).

  • Solution:

    • At the end of the time-kill assay, perform susceptibility testing on the regrown population to check for an increase in MIC.

    • Consult literature for the stability of the antibiotics under the experimental conditions.

Issue 3: No significant reduction in bacterial count in the combination compared to single agents.

  • Possible Cause:

    • Suboptimal Concentrations: The chosen antibiotic concentrations may be too low to demonstrate a synergistic bactericidal effect.[9]

    • High Inoculum: A very high starting bacterial density can overwhelm the antibiotics.[9]

  • Solution:

    • Test a range of concentrations, often based on the MIC values (e.g., 0.5x, 1x, 2x MIC).

    • Ensure the starting inoculum is standardized as per guidelines (e.g., ~5 x 10^5 CFU/mL).

Data Presentation

Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI)

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 and ≤ 1.0Additive
> 1.0 and ≤ 4.0Indifference
> 4.0Antagonism

Source:[5][6]

Table 2: Example Synergy Results of Fosfomycin with Beta-Lactams against Gram-Negative Isolates

OrganismCombinationSynergy (%)Additive (%)Indifference (%)Antagonism (%)
E. coli, K. pneumoniae, P. aeruginosaFosfomycin + Piperacillin/Tazobactam33--0
E. coli, K. pneumoniae, P. aeruginosaFosfomycin + Ceftazidime/Avibactam30--0
E. coli, K. pneumoniae, P. aeruginosaFosfomycin + Temocillin27--0
E. coli, K. pneumoniae, P. aeruginosaFosfomycin + Aztreonam-83-0
E. coli, K. pneumoniae, P. aeruginosaFosfomycin + Meropenem-83-0
E. coli, K. pneumoniae, P. aeruginosaFosfomycin + Tigecycline001000

Data adapted from a study on 30 'resistant' Gram-negative isolates.[5]

Experimental Protocols

Broth Microdilution Checkerboard Assay
  • Prepare Antibiotic Stock Solutions: Prepare stock solutions of each antibiotic at a concentration at least 10 times the highest concentration to be tested.

  • Prepare Microtiter Plate: In a 96-well plate, create a two-dimensional gradient of the two antibiotics.

    • Add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented with 25 µg/mL G6P if required for the test organism, to all wells.

    • Serially dilute Drug A horizontally and Drug B vertically.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[9]

  • Inoculation: Add 50 µL of the prepared inoculum to each well.

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic(s) that inhibits visible bacterial growth.

  • FICI Calculation: Calculate the FICI as described in the FAQs section.

Time-Kill Assay
  • Preparation: Set up tubes containing CAMHB (with G6P if necessary) with the following conditions:

    • Growth control (no antibiotic)

    • Drug A alone (e.g., at 1x MIC)

    • Drug B alone (e.g., at 1x MIC)

    • Combination of Drug A and Drug B (e.g., at 1x MIC each)

  • Inoculation: Inoculate each tube with the test organism to a starting density of ~5 x 10^5 CFU/mL.

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Quantification: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.[1]

Visualizations

Fosfomycin_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space G6P Glucose-6-Phosphate (G6P) UhpT UhpT Transporter G6P->UhpT Induces Fosfomycin Fosfomycin Fosfomycin->UhpT Transport GlpT GlpT Transporter Fosfomycin->GlpT Transport G3P Glycerol-3-Phosphate (G3P) G3P->GlpT Transport Fosfomycin_in Fosfomycin UhpT->Fosfomycin_in GlpT->Fosfomycin_in MurA MurA Enzyme Fosfomycin_in->MurA Inhibits Peptidoglycan Peptidoglycan Synthesis MurA->Peptidoglycan Catalyzes Troubleshooting_Logic cluster_checkerboard Checkerboard Troubleshooting cluster_timekill Time-Kill Troubleshooting Start Unexpected Result in Synergy Experiment CheckMethod Which assay? Start->CheckMethod Checkerboard Checkerboard Assay CheckMethod->Checkerboard Checkerboard TimeKill Time-Kill Assay CheckMethod->TimeKill Time-Kill CB_Issue What is the issue? Checkerboard->CB_Issue TK_Issue What is the issue? TimeKill->TK_Issue InconsistentMIC Inconsistent MICs/ FICI values CB_Issue->InconsistentMIC Inconsistency SkippedWells Skipped Wells CB_Issue->SkippedWells Skipped Wells NoSynergy Indifference/ Antagonism CB_Issue->NoSynergy No Synergy CheckPipetting Verify Pipetting & Inoculum Density InconsistentMIC->CheckPipetting ReadAsLowest Read MIC as Lowest Well with No Growth SkippedWells->ReadAsLowest CheckResistance Investigate Bacterial Resistance Mechanisms NoSynergy->CheckResistance CheckG6P Confirm G6P in Media CheckPipetting->CheckG6P CheckResistance->CheckG6P HighVariability High Variability in Counts TK_Issue->HighVariability Variability Regrowth Bacterial Regrowth TK_Issue->Regrowth Regrowth NoKilling No Significant Killing TK_Issue->NoKilling No Effect CheckMixing Ensure Thorough Mixing & Plating Technique HighVariability->CheckMixing TestSurvivors Test MIC of Regrown Population Regrowth->TestSurvivors CheckConcentrations Verify Antibiotic Concentrations & Inoculum NoKilling->CheckConcentrations

References

Technical Support Center: The Impact of Glucose-6-Phosphate on Fosfomycin In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the critical role of glucose-6-phosphate (G6P) in the in vitro activity of the antibiotic fosfomycin (B1673569). Accurate susceptibility testing is paramount for both clinical diagnostics and novel drug development, and understanding the nuances of G6P's effect is essential for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of glucose-6-phosphate (G6P) in fosfomycin susceptibility testing?

A1: Glucose-6-phosphate (G6P) is a crucial supplement in microbiological media for testing the susceptibility of many bacteria to fosfomycin, particularly within the Enterobacterales order.[1] Fosfomycin's chemical structure mimics that of G6P, allowing it to be actively transported into the bacterial cell through two primary transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT).[2][3] The expression of the UhpT transporter is induced by the presence of extracellular G6P.[2][4] Without G6P, the expression of UhpT may be insufficient, leading to reduced fosfomycin uptake and falsely elevated minimum inhibitory concentration (MIC) values, which could be misinterpreted as resistance.[1][3]

Q2: Is G6P supplementation necessary for all bacterial species when testing fosfomycin susceptibility?

A2: No, the necessity of G6P supplementation is species-dependent. For organisms like Escherichia coli and other Enterobacterales that possess the G6P-inducible UhpT transport system, its inclusion is critical for accurate susceptibility testing.[1] However, some bacteria, such as Pseudomonas aeruginosa, lack the UhpT system and rely solely on the GlpT transporter for fosfomycin uptake.[1][2] Therefore, the addition of G6P to the testing medium will not enhance fosfomycin's activity against these organisms.[1] Furthermore, in some species like Stenotrophomonas maltophilia, G6P has been shown to have an antagonistic effect, reducing fosfomycin's activity.[1][5]

Q3: What are the recommended concentrations of G6P for fosfomycin antimicrobial susceptibility testing (AST)?

A3: The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized recommendations for G6P concentration to ensure inter-laboratory reproducibility.[1][6] The universally accepted concentration for the reference method of agar (B569324) dilution is 25 µg/mL (or 25 mg/L) of G6P.[1][6][7] For disk diffusion tests, disks are impregnated with 200 µg of fosfomycin and 50 µg of G6P.[1][4][7]

Q4: What are the potential consequences of using a suboptimal G6P concentration?

A4: Using an incorrect G6P concentration can lead to significant errors in susceptibility testing.

  • Too Low or No G6P: This can result in insufficient induction of the UhpT transporter, leading to decreased fosfomycin uptake and falsely high MIC values.[1][3] This could lead to the misclassification of a susceptible isolate as resistant, potentially eliminating a viable treatment option.

  • Too High G6P: While less common, excessively high concentrations of G6P could potentially interfere with bacterial metabolism or the assay itself.[1]

Recent studies have also indicated that the standard 25 µg/mL G6P concentration may not be optimal for detecting certain low-level fosfomycin resistance mutations.[1][4] While this concentration is standard for clinical testing, research applications may require titration to investigate specific resistance mechanisms.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Action
High MIC values for known susceptible Enterobacterales isolates Insufficient or no G6P in the testing medium.Ensure the Mueller-Hinton agar or broth is supplemented with 25 µg/mL of G6P. Prepare fresh G6P solutions and verify the final concentration in the medium.
Degradation of G6P in the medium.Prepare G6P-supplemented media fresh on the day of use. Store G6P stock solutions at the recommended temperature and for no longer than the specified shelf life.
Inconsistent MIC results between experimental repeats Uneven distribution of G6P in the agar.Ensure thorough mixing of the G6P solution into the molten agar before pouring plates.
Variation in inoculum size.Standardize the bacterial inoculum to 0.5 McFarland before inoculation.
No potentiation of fosfomycin activity in E. coli with G6P The isolate may have a mutation in the uhpT gene or its regulatory elements.Sequence the uhp region to check for mutations. Test for fosfomycin susceptibility in the presence of glycerol-3-phosphate to assess the functionality of the GlpT transporter.
The isolate may belong to a species that does not utilize the UhpT transporter for fosfomycin uptake.Confirm the species identification of the bacterial isolate.
Reduced fosfomycin activity observed with G6P supplementation The bacterial species, such as Stenotrophomonas maltophilia, may exhibit an antagonistic interaction with G6P.For such species, perform fosfomycin susceptibility testing without G6P supplementation and consult relevant literature for appropriate testing conditions.[5]

Data Presentation

Table 1: Recommended G6P Concentrations for Fosfomycin Susceptibility Testing

Testing MethodFosfomycin ConcentrationG6P ConcentrationReference
Agar Dilution (Reference Method)Varies25 µg/mL[1][6][7]
Disk Diffusion200 µg per disk50 µg per disk[1][4][7]

Table 2: Impact of G6P on Fosfomycin MIC for Different Bacterial Species

Bacterial SpeciesUhpT TransporterEffect of G6P on Fosfomycin Activity
Escherichia coliPresentPotentiation (Lower MIC)
Klebsiella pneumoniaePresentPotentiation (Lower MIC)
Pseudomonas aeruginosaAbsentNo significant effect
Stenotrophomonas maltophiliaAbsentAntagonism (Higher MIC)

Experimental Protocols

Protocol 1: Preparation of Mueller-Hinton Agar with Glucose-6-Phosphate for Fosfomycin Agar Dilution

  • Prepare Mueller-Hinton agar according to the manufacturer's instructions.

  • Autoclave the medium and allow it to cool to 45-50°C in a water bath.

  • Prepare a sterile stock solution of glucose-6-phosphate (e.g., 10 mg/mL in sterile distilled water).

  • Aseptically add the G6P stock solution to the molten agar to achieve a final concentration of 25 µg/mL. For example, add 0.25 mL of a 10 mg/mL G6P stock solution to 100 mL of Mueller-Hinton agar.

  • Mix the agar thoroughly but gently to ensure even distribution of the G6P without introducing air bubbles.

  • Dispense the G6P-supplemented agar into sterile Petri dishes.

  • Allow the plates to solidify at room temperature and then store them at 2-8°C until use. Plates should be used within a week of preparation.

Protocol 2: Fosfomycin Disk Diffusion Susceptibility Testing

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate supplemented with 25 µg/mL G6P.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically apply a fosfomycin disk containing 200 µg of fosfomycin and 50 µg of G6P to the surface of the agar.

  • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Measure the diameter of the zone of inhibition to the nearest millimeter.

  • Interpret the results based on the latest CLSI or EUCAST breakpoint guidelines.

Mandatory Visualization

Fosfomycin_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Fosfomycin Fosfomycin UhpT UhpT Transporter Fosfomycin->UhpT transport GlpT GlpT Transporter Fosfomycin->GlpT transport G6P Glucose-6-Phosphate G6P->UhpT induces expression Fosfomycin_in Intracellular Fosfomycin UhpT->Fosfomycin_in GlpT->Fosfomycin_in MurA MurA Enzyme Fosfomycin_in->MurA inhibits

Caption: Mechanism of fosfomycin uptake and its inhibition of the MurA enzyme.

Experimental_Workflow start Start: Suspect Fosfomycin Resistance Issue check_g6p 1. Verify G6P Supplementation (25 µg/mL in media) start->check_g6p g6p_ok Is G6P concentration correct? check_g6p->g6p_ok troubleshoot_g6p Correct G6P concentration and re-test g6p_ok->troubleshoot_g6p No check_qc 2. Review QC Strain Results (e.g., ATCC 25922) g6p_ok->check_qc Yes troubleshoot_g6p->check_g6p qc_ok Are QC results in range? check_qc->qc_ok troubleshoot_qc Troubleshoot assay procedure (inoculum, incubation, etc.) qc_ok->troubleshoot_qc No check_species 3. Confirm Bacterial Species ID qc_ok->check_species Yes troubleshoot_qc->check_qc species_uhpt Does the species have UhpT? check_species->species_uhpt no_uhpt G6P potentiation not expected. Consider alternative mechanisms. species_uhpt->no_uhpt No investigate_mutation 4. Investigate Potential Mutations (e.g., uhpT, glpT) species_uhpt->investigate_mutation Yes end End: Issue Resolved no_uhpt->end investigate_mutation->end

Caption: Troubleshooting workflow for unexpected fosfomycin susceptibility results.

References

Technical Support Center: Navigating Fosfomycin-Induced Sodium Overload and Hypokalemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing sodium overload and hypokalemia, potential side effects associated with intravenous (IV) fosfomycin (B1673569) administration during pre-clinical and clinical research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research endeavors.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving intravenous fosfomycin and provides actionable solutions.

Issue Possible Cause Troubleshooting Steps
Unexpectedly high serum sodium levels (Hypernatremia) in animal models or cell cultures. High sodium content of the fosfomycin formulation. Each gram of IV fosfomycin contains approximately 0.32-0.33 grams of sodium.[1] The diluent used for fosfomycin reconstitution (e.g., 0.9% NaCl) contributes to the total sodium load.[2]1. Review Diluent Choice: If permissible for your experimental design, consider reconstituting fosfomycin in a 5% dextrose solution instead of 0.9% sodium chloride to reduce the total sodium administered.[3][2] 2. Adjust Dosing Regimen: If therapeutically viable, explore if a lower dose or a different dosing interval of fosfomycin could mitigate the hypernatremia while maintaining efficacy. 3. Monitor Fluid Balance: In animal studies, ensure adequate free water intake to help compensate for the increased sodium load.[4] 4. Refine Experimental Protocol: Refer to Experimental Protocol 2 for detailed steps on monitoring and managing electrolyte levels in animal models.
Progressive decrease in serum potassium levels (Hypokalemia) during the study. Fosfomycin is postulated to increase urinary excretion of potassium in the distal renal tubules. The high sodium load delivered to the distal nephron can enhance potassium secretion.1. Proactive Monitoring: Implement frequent monitoring of serum potassium levels, especially during the initial days of fosfomycin administration. The average onset of hypokalemia is around 3.9 days.[2] 2. Potassium Supplementation: In animal studies, consider prophylactic or therapeutic potassium supplementation in the diet or drinking water. The required dosage should be determined based on the severity of hypokalemia and the animal model.[5] 3. Infusion Rate: Some clinical data suggests that prolonged infusion of fosfomycin (e.g., over 4 hours) may be associated with a lower incidence of hypokalemia compared to rapid infusions (30-60 minutes). This could be explored in your experimental design. 4. Investigate Renal Handling: Utilize Experimental Protocol 2 to measure 24-hour urinary potassium excretion to confirm renal potassium wasting.
Inconsistent electrolyte measurements between subjects or experiments. Variability in animal hydration status, diet, or sample collection and processing.[4] In vitro, variability could stem from cell passage number, confluency, or assay conditions.1. Standardize Procedures: Ensure all animals are acclimatized under the same environmental conditions and have consistent access to food and water.[5] Standardize sample collection times and processing techniques.[6] 2. Control Dietary Intake: For animal studies, providing a fixed amount of a gel-based diet can improve consistency in food and water intake.[7] 3. In Vitro Consistency: Use cells within a consistent and low passage number. Ensure cell monolayers are confluent and exhibit stable transepithelial electrical resistance (TEER) before initiating experiments.[8] 4. Calibrate Instruments: Regularly calibrate all instruments used for electrolyte analysis.
Difficulty in establishing a stable in vitro model of renal proximal tubule cells. Primary renal cells can be challenging to culture and may lose their specific characteristics over time.[9]1. Follow Validated Protocols: Adhere strictly to established protocols for isolating and culturing human renal proximal tubule epithelial cells. Refer to Experimental Protocol 1 for a detailed methodology. 2. Characterize Cell Phenotype: Regularly verify the expression of key proximal tubule markers and transporter proteins to ensure the model's validity.[8] 3. Optimize Culture Conditions: Use appropriate serum-free media supplemented with necessary growth factors to maintain cell differentiation.[10]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind fosfomycin-induced sodium overload?

A1: Intravenous fosfomycin is formulated as a disodium (B8443419) salt. Each gram of fosfomycin contains a significant amount of sodium, approximately 14.5 mEq or 0.32-0.33 grams.[1] This high sodium content directly contributes to an increased total body sodium load, which can lead to hypernatremia, especially with high-dose or prolonged therapy.[11]

Q2: What is the proposed mechanism for fosfomycin-induced hypokalemia?

A2: The leading hypothesis is that the large sodium load delivered to the distal nephron from the intravenous fosfomycin solution acts as a non-reabsorbable anion. This increases the luminal electronegativity in the distal tubules and collecting ducts, which in turn drives the secretion of potassium into the tubular fluid, leading to increased urinary potassium excretion and subsequent hypokalemia.[1][12]

Q3: How common are sodium overload and hypokalemia with intravenous fosfomycin?

A3: The incidence varies across studies, but both are considered common adverse events. Some studies report hypernatremia in up to 42.6% of patients and hypokalemia in up to 39.9% of patients receiving intravenous fosfomycin.[12][13] A study in critically ill patients found hypernatremia developed in 41.9% and hypokalemia in 33.9% of patients.[3][2]

Q4: What factors might increase the risk of developing these electrolyte imbalances?

A4: Risk factors can include high doses of fosfomycin (though some studies show conflicting results), prolonged duration of therapy, pre-existing renal impairment, and co-administration of other medications affecting electrolyte balance.[14] In critically ill patients, higher APACHE II scores, the need for enteral nutrition, and albumin replacement have been associated with a higher risk of hypernatremia.[3][2]

Q5: Are there any preventative measures that can be taken in an experimental setting?

A5: Yes. In animal models, providing a potassium-rich diet and ensuring free access to water can be beneficial.[5] Using a 5% dextrose solution as a diluent for fosfomycin instead of 0.9% NaCl can help reduce the overall sodium load.[3][2] Close monitoring of serum electrolytes allows for early intervention.

Q6: How should I monitor for these electrolyte disturbances in my experiments?

A6: For in vivo studies, regular monitoring of serum sodium and potassium is crucial. Collection of 24-hour urine samples to measure electrolyte excretion can provide valuable data on renal handling of these ions. Refer to Experimental Protocol 2 for a detailed guide. For in vitro studies, ion-sensitive fluorescent dyes or electrophysiological techniques can be used to measure changes in ion transport across renal epithelial cell monolayers.

Data Presentation

Table 1: Sodium Content of Intravenous Fosfomycin

ParameterValueReference
Sodium Content per gram of Fosfomycin~0.32 - 0.33 g[1][11]
Moles of Sodium per gram of Fosfomycin~14.5 mEq[14]

Table 2: Incidence of Hypernatremia and Hypokalemia in Clinical Studies with Intravenous Fosfomycin

Study PopulationFosfomycin Daily DoseIncidence of HypernatremiaIncidence of HypokalemiaReference
Critically ill patients11.7 ± 4.06 g24.3%62.1%[1]
Critically ill patientsNot specified41.9%33.9%[3][2]
General patient population16 g/day (median)42.6%39.9%[12][13]
Critically ill patients11.1 ± 5.2 g/day 33.33%28.57%[14]

Experimental Protocols

Protocol 1: In Vitro Assessment of Fosfomycin's Effect on Renal Proximal Tubule Cells

This protocol details the culture of human renal proximal tubule epithelial cells (RPTECs) and the subsequent assessment of fosfomycin's impact on their function.

1. Cell Culture of Human RPTECs [8][10][15]

  • Cell Source: Commercially available primary human RPTECs or cells isolated from human kidney tissue following established protocols.[9][16]

  • Culture Medium: Use a serum-free, hormonally defined medium specifically formulated for RPTECs.

  • Coating of Cultureware: Coat culture flasks and plates with a suitable extracellular matrix component, such as poly-L-lysine or collagen.[15]

  • Seeding and Culture:

    • Seed cells at a density of approximately 5,000 cells/cm².[15]

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

    • Replace the medium 16-24 hours after seeding to remove non-adherent cells and residual cryopreservative.

    • Change the medium every 2-3 days until the cells reach approximately 90% confluency.

  • Subculture:

    • Wash cells with Ca²⁺/Mg²⁺-free Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Briefly incubate with a pre-warmed trypsin-EDTA solution (e.g., 0.25%) to detach the cells.

    • Neutralize the trypsin with a medium containing a trypsin inhibitor or serum.

    • Centrifuge the cell suspension, resuspend the pellet in fresh medium, and re-plate.

2. Fosfomycin Exposure and Assessment

  • Experimental Setup:

    • Seed RPTECs on permeable supports (e.g., Transwell® inserts) to allow for the formation of a polarized monolayer with distinct apical and basolateral compartments.

    • Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Fosfomycin Treatment:

    • Once a stable TEER is achieved, expose the cells to varying concentrations of fosfomycin in the culture medium for defined periods (e.g., 24, 48, 72 hours). Include a vehicle control group.

  • Assessment of Ion Transporter Activity:

    • Na+/K+-ATPase Activity Assay: [17][18][19]

      • After fosfomycin exposure, permeabilize the cells to allow access to the intracellular components.

      • Measure the rate of ATP hydrolysis in the presence and absence of ouabain, a specific inhibitor of the Na+/K+-ATPase. The difference in ATP hydrolysis represents the Na+/K+-ATPase activity.

      • Quantify the released inorganic phosphate (B84403) (Pi) using a colorimetric assay.

    • Ion Flux Assays: Use ion-sensitive fluorescent dyes to measure intracellular sodium and potassium concentrations and their flux across the cell membrane in response to fosfomycin.

Protocol 2: In Vivo Assessment of Fosfomycin-Induced Electrolyte Imbalance in a Rat Model

This protocol provides a framework for studying the effects of intravenous fosfomycin on sodium and potassium homeostasis in rats.[5][20][21]

1. Animal Model and Acclimatization

  • Animal Strain: Male Wistar rats (200-250g).

  • Housing: House animals in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment to allow for acclimatization.[5]

  • Diet and Water: Provide standard chow and water ad libitum. For more controlled studies, a gel-based diet can be used to standardize food and water intake.[7]

2. Experimental Groups and Fosfomycin Administration

  • Group Allocation:

    • Group A: Control (Vehicle - e.g., 5% Dextrose).

    • Group B: Low-Dose Fosfomycin.

    • Group C: High-Dose Fosfomycin.

  • Administration: Administer fosfomycin or vehicle intravenously (e.g., via tail vein) daily for a predetermined study duration (e.g., 7 days).

3. Sample Collection and Monitoring

  • Blood Sampling: Collect blood samples (e.g., from the tail vein or saphenous vein) at baseline and at regular intervals throughout the study for serum electrolyte analysis.

  • 24-Hour Urine Collection: [4][6][22][23]

    • House the rats in metabolic cages designed for the separate collection of urine and feces.

    • Collect urine over a 24-hour period into a collection tube.

    • Measure the total urine volume.

    • Centrifuge the urine to remove any debris and store the supernatant at -80°C until analysis.

  • Monitoring: Record body weight, food intake, and water consumption daily.

4. Analysis

  • Serum and Urine Electrolytes: Measure the concentrations of sodium and potassium in serum and urine samples using an automated electrolyte analyzer or flame photometry.[6]

  • Data Calculation:

    • Calculate the total 24-hour urinary excretion of sodium and potassium (Concentration x 24-hour urine volume).

    • Assess changes in serum electrolytes from baseline for each group.

    • Compare the results between the control and fosfomycin-treated groups to determine the dose-dependent effects on electrolyte balance.

Mandatory Visualization

Fosfomycin_Hypokalemia_Pathway cluster_blood Bloodstream cluster_tubule Distal Renal Tubule IV_Fosfomycin Intravenous Fosfomycin (High Sodium Load) Lumen Tubular Lumen IV_Fosfomycin->Lumen Increased Sodium Delivery Na_Channel ENaC (Sodium Channel) Lumen->Na_Channel Increased Na+ Gradient Urine Urine Lumen->Urine Increased Urinary K+ Excretion Principal_Cell Principal Cell K_Channel ROMK (Potassium Channel) Principal_Cell->K_Channel Increased Intracellular Positive Charge NaK_ATPase Na+/K+-ATPase Principal_Cell->NaK_ATPase 3 Na+ out Interstitium Renal Interstitium Interstitium->Principal_Cell 2 K+ in Na_Channel->Principal_Cell Na+ Reabsorption K_Channel->Lumen K+ Secretion NaK_ATPase->Interstitium Hypokalemia Hypokalemia Urine->Hypokalemia Experimental_Workflow_In_Vivo cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_collection Sample Collection cluster_analysis Analysis Acclimatization Animal Acclimatization (1 week) Grouping Group Allocation (Control, Low Dose, High Dose) Acclimatization->Grouping Baseline Baseline Sample Collection (Blood) Grouping->Baseline Dosing Daily IV Fosfomycin/ Vehicle Administration Baseline->Dosing Monitoring Daily Monitoring (Weight, Food/Water Intake) Dosing->Monitoring Blood_Sampling Periodic Blood Sampling Dosing->Blood_Sampling Urine_Collection 24-Hour Urine Collection (Metabolic Cages) Dosing->Urine_Collection Electrolyte_Analysis Serum & Urine Electrolyte Measurement Blood_Sampling->Electrolyte_Analysis Urine_Collection->Electrolyte_Analysis Data_Interpretation Data Analysis & Interpretation Electrolyte_Analysis->Data_Interpretation

References

Technical Support Center: Fosfomycin Dosage in Renal Impairment Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing fosfomycin (B1673569) in preclinical models with renal impairment. This resource provides guidance on dosage adjustments, experimental protocols, and answers to frequently asked questions to ensure the accuracy and reproducibility of your studies.

Frequently Asked Questions (FAQs)

Q1: How does renal impairment affect the pharmacokinetics of fosfomycin?

A1: Renal impairment significantly alters the pharmacokinetics of fosfomycin. As a drug primarily eliminated by the kidneys through glomerular filtration, reduced renal function leads to decreased clearance and a prolonged half-life.[1][2] In humans with varying degrees of renal impairment (creatinine clearances from 54 mL/min down to 7 mL/min), the half-life of fosfomycin can increase from approximately 11 hours to as long as 50 hours.[3] Consequently, the percentage of fosfomycin recovered in the urine decreases, indicating reduced excretion.[3] This accumulation can lead to higher plasma concentrations, which must be considered to avoid potential toxicity in research models. While fosfomycin is generally well-tolerated, high doses have been associated with nephrotoxicity in animal studies.[4]

Q2: How can I induce a reliable renal impairment model for my fosfomycin dosage study?

A2: Several established methods can be used to induce acute kidney injury (AKI) or chronic kidney disease (CKD) in research models. The choice of model depends on the specific research question.

  • Cisplatin-Induced AKI: A common model involves a single intraperitoneal injection of cisplatin (B142131) (e.g., 20–30 mg/kg in mice).[5] This typically causes peak kidney injury within 48–72 hours.[5] For longer-term studies that better mimic human cisplatin-induced AKI, repeated low doses of cisplatin can be administered.[6]

  • Ischemia-Reperfusion (IR) Injury: This surgical model involves clamping the renal artery and/or vein for a specific duration (e.g., 30-45 minutes in mice) followed by reperfusion.[7] This method results in acute tubular necrosis and increased serum creatinine (B1669602) and BUN.[6]

  • Sepsis-Induced AKI: Sepsis can be induced through methods like cecal ligation and puncture (CLP) to model AKI associated with systemic infection.

It is crucial to characterize the degree of renal impairment in your model by measuring serum creatinine (SCr) and/or blood urea (B33335) nitrogen (BUN) and, if possible, calculating creatinine clearance before and after inducing injury.[5]

Q3: Are there established guidelines for adjusting fosfomycin dosage in renally impaired animal models?

A3: Specific, standardized guidelines for fosfomycin dosage adjustment in preclinical models of renal impairment are not widely published. Researchers typically adapt human clinical guidelines based on the severity of renal dysfunction in their animal models. The key is to aim for drug exposure (AUC - area under the curve) that mimics the desired human clinical scenario. For instance, a study in rats suggested that a fosfomycin dose of 200 to 500 mg/kg three times daily is comparable to an 8 g three times daily dose in humans.[8] Therefore, dosage adjustments should be guided by pharmacokinetic studies in the specific animal model and the degree of renal impairment.

Q4: Can I use the oral formulation of fosfomycin in my animal studies?

A4: Yes, the oral formulation (fosfomycin tromethamine) can be used. However, it's important to be aware of its bioavailability, which can differ between species. For example, the oral bioavailability of fosfomycin tromethamine is higher than the calcium salt.[9] Pharmacokinetic studies in dogs have been conducted to determine effective oral doses.[9] When using an oral formulation, ensure consistent administration and consider potential effects of the vehicle on absorption.

Troubleshooting Guide

Issue: High mortality in my cisplatin-induced AKI model.

  • Possible Cause: The dose of cisplatin may be too high for the specific strain or age of the animals.

  • Troubleshooting Steps:

    • Reduce the dose of cisplatin. A dose-response study may be necessary to find the optimal concentration that induces significant renal injury without causing excessive mortality.[5]

    • Consider a long-term, low-dose cisplatin model, which can induce more selective kidney injury with lower mortality.[6]

    • Ensure adequate hydration of the animals before and after cisplatin administration.

Issue: Inconsistent levels of renal impairment across my animal cohort.

  • Possible Cause: Variability in the surgical procedure for ischemia-reperfusion injury or inconsistent drug administration.

  • Troubleshooting Steps:

    • For IR models: Standardize the duration of ischemia and ensure consistent surgical technique. The expertise of the surgeon is critical.[6]

    • For drug-induced models: Ensure accurate and consistent dosing for each animal based on its body weight.

    • Monitor renal function markers (serum creatinine, BUN) for each animal to stratify them into groups with similar degrees of renal impairment before initiating fosfomycin treatment.

Issue: Unexpectedly high or low fosfomycin plasma concentrations in renally impaired models.

  • Possible Cause: The initial dose adjustment was not appropriate for the level of renal impairment in the model.

  • Troubleshooting Steps:

    • Conduct a pilot pharmacokinetic study in a small group of animals with the induced renal impairment to determine the actual clearance and half-life of fosfomycin in your specific model.

    • Adjust the dosing regimen (dose and frequency) based on the pilot PK data to achieve the target plasma concentrations. The half-life of fosfomycin in mice is significantly shorter (around 28 minutes) than in humans, which needs to be factored into the dosing schedule.[10]

Data Presentation: Dosage Adjustment Guidelines (Adapted from Human Data)

The following tables provide a starting point for adjusting intravenous fosfomycin dosage in research models based on creatinine clearance (CrCl). These are adapted from human clinical guidelines and should be validated with pharmacokinetic studies in the specific animal model.

Table 1: Intravenous Fosfomycin Dosage Adjustment Based on Creatinine Clearance

Creatinine Clearance (mL/min)Recommended Daily Dose (% of normal dose)Dosing FrequencyExample (Normal Dose: 12 g/day )Example (Normal Dose: 16 g/day )
40 - 130100%2 to 4 divided doses4 g every 8 hours4 g every 6 hours
30 - 3975%2 to 3 divided doses3 g every 8 hours4 g every 8 hours
20 - 2960%2 to 3 divided doses4 g every 12 hours4 g every 12 hours
10 - 1940%2 to 3 divided doses3 g every 12 hours2 g every 8 hours
< 1020%1 to 2 divided doses3 g every 24 hours2 g every 12 hours

Adapted from MIMS Thailand.[11] Note: The manufacturer's labeling suggests that for CrCl < 40 mL/min, the initial loading dose should be increased, but not to exceed 8 g.[11]

Table 2: Intravenous Fosfomycin Maintenance Dose for Different Levels of Renal Impairment (IV Dosing)

Creatinine Clearance (mL/min)Loading DoseMaintenance Dose
41-506 g IV4 g IV every 8 hours
31-406 g IV3 g IV every 8 hours
21-306 g IV5 g IV every 24 hours
11-206 g IV3 g IV every 24 hours

Source: Contepo (fosfomycin) dosing information.[12]

Experimental Protocols

Protocol 1: Induction of Cisplatin-Induced Acute Kidney Injury (AKI) in Mice

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Baseline Measurements: Collect blood samples via tail vein for baseline serum creatinine (SCr) and blood urea nitrogen (BUN) analysis.

  • Cisplatin Administration: Administer a single intraperitoneal (i.p.) injection of cisplatin at a dose of 20-30 mg/kg.[5] The cisplatin should be dissolved in sterile saline.

  • Monitoring: Monitor animals daily for signs of distress, weight loss, and changes in behavior.

  • Induction Confirmation: At 48-72 hours post-injection, collect blood samples to measure SCr and BUN to confirm the induction of AKI.[5] An increase in SCr of more than 50% from the basal value within 7 days is a diagnostic criterion for AKI.[5]

  • Fosfomycin Administration: Once AKI is confirmed, begin the fosfomycin dosing regimen as per your experimental design.

Protocol 2: Measurement of Creatinine Clearance (CrCl) in Rodent Models

  • Metabolic Cages: House individual animals in metabolic cages to allow for the separate collection of urine and feces.

  • Urine Collection: Collect urine over a 24-hour period. Measure the total urine volume.

  • Blood Sample: At the end of the 24-hour urine collection, collect a blood sample to measure serum creatinine.

  • Creatinine Measurement: Measure the creatinine concentration in both the urine and serum samples using a validated assay (e.g., ELISA or a colorimetric assay).

  • Calculation: Calculate creatinine clearance using the following formula:

    • CrCl (mL/min) = (Urine Creatinine Concentration × Urine Volume) / (Serum Creatinine Concentration × Time of Urine Collection in minutes)

  • Normalization: Normalize the CrCl to the animal's body weight (e.g., mL/min/100g).

Visualizations

Experimental_Workflow cluster_setup Phase 1: Model Setup cluster_induction Phase 2: Renal Impairment Induction cluster_treatment Phase 3: Fosfomycin Treatment & Analysis A Animal Acclimatization B Baseline Sample Collection (Serum Creatinine, BUN) A->B C Induce Renal Impairment (e.g., Cisplatin Injection) B->C D Monitor Animal Health C->D E Confirm Renal Impairment (Measure SCr, BUN) D->E F Stratify Animals by Renal Function E->F G Administer Adjusted Fosfomycin Dose F->G H Pharmacokinetic/Pharmacodynamic Analysis G->H Logical_Relationship cluster_renal_function Renal Function cluster_pk Fosfomycin Pharmacokinetics cluster_dosing Dosing Strategy A Decreased Renal Function (Lower CrCl) B Decreased Fosfomycin Clearance A->B leads to C Increased Fosfomycin Half-Life & Plasma Concentration B->C results in D Dosage Adjustment Required (Lower Dose or Increased Interval) C->D necessitates

References

Interpreting variable fosfomycin susceptibility results for Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fosfomycin (B1673569) susceptibility testing of Pseudomonas aeruginosa. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret variable susceptibility results and refine their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why are my fosfomycin susceptibility results for P. aeruginosa inconsistent between experiments or methods?

A1: Inconsistent fosfomycin minimum inhibitory concentration (MIC) results for P. aeruginosa are a well-documented issue stemming from several factors:

  • Testing Method: The reference method for fosfomycin susceptibility testing is agar (B569324) dilution (AD).[1][2][3] Other methods like broth microdilution (BMD) and disk diffusion are known to produce less reliable or discordant results.[3][4] BMD, in particular, can be difficult to interpret due to trailing endpoints and the "skipped wells" phenomenon.[2][5]

  • Media Supplementation: For many Gram-negative bacteria, the addition of glucose-6-phosphate (G6P) to the testing medium is critical for inducing a key fosfomycin transporter (UhpT).[1][6] However, P. aeruginosa lacks the UhpT transporter and relies solely on the GlpT transporter for fosfomycin uptake.[2][6][7] Therefore, G6P supplementation does not enhance fosfomycin activity and is considered unnecessary for this organism.[2][6][7]

  • Resistance Mechanisms: P. aeruginosa can develop resistance through mutations in the glpT gene, which prevents the antibiotic from entering the cell, or through the enzymatic inactivation of fosfomycin by the chromosomally encoded FosA enzyme.[2][8][9] The presence of heteroresistant subpopulations can also lead to variable results, especially in disk diffusion and gradient strip tests where inner colonies may appear within the zone of inhibition.[7][10][11]

  • Lack of Specific Breakpoints: Neither the Clinical and Laboratory Standards Institute (CLSI) nor the European Committee on Antimicrobial Susceptibility Testing (EUCAST) has established specific fosfomycin breakpoints for P. aeruginosa.[2][4][12] Researchers often extrapolate from the E. coli breakpoints, but this practice is discouraged due to the different biology and higher MIC values typically observed for P. aeruginosa.[2][12][13]

Q2: What is the role of Glucose-6-Phosphate (G6P) and should I use it for P. aeruginosa testing?

A2: Glucose-6-phosphate (G6P) induces the expression of the UhpT hexose (B10828440) phosphate (B84403) transporter in many Enterobacterales, which is a primary route for fosfomycin to enter the bacterial cell.[6][14] This is why CLSI and EUCAST mandate the addition of 25 µg/mL of G6P for testing these organisms.[1][15] However, P. aeruginosa does not possess the UhpT transport system.[2][6][12] It relies exclusively on the GlpT glycerol-3-phosphate transporter.[2][7] Therefore, adding G6P to the testing medium for P. aeruginosa will not enhance fosfomycin's activity and is not necessary.[6][7]

Q3: My agar dilution and broth microdilution MICs for the same isolate do not match. Why?

A3: It is common to observe higher MIC values with broth microdilution (BMD) compared to the reference agar dilution (AD) method for P. aeruginosa.[12][16] One study found that while essential agreement was high (91.3%), BMD produced an epidemiological cutoff value (ECV) of 512 µg/ml, whereas AD resulted in an ECV of 256 µg/ml.[12][17] This discrepancy can lead to an isolate being categorized as susceptible by AD but intermediate or resistant by BMD when using extrapolated breakpoints.[12] The reasons for this bias include challenges in reading BMD results due to trailing growth and the potential for selecting resistant mutants in the broth environment.[2][5]

Q4: I see "skipped wells" in my broth microdilution assay. What does this mean?

A4: "Skipped wells" refers to the phenomenon where there is no bacterial growth in one or more wells at lower fosfomycin concentrations, but growth reappears in wells with higher concentrations, before the true MIC is reached.[5] This is a known issue with fosfomycin BMD testing and contributes to why the method is not recommended by CLSI or EUCAST.[2][5] The exact cause is complex but is thought to be related to the selection of resistant subpopulations at certain antibiotic concentrations. This phenomenon makes determining the true MIC difficult and unreliable.

Data Presentation: Method Comparison

The following tables summarize the differences in MIC distributions when testing P. aeruginosa with different methods. Note that interpretations are based on extrapolated E. coli breakpoints (Susceptible ≤64 µg/mL, Intermediate 128 µg/mL, Resistant ≥256 µg/mL), a practice that should be approached with caution.[12]

Table 1: Comparison of MIC50, MIC90, and Epidemiological Cutoff Values (ECV) by Testing Method

MethodMIC50 (µg/mL)MIC90 (µg/mL)ECV (µg/mL)Reference
Agar Dilution (AD)64256256[4][12]
Broth Microdilution (BMD)128256512[12]

Table 2: Categorical Agreement between Methods using Extrapolated Breakpoints

Method% Susceptible (≤64 µg/mL)% Intermediate (128 µg/mL)% Resistant (≥256 µg/mL)Reference
Agar Dilution (AD)86.4%-13.6%[4]
Broth Microdilution (BMD)80.6%-19.4%[4]
Disk Diffusion (DD)85.8%--[12]

Data synthesized from studies on large collections of clinical P. aeruginosa isolates. Percentages may vary between studies.

Experimental Protocols

Protocol 1: Agar Dilution (AD) for Fosfomycin Susceptibility Testing (Reference Method)

This protocol is adapted from CLSI and EUCAST guidelines.[1][3]

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. After autoclaving and cooling to 45-50°C, add supplements. Although G6P is not required for P. aeruginosa, if testing mixed batches of organisms, prepare MHA with 25 µg/mL of G6P.[1]

  • Fosfomycin Plate Preparation: Prepare a stock solution of fosfomycin.[1] Perform serial twofold dilutions of the antibiotic in sterile water. For each concentration, add 1 part of the fosfomycin dilution to 9 parts of molten MHA (e.g., 2 mL antibiotic solution to 18 mL agar).[1] Mix thoroughly and pour into sterile petri dishes. Allow plates to solidify. Include a drug-free plate as a growth control.

  • Inoculum Preparation: From a fresh culture, suspend several colonies in sterile saline (0.85% NaCl).[1] Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1] Dilute this suspension 1:10 in saline to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.

  • Inoculation: Using an inoculum replicator, spot approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate, including the growth control.[1] Allow the spots to dry completely before inverting the plates.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[1]

  • Result Interpretation: The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth, disregarding a single colony or a faint haze.[3]

Protocol 2: Broth Microdilution (BMD) for Fosfomycin Susceptibility Testing

While not the reference method, BMD is often used in automated systems.[4]

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).[18] As with AD, G6P supplementation is not required for P. aeruginosa.

  • Plate Preparation: In a 96-well microtiter plate, add 50 µL of CAMHB to all wells. Add 50 µL of the starting fosfomycin concentration to the first well and perform serial twofold dilutions across the plate by transferring 50 µL from one well to the next.[18] Discard the final 50 µL from the last dilution well. This leaves 50 µL in each well. Designate growth control (broth + inoculum) and sterility control (broth only) wells.[18]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration in the wells of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.[18]

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of fosfomycin with no visible growth. Be cautious when interpreting results due to the potential for skipped wells and trailing endpoints.

Visual Guides

Fosfomycin Uptake and Resistance in P. aeruginosa

Fosfomycin_Pathway cluster_outside Extracellular Space cluster_cell P. aeruginosa Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fosfomycin Fosfomycin GlpT GlpT Transporter Fosfomycin->GlpT Uptake GlpT_mutated Mutated/Downregulated GlpT Transporter Fosfomycin->GlpT_mutated Blocked Uptake (Resistance) Fosfomycin_in Fosfomycin GlpT->Fosfomycin_in MurA MurA Enzyme Fosfomycin_in->MurA Inhibits FosA FosA Enzyme Fosfomycin_in->FosA Target for Inactivation Peptidoglycan Peptidoglycan Synthesis MurA->Peptidoglycan Catalyzes Inactive_Fos Inactive Fosfomycin FosA->Inactive_Fos Inactivates

Caption: Fosfomycin uptake and resistance pathways in P. aeruginosa.

Troubleshooting Workflow for Inconsistent Results

Troubleshooting_Workflow start Inconsistent Fosfomycin Susceptibility Results method Which testing method was used? start->method ad_path Agar Dilution (AD) method->ad_path AD bmd_path Broth Microdilution (BMD) or Disk/Etest method->bmd_path BMD/Other g6p Was G6P added to the media? g6p_yes Yes g6p->g6p_yes Yes g6p_no No g6p->g6p_no No readout Were skipped wells (BMD) or inner colonies (Disk) observed? readout_yes Yes readout->readout_yes Yes readout_no No readout->readout_no No ad_path->g6p conclusion1 Potential Cause: Method-dependent variability. BMD/Disk are less reliable for P. aeruginosa. bmd_path->conclusion1 conclusion2 Potential Cause: Unnecessary supplementation. G6P does not enhance uptake in P. aeruginosa. g6p_yes->conclusion2 g6p_no->readout conclusion3 Potential Cause: Presence of heteroresistant subpopulations. readout_yes->conclusion3 recommendation Recommendation: Use Agar Dilution as the reference method. Do not use G6P. Interpret results with caution due to lack of specific breakpoints. readout_no->recommendation conclusion1->g6p conclusion2->readout conclusion3->recommendation

Caption: Troubleshooting logic for variable fosfomycin results.

References

Technical Support Center: Minimizing Fosfomycin Resistance In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the emergence of fosfomycin-resistant mutants during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of fosfomycin (B1673569) resistance that I should be aware of in my experiments?

A1: Fosfomycin resistance in bacteria primarily emerges through three main mechanisms:

  • Reduced Permeability: This is the most common mechanism.[1] Mutations in the genes encoding the glycerol-3-phosphate transporter (glpT) and the glucose-6-phosphate transporter (uhpT) are frequent, preventing the antibiotic from entering the bacterial cell.[2]

  • Enzymatic Inactivation: Bacteria can acquire genes (such as fosA, fosB, and fosX) that produce enzymes capable of modifying and inactivating fosfomycin.[2] These genes are often located on mobile genetic elements like plasmids, which allows for their transfer between bacteria.[2]

  • Target Modification: Although less common in clinical isolates, mutations in the murA gene, which encodes the target enzyme of fosfomycin, can lead to resistance by preventing the antibiotic from binding effectively.[1][3]

Q2: I'm observing a high frequency of resistant mutants in my in vitro experiments. Is this expected?

A2: Yes, it is a well-documented phenomenon that resistance to fosfomycin can arise at a high frequency in vitro.[4] This is often due to mutations in the transport systems responsible for fosfomycin uptake.[4] However, these mutations can impart a "biological cost," leading to reduced growth rates or overall fitness of the resistant mutants compared to the susceptible parent strain.[4][5] This fitness cost is one reason why resistance may be observed less frequently in certain clinical settings, such as uncomplicated urinary tract infections, as the less fit mutants may be outcompeted.[4]

Q3: My agar (B569324) diffusion or E-test assays are showing "inner colonies" within the zone of inhibition. What does this signify?

A3: The presence of inner colonies is a strong indicator of fosfomycin heteroresistance.[2] Heteroresistance describes a phenomenon where a subpopulation of bacteria within a larger, susceptible population exhibits resistance to an antibiotic.[2] These resistant subpopulations can be missed by standard broth dilution methods but are often detectable by agar-based methods.[2] The appearance of five or more inner colonies should be a caution against relying on fosfomycin monotherapy, as these resistant subpopulations can be selected for and potentially lead to treatment failure.[2]

Q4: How can I minimize the development of fosfomycin-resistant mutants in my experimental setup?

A4: The most effective in vitro strategy to suppress the emergence of fosfomycin resistance is the use of combination therapy.[6][7] Combining fosfomycin with other classes of antibiotics, such as β-lactams, aminoglycosides, or fluoroquinolones, can have synergistic effects and help prevent the selection of resistant mutants.[8] This approach is supported by numerous in vitro studies demonstrating enhanced antimicrobial activity and a reduced likelihood of resistance development.[6]

Q5: What is the role of glucose-6-phosphate (G6P) in fosfomycin susceptibility testing, and should I always include it?

A5: Glucose-6-phosphate (G6P) induces the expression of the UhpT transporter, one of the primary ways fosfomycin enters E. coli and other Enterobacterales.[3] Therefore, for these organisms, supplementing the testing medium with G6P (typically at 25 µg/mL) is recommended by both CLSI and EUCAST to ensure the activity of this uptake pathway and obtain reliable MIC results.[9] However, it's crucial to note that this effect is not universal. For instance, in Stenotrophomonas maltophilia, which lacks the UhpT transporter, G6P has been shown to be a fosfomycin antagonist.[10][11]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent Fosfomycin MIC Results for the Same Isolate Variation in Inoculum Preparation: Small differences in the final inoculum concentration can significantly affect fosfomycin MICs.[12] Testing Method Discrepancies: Switching between broth microdilution and agar dilution can lead to different results.[12] Heteroresistance: The presence of a resistant subpopulation can lead to variable growth at different fosfomycin concentrations.[12]Standardize Inoculum: Use a spectrophotometer or nephelometer to precisely adjust the bacterial suspension to a 0.5 McFarland standard.[12] Consistent Methodology: Adhere to the reference method of agar dilution for fosfomycin susceptibility testing for consistency, as recommended by CLSI and EUCAST.[13][14] Assess Heteroresistance: Perform population analysis profiles (PAPs) to quantify the resistant subpopulation.
"Skipped Wells" in Broth Microdilution The phenomenon of "skipped wells" (no growth in a well preceding the MIC) is a known issue with fosfomycin broth microdilution testing and is a reason why it is not the recommended method by CLSI.[15] This may be due to the complex interplay between bacterial growth, fosfomycin uptake, and the emergence of resistance during the incubation period.Use Agar Dilution: The agar dilution method is the recommended gold standard for fosfomycin susceptibility testing and is less prone to this issue.[13][15] Interpret with Caution: If broth microdilution must be used, be aware of this phenomenon and interpret results cautiously. The MIC should be read as the lowest concentration with no visible growth, but the presence of skipped wells should be noted.
Fosfomycin Appears Effective at Standard Inoculum, but Fails in a High-Density Model Inoculum Effect: The high bacterial density in the model likely leads to an inoculum effect, where the standard MIC is not predictive of efficacy.[12]High Inoculum Testing: Test the isolate's susceptibility at a higher inoculum (e.g., 10⁷ CFU/mL) in vitro to better reflect the conditions of the high-density model.[12] This can provide a more clinically relevant MIC.
No Fosfomycin Activity Against a Usually Susceptible Species Absence of G6P in Media: For Enterobacterales, the absence of G6P can result in falsely elevated MICs due to the lack of UhpT induction.[9] Spontaneous Resistance: High-frequency resistance can occur in vitro.[4]Supplement with G6P: Ensure that the testing medium (e.g., Mueller-Hinton agar) is supplemented with 25 µg/mL of G6P for testing Enterobacterales.[16] Verify Starting Culture: Ensure the initial culture is pure and susceptible. Consider repeating the experiment with a freshly isolated colony.

Quantitative Data Summary

Table 1: Synergistic Activity of Fosfomycin in Combination with Other Antibiotics against Multi-Drug Resistant (MDR) Bacteria

Bacterial SpeciesCombination AgentObserved Synergy RateKey Findings
K. pneumoniae (MBL-producing)Ceftazidime-avibactam (CAZ-AVI)72.7%Dramatic reduction in CAZ-AVI MIC.[6]
P. aeruginosa (MBL-producing)Colistin (COL)65.0%Significant synergistic interaction observed.[6]
P. aeruginosa (MBL-producing)Aztreonam-avibactam (AZT-AVI)55.0%Notable synergy against these challenging isolates.[6]
K. pneumoniae (MBL-producing)Meropenem (B701) (MER)31.8%Restored susceptibility to meropenem in some resistant isolates.[6]
P. aeruginosa (Carbapenem-resistant)Ceftazidime51.9%Fosfomycin synergy was frequently observed.[17]
P. aeruginosa (Carbapenem-resistant)Ceftolozane/tazobactam50.0%High rate of synergy in the isolates tested.[17]

Table 2: Mutant Prevention Concentration (MPC) of Fosfomycin

OrganismMethodMIC (µg/mL)MPC (µg/mL)MPC/MIC Ratio
E. coli O157:H7Broth Microdilution200040002

Note: MPC data is limited in the provided search results. The MPC is the minimum concentration of an antibiotic that prevents the growth of the least susceptible single-step mutant. The goal of therapy is often to maintain drug concentrations above the MPC to restrict the selection of resistant mutants.[18][19][20]

Experimental Protocols

Protocol 1: Fosfomycin MIC Determination by Agar Dilution (Reference Method)

This protocol is adapted from CLSI and EUCAST guidelines.[13][14]

  • Media Preparation: Prepare Mueller-Hinton II Agar (MHA). For testing Enterobacterales, supplement the MHA with glucose-6-phosphate (G6P) to a final concentration of 25 mg/L.[2]

  • Antibiotic Plate Preparation: Create a series of MHA-G6P plates containing serial twofold dilutions of fosfomycin (e.g., 0.25 to 1024 µg/mL). Include a drug-free control plate for growth verification.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration that will deliver approximately 10⁴ CFU per spot.[2]

  • Inoculation: Using a multipoint replicator, transfer approximately 1-2 µL of the standardized bacterial suspension onto the surface of each fosfomycin-containing plate and the control plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of fosfomycin that completely inhibits any visible bacterial growth.

Protocol 2: Time-Kill Assay for Assessing Synergy and Resistance Emergence

This protocol assesses the rate of bacterial killing and the emergence of resistance over time.

  • Inoculum Preparation: Prepare a bacterial inoculum in cation-adjusted Mueller-Hinton Broth II supplemented with G6P (for Enterobacterales), adjusting to a final starting concentration of approximately 10⁶ CFU/mL.[2]

  • Experimental Setup:

    • Prepare flasks or tubes containing 20 mL of the supplemented broth.

    • Add fosfomycin alone, the combination agent alone, and both agents together at desired concentrations (e.g., based on their MICs).

    • Include a drug-free growth control.[2]

  • Incubation and Sampling:

    • Incubate all flasks with shaking at 37°C.

    • At predetermined time points (e.g., 0, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each flask.[2]

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto drug-free agar plates.

    • Incubate the plates for 18-24 hours and count the colonies to determine the viable bacterial concentration (CFU/mL) at each time point.[2]

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each antibiotic concentration and the control.

    • Synergy is often defined as a ≥2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ decrease in CFU/mL compared to the initial inoculum.[2]

    • Regrowth after an initial decline may indicate the selection of resistant mutants.

Visualizations

Fosfomycin_Resistance_Mechanisms cluster_outside Extracellular Space cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fosfomycin Fosfomycin GlpT GlpT Transporter Fosfomycin->GlpT Uptake UhpT UhpT Transporter (G6P-inducible) Fosfomycin->UhpT Uptake Fos_in Fosfomycin GlpT->Fos_in Transport X1 Mutation in glpT/uhpT (Reduced Permeability) GlpT->X1 UhpT->Fos_in Transport UhpT->X1 MurA MurA Enzyme Fos_in->MurA Inhibits Inactivation Enzymatic Inactivation (e.g., FosA) Fos_in->Inactivation Targeted by PG Peptidoglycan Synthesis MurA->PG Catalyzes X3 Mutation in murA (Target Modification) MurA->X3 X2 Acquisition of fosA gene (Enzymatic Inactivation) Inactivation->X2

Caption: Key mechanisms of fosfomycin resistance in bacteria.

MIC_Workflow A Prepare Mueller-Hinton Agar + 25 mg/L G6P B Create Agar Plates with Serial Dilutions of Fosfomycin A->B E Inoculate Plates using Multipoint Replicator B->E C Prepare Standardized Inoculum (0.5 McFarland) D Dilute Inoculum for Final Spot of 10⁴ CFU C->D D->E F Incubate at 35-37°C for 16-20 hours E->F G Read Plates: Identify Lowest Concentration with No Growth F->G H Determine MIC G->H

Caption: Experimental workflow for fosfomycin MIC determination.

Troubleshooting_Logic Start Inconsistent Fosfomycin MIC Results Q1 Is Inoculum Preparation Standardized? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the Same Testing Method Used Consistently? A1_Yes->Q2 Sol1 Standardize Inoculum Prep (e.g., 0.5 McFarland) A1_No->Sol1 Sol1->Q1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are Inner Colonies or Skipped Wells Observed? A2_Yes->Q3 Sol2 Use Agar Dilution (Reference Method) A2_No->Sol2 Sol2->Q2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol3 Consider Heteroresistance; Perform Population Analysis A3_Yes->Sol3 End Consistent MIC Results A3_No->End Sol3->End

Caption: Troubleshooting logic for inconsistent MIC results.

References

Validation & Comparative

Fosfomycin: A Comparative Efficacy Analysis Against Other Cell Wall Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfomycin (B1673569) is a broad-spectrum antibiotic with a unique mechanism of action that inhibits the initial step in bacterial cell wall biosynthesis.[1][2] This guide provides a comparative analysis of fosfomycin's efficacy against other cell wall synthesis inhibitors, supported by experimental data from in vitro studies and clinical trials. Its distinct mode of action makes it a valuable agent, particularly against multidrug-resistant (MDR) pathogens, and minimizes cross-resistance with other antibiotic classes.[1][3]

Mechanism of Action: A Unique Target in Peptidoglycan Synthesis

Fosfomycin exerts its bactericidal effect by irreversibly inhibiting the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase).[1][4] This enzyme catalyzes the first committed step in peptidoglycan synthesis, a crucial component of the bacterial cell wall.[1][4] By blocking this early stage, fosfomycin prevents the formation of the peptidoglycan backbone, leading to a weakened cell wall and eventual cell lysis.[4] This mechanism is distinct from other cell wall synthesis inhibitors, such as beta-lactams and glycopeptides, which act on later stages of the pathway.[4]

Fosfomycin Mechanism of Action cluster_cytoplasm Bacterial Cytoplasm UDP_GlcNAc UDP-N-acetylglucosamine MurA MurA Enzyme UDP_GlcNAc->MurA PEP Phosphoenolpyruvate PEP->MurA UDP_GlcNAc_enolpyruvate UDP-N-acetylglucosamine enolpyruvate MurA->UDP_GlcNAc_enolpyruvate Catalyzes Fosfomycin Fosfomycin Fosfomycin->MurA Irreversibly Inhibits Peptidoglycan_precursors Peptidoglycan Precursors UDP_GlcNAc_enolpyruvate->Peptidoglycan_precursors Cell_Wall Cell Wall Synthesis Peptidoglycan_precursors->Cell_Wall

Caption: Fosfomycin's unique mechanism of action, targeting the MurA enzyme.

Comparative In Vitro Efficacy

Against Multidrug-Resistant Gram-Negative Bacteria

Fosfomycin has demonstrated significant in vitro activity against extended-spectrum β-lactamase (ESBL)-producing and carbapenem-resistant Enterobacterales.[5] Studies have shown high susceptibility rates of ESBL-producing E. coli to fosfomycin.[6][7][8]

Table 1: In Vitro Activity of Fosfomycin against ESBL-Producing E. coli

Study (Year)Number of IsolatesSusceptibility Rate (%)
Anonymous (2020)3588.6%
Anonymous (2025)1,65796.8%

Data sourced from multiple studies.[6][7]

Synergy with Other Antibiotics

Fosfomycin exhibits synergistic or additive effects when combined with other antibiotics, particularly beta-lactams.[9][10] This synergy is attributed to their complementary mechanisms of action on the bacterial cell wall.[9]

Table 2: Synergistic and Additive Effects of Fosfomycin with Beta-Lactams against Gram-Negative Isolates

Combination AntibioticSynergy Rate (%)Additive Effect Rate (%)
Piperacillin/tazobactam33%-
Ceftazidime/avibactam30%-
Temocillin27%-
Aztreonam-87%
Meropenem-83%

Data from a study on 30 'resistant' Gram-negative bloodstream isolates.[9][10]

Clinical Efficacy: Comparative Studies

Uncomplicated Urinary Tract Infections (UTIs)

For uncomplicated UTIs, single-dose fosfomycin has shown comparable clinical and microbiological efficacy to other standard antibiotic regimens.[11][12] A meta-analysis of 22 randomized controlled trials found no significant difference in clinical or microbiological resolution between fosfomycin and other antibiotics for uncomplicated UTIs in women.[11]

Table 3: Clinical and Microbiological Efficacy of Fosfomycin vs. Other Antibiotics for Uncomplicated UTI

OutcomeOdds Ratio (95% CI)Certainty of Evidence
Clinical Resolution1.11 (0.88–1.41)Moderate
Microbiological Resolution1.02 (0.83–1.25)Moderate

Data from a systematic review and meta-analysis.[11]

Complicated Urinary Tract Infections (cUTIs)

In a multicenter, randomized, non-inferiority trial, oral fosfomycin was found to be non-inferior to intravenous carbapenem (B1253116) or beta-lactam/beta-lactamase inhibitors for the step-down treatment of cUTIs caused by ESBL-producing Enterobacteriaceae.[13][14][15][16]

Table 4: Clinical Outcomes in Step-Down Treatment of cUTI due to ESBL-producing Enterobacteriaceae

OutcomeOral Fosfomycin GroupIV Carbapenem or BL/BLI GroupRisk Difference (95% CI)
Clinical Resolution93.8%95.6%-1.33% (-6.49 to 3.84)
Microbiological Cure97.9%97.8%-

Data from a multicenter, randomized, controlled, non-inferiority trial.[14][15]

Methicillin-Resistant Staphylococcus aureus (MRSA) Infections

In an experimental rat model of implant-associated chronic MRSA osteomyelitis, fosfomycin monotherapy was superior to vancomycin (B549263).[17][18] After 28 days of treatment, MRSA was undetectable in the implants of all animals in the fosfomycin group, while it remained present in the vancomycin and untreated groups.[17]

Table 5: Efficacy of Fosfomycin vs. Vancomycin in Experimental MRSA Osteomyelitis

Treatment GroupMedian Bacterial Count (CFU/g of bone)Implant Culture Positivity
FosfomycinUndetectable in 80% of animals0%
Vancomycin3.03 × 10⁵91%
Untreated3.29 × 10⁶100%

Data from an experimental rat model.[17][18]

Furthermore, in vitro studies have shown that the combination of fosfomycin with glycopeptides like vancomycin and teicoplanin can result in bactericidal synergism against MRSA strains that are tolerant to glycopeptides alone.[19]

Vancomycin-Resistant Enterococci (VRE) Infections

For VRE bloodstream infections (BSIs), the combination of high-dose daptomycin (B549167) with fosfomycin has been shown to be more effective than daptomycin monotherapy in reducing mortality.[20][21][22][23] A retrospective cohort study found significantly lower in-hospital mortality in the combination therapy group.[20][21][22]

Table 6: In-Hospital Mortality for VRE BSI

Treatment GroupIn-Hospital Mortality Rate
Daptomycin + Fosfomycin47.9%
Daptomycin Monotherapy77.3%

Data from a retrospective, comparative cohort study.[20][21][22]

Experimental Protocols

Antimicrobial Susceptibility Testing (AST)

  • Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic. A standardized inoculum of bacteria is added to a series of wells containing two-fold serial dilutions of the antibiotic. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth after incubation.

Broth Microdilution Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution Prepare Serial Dilutions of Antibiotic serial_dilution->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read Results for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

  • Checkerboard Assay: This method is used to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations. Serial dilutions of two antibiotics are prepared in a microtiter plate, and each well is inoculated with a standardized bacterial suspension. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction.[9]

Clinical Trial Design: Non-inferiority Trial for cUTI

The study comparing oral fosfomycin to intravenous therapy for cUTIs was a multicenter, randomized, controlled, open-label, non-inferiority trial.[14] Patients were initially treated with intravenous carbapenem or a beta-lactam/beta-lactamase inhibitor. Eligible patients were then randomized to either switch to oral fosfomycin or continue with the intravenous therapy for a total treatment duration of 7 to 14 days. The primary endpoint was the clinical resolution of UTI-related signs and symptoms at the end of treatment.[14][15]

Conclusion

Fosfomycin's unique mechanism of action provides it with a distinct advantage, particularly in an era of increasing antimicrobial resistance. It demonstrates comparable efficacy to standard treatments for uncomplicated UTIs and shows promise as a step-down therapy for complicated UTIs caused by resistant pathogens.[13] Furthermore, its synergistic activity with other antibiotics and its efficacy against challenging pathogens like MRSA and VRE in both preclinical and clinical settings highlight its importance as a valuable therapeutic option.[17][19][20] Further research, including large-scale randomized controlled trials, is warranted to fully elucidate its role in treating a broader range of serious infections.

References

Fosfomycin's Bactericidal Efficacy in Murine Sepsis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of fosfomycin's bactericidal and immunomodulatory effects in murine sepsis models, juxtaposed with other antibiotic alternatives. The following analysis is based on available preclinical data and is intended for researchers, scientists, and drug development professionals.

Executive Summary

Fosfomycin (B1673569), a broad-spectrum antibiotic, demonstrates significant efficacy in murine models of sepsis through a dual mechanism of action: direct bactericidal activity and immunomodulation. Experimental data indicates that fosfomycin effectively reduces bacterial load and improves survival in models of sepsis caused by both Gram-negative and Gram-positive bacteria. Furthermore, it exhibits a notable capacity to suppress the host's pro-inflammatory response, a key driver of sepsis pathology. While direct in-vivo comparative studies with other antibiotics in a standardized murine sepsis model are limited in the available literature, in-vitro data and findings from various animal infection models suggest fosfomycin, alone or in combination, is a potent agent against multidrug-resistant pathogens.

Comparative Efficacy of Fosfomycin

The bactericidal and protective effects of fosfomycin have been evaluated in various murine sepsis and infection models. Key performance indicators from these studies are summarized below.

In Vivo Bactericidal Activity and Survival
Model Pathogen Fosfomycin Treatment Outcome Comparison/Control
Gut-derived Sepsis[1]Pseudomonas aeruginosa250 mg/kg, twice dailySignificantly increased survival rate (80% vs. 30%) and significantly lower bacterial counts in liver and blood.Saline-treated control
Pneumonia[2]Staphylococcus aureusDose-dependentSignificantly reduced colony-forming units (CFUs) in the lungs.Untreated control
Peritonitis[3]Staphylococcus aureusSubcutaneous injectionMarkedly reduced total, extracellular, and intracellular bacterial counts in peritoneal lavage fluid.Untreated control
Sepsis-induced Kidney Injury (Rat Model)[4][5]CLP-induced polymicrobial500 mg/kg, single doseReduced kidney tissue damage, inflammation, pro-inflammatory cytokines, oxidative stress markers, and apoptosis.CLP group without treatment
In Vitro Susceptibility and Synergy with Other Antibiotics

The in vitro activity of fosfomycin against key sepsis-causing pathogens, often in comparison with other antibiotics, provides crucial insights into its potential clinical utility.

Pathogen Antibiotic MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Synergy
Carbapenem-Resistant Klebsiella pneumoniae[6]Fosfomycin2 to 25616256Synergistic with meropenem (B701).[7][8]
Meropenem4 to 51264128
ESBL-producing Escherichia coli[9]Fosfomycin---87% of ampicillin/gentamicin non-susceptible isolates were susceptible to fosfomycin.
Ampicillin/Gentamicin---
Ceftriaxone (B1232239)---85% of ceftriaxone non-susceptible isolates were susceptible to fosfomycin.
Staphylococcus aureus[3]Fosfomycin16 - 32 (planktonic)--Synergistic with flucloxacillin (B1213737), leading to improved survival in a G. mellonella model.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below is a standard protocol for the Cecal Ligation and Puncture (CLP) model, a widely used method to induce polymicrobial sepsis in mice.

Cecal Ligation and Puncture (CLP) Murine Sepsis Model

This protocol is a generalized procedure and should be adapted based on specific experimental requirements and institutional guidelines.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane (B1672236), ketamine/xylazine)

  • Surgical instruments (scissors, forceps)

  • Suture material (e.g., 3-0 silk)

  • Needle (e.g., 21-gauge)

  • 70% ethanol (B145695) and povidone-iodine for disinfection

  • Buprenorphine for analgesia

  • Warming pad

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse using a vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail. Once anesthetized, shave the abdomen and disinfect the surgical area with povidone-iodine followed by 70% ethanol. Administer a preoperative analgesic like buprenorphine.

  • Laparotomy: Make a 1-2 cm midline incision through the skin and the linea alba to expose the peritoneal cavity.

  • Cecal Ligation: Gently exteriorize the cecum. Ligate the cecum with a 3-0 silk suture at a predetermined distance from the distal end (e.g., 5.0 mm). The amount of ligated cecum can be varied to modulate the severity of sepsis.

  • Puncture: Puncture the ligated cecum once or twice with a 21-gauge needle, allowing a small amount of fecal content to be extruded.

  • Closure: Carefully return the cecum to the peritoneal cavity. Close the abdominal wall in two layers (peritoneum and skin) using sutures or surgical clips.

  • Resuscitation and Post-operative Care: Administer pre-warmed sterile saline subcutaneously for fluid resuscitation. Place the mouse on a warming pad until it has fully recovered from anesthesia. Monitor the animal closely for signs of distress and provide post-operative analgesia as required.

Mechanism of Action and Signaling Pathways

Fosfomycin's therapeutic effect in sepsis is attributed to its bactericidal action and its ability to modulate the host's inflammatory response.

Bactericidal Mechanism

Fosfomycin irreversibly inhibits MurA, an enzyme essential for the first step in bacterial cell wall peptidoglycan synthesis.[2] This disruption of cell wall integrity leads to bacterial cell death.

G Fosfomycin Fosfomycin MurA MurA Enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase) Fosfomycin->MurA Inhibits Peptidoglycan Peptidoglycan Synthesis CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Lysis Bacterial Cell Lysis CellWall->Lysis Disruption leads to

Fosfomycin's bactericidal mechanism of action.

Immunomodulatory Effects and Signaling Pathway

In sepsis, bacterial components like lipopolysaccharide (LPS) from Gram-negative bacteria bind to Toll-like receptor 4 (TLR4) on immune cells. This triggers a signaling cascade involving NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11][12] An excessive inflammatory response contributes to the pathophysiology of sepsis. Fosfomycin has been shown to inhibit this cascade, reducing the production of these inflammatory mediators.[2][13]

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK Pathway (ERK, p38) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines Induces NFkB->Cytokines Induces Sepsis Sepsis Pathophysiology Cytokines->Sepsis Fosfomycin Fosfomycin Fosfomycin->MAPK Inhibits Fosfomycin->NFkB Inhibits

Fosfomycin's modulation of inflammatory signaling in sepsis.

Conclusion

The available preclinical data strongly support the bactericidal and immunomodulatory efficacy of fosfomycin in murine models of sepsis. Its unique mechanism of action and activity against multidrug-resistant pathogens position it as a valuable antibiotic, particularly in an era of increasing antimicrobial resistance. However, to definitively establish its superiority or non-inferiority to other standard-of-care antibiotics, further direct head-to-head comparative studies in well-defined murine sepsis models are warranted. Such studies would be invaluable in guiding the clinical application of fosfomycin in the treatment of sepsis.

References

The Synergistic Power of Fosfomycin and Daptomycin Against MRSA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of preclinical and clinical data reveals a potent partnership in the fight against resistant Staphylococcus aureus.

For researchers, scientists, and drug development professionals grappling with the challenge of methicillin-resistant Staphylococcus aureus (MRSA), the combination of fosfomycin (B1673569) and daptomycin (B549167) presents a compelling therapeutic strategy. Extensive experimental data from in vitro, in vivo, and clinical studies demonstrate a significant synergistic effect, enhancing bactericidal activity and potentially mitigating the development of resistance. This guide provides a comprehensive comparison of the performance of this combination against daptomycin monotherapy, supported by detailed experimental protocols and visual representations of the underlying mechanisms and workflows.

Quantitative Performance Analysis

The synergistic interaction between fosfomycin and daptomycin has been consistently demonstrated across various experimental models. The following tables summarize key quantitative data from representative studies, highlighting the enhanced efficacy of the combination therapy.

Table 1: In Vitro Synergy Against MRSA Strains
StudyMRSA Strain(s)Daptomycin MIC (µg/mL)Fosfomycin MIC (µg/mL)Fractional Inhibitory Concentration Index (FICI)InterpretationReference
García-de-la-Mària et al., 20185 clinical isolatesNot specifiedNot specified≤ 0.5Synergy[1]
Pader et al., 2022DAP-S (CB1483) / DAP-R (CB185)0.5 / 48 / 8Not specified, but synergy demonstrated in time-kill assaysSynergy[2][3]
Ai et al., 20254 clinical isolates0.52-16≤ 0.5Synergy[4]

Note: FICI ≤ 0.5 is indicative of synergy.

Table 2: In Vitro Time-Kill Assay Results
StudyMRSA StrainTreatment Group (Concentration)Log10 CFU/mL Reduction at 24hOutcomeReference
Ai et al., 2025ATCC 43300Daptomycin (1/2 MIC) + Fosfomycin (1/2 MIC)> 3Bactericidal and Synergistic[4][5]
Pader et al., 2022DAP-R (CB185)Daptomycin (1x MIC) + Fosfomycin (1x MIC)> 3Bactericidal and Synergistic[3]
Table 3: In Vivo Animal Model Efficacy
StudyAnimal ModelMRSA StrainTreatmentOutcomeReference
García-de-la-Mària et al., 2018Rabbit EndocarditisMRSA-277Daptomycin + Fosfomycin100% sterile vegetations vs. 72% with Daptomycin alone (p=0.046)[1]
Yin et al., 2015Rat OsteomyelitisMRSA 4409/07Daptomycin + FosfomycinNot specified, but combination evaluated[6]
Jenni et al., 2015Rat Implant-Associated OsteomyelitisMRSADaptomycin + FosfomycinStatistically significant reduction in bacterial counts in bone compared to monotherapy and control groups (p ≤ 0.003)[7]
Ai et al., 2025Mouse BacteremiaClinical IsolateDaptomycin + Fosfomycin100% survival rate vs. 80% with Daptomycin and 70% with Fosfomycin alone at 72h[4]
Table 4: Clinical Trial Outcomes for MRSA Bacteremia and Endocarditis
StudyTrial DesignTreatment ArmsPrimary Endpoint: Treatment Success at 6 WeeksKey Secondary OutcomesReference
Pujol et al., 2021Randomized, open-label, multicenterDaptomycin + Fosfomycin (n=74) vs. Daptomycin alone (n=81)54.1% vs. 42.0% (p=0.135)Lower microbiological failure (0 vs. 9 patients, p=0.003); Lower complicated bacteremia (16.2% vs. 32.1%, p=0.022)[8][9][10]

Mechanism of Synergistic Action

The enhanced efficacy of the daptomycin-fosfomycin combination stems from their distinct and complementary mechanisms of action. Daptomycin, a cyclic lipopeptide, disrupts the bacterial cell membrane, while fosfomycin inhibits an early step in peptidoglycan synthesis within the cell wall.[8] The proposed synergistic mechanism involves fosfomycin's ability to alter the cell envelope, which in turn facilitates daptomycin's activity.[2][8] Specifically, fosfomycin exposure has been shown to lead to a less positively charged bacterial surface, which enhances the binding of the positively charged daptomycin-calcium complex.[2][11]

Proposed Mechanism of Daptomycin-Fosfomycin Synergy Fosfomycin Fosfomycin CellWall MRSA Cell Wall Synthesis (Peptidoglycan) Fosfomycin->CellWall Inhibits Daptomycin Daptomycin CellMembrane MRSA Cell Membrane Daptomycin->CellMembrane Disrupts CellWall->CellMembrane Weakens Cell Envelope Synergy Synergistic Bactericidal Effect CellWall->Synergy CellMembrane->Synergy

Caption: Proposed mechanism of synergy.

Experimental Protocols

Reproducibility is paramount in scientific research. The following sections detail the methodologies for the key experiments cited in this guide.

Checkerboard Synergy Assay

The checkerboard assay is a common in vitro method to assess the synergistic effect of two antimicrobial agents.

  • Preparation of Antibiotic Solutions: Stock solutions of daptomycin and fosfomycin are prepared and serially diluted in cation-adjusted Mueller-Hinton broth.

  • Microtiter Plate Setup: A 96-well microtiter plate is prepared with dilutions of daptomycin along the y-axis and dilutions of fosfomycin along the x-axis. This creates a matrix of varying antibiotic concentrations.

  • Inoculum Preparation: An MRSA suspension is prepared and adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[4]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[4]

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic combination that inhibits visible bacterial growth.

  • Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[4]

  • Interpretation: The results are interpreted as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; and FICI > 4 indicates antagonism.[4]

Checkerboard Assay Workflow start Start prep_antibiotics Prepare Serial Dilutions of Daptomycin & Fosfomycin start->prep_antibiotics setup_plate Set up 96-well Plate with Antibiotic Combinations prep_antibiotics->setup_plate inoculate Inoculate Plate setup_plate->inoculate prep_inoculum Prepare MRSA Inoculum (5x10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC of Combination incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Synergy calc_fici->interpret

Caption: Checkerboard assay workflow.

Time-Kill Assay

Time-kill assays provide a dynamic assessment of bactericidal activity over time.

  • Bacterial Culture Preparation: MRSA is grown to the logarithmic phase and then diluted in fresh broth to a starting inoculum of approximately 5 x 10^5 CFU/mL.[4]

  • Exposure to Antibiotics: The bacterial suspension is exposed to daptomycin alone, fosfomycin alone, the combination of daptomycin and fosfomycin (typically at sub-inhibitory concentrations, e.g., 1/2 MIC), and a growth control without antibiotics.[4]

  • Sampling and Plating: Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), serially diluted, and plated on appropriate agar.[4]

  • Incubation and Colony Counting: Plates are incubated, and the number of colony-forming units (CFU/mL) is determined.

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each treatment group. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 hours. Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[3]

In Vivo Animal Models

Animal models are crucial for evaluating the efficacy of antimicrobial agents in a physiological context.

  • Rabbit Endocarditis Model:

    • Induction of Endocarditis: A catheter is inserted into the carotid artery and advanced to the aortic valve to induce sterile vegetations.

    • Infection: After 24 hours, the rabbits are inoculated intravenously with an MRSA suspension.

    • Treatment: Treatment with daptomycin, fosfomycin, or the combination is initiated 12-24 hours after infection and continued for a specified duration.

    • Outcome Assessment: Rabbits are euthanized, and the aortic valve vegetations are removed, homogenized, and quantitatively cultured to determine the bacterial load.[1]

  • Mouse Bacteremia Model:

    • Infection: Mice are infected with a lethal dose of MRSA via intraperitoneal injection.

    • Treatment: Treatment with daptomycin, fosfomycin, or the combination is administered at specified doses and intervals.

    • Outcome Assessment: The primary outcome is the survival rate of the mice over a defined period (e.g., 72 hours).[4]

Logical Comparison: Combination Therapy vs. Monotherapy

The decision to use combination therapy over monotherapy involves weighing the potential for enhanced efficacy against factors such as increased risk of adverse events and cost.

Comparative Logic: Combination vs. Monotherapy Start MRSA Infection Dap_Mono Daptomycin Monotherapy Start->Dap_Mono Dap_Fos Daptomycin + Fosfomycin Combination Therapy Start->Dap_Fos Efficacy Enhanced Bactericidal Activity & Synergy Dap_Mono->Efficacy No Outcome_Standard Standard Clinical Outcome Dap_Mono->Outcome_Standard Dap_Fos->Efficacy Yes Resistance Prevention of Resistance Efficacy->Resistance Adverse_Events Potential for Increased Adverse Events Resistance->Adverse_Events Outcome_Improved Improved Clinical Outcomes (e.g., lower microbiological failure) Adverse_Events->Outcome_Improved Benefits outweigh risks Adverse_Events->Outcome_Standard Risks outweigh benefits

Caption: Decision logic for combination therapy.

Conclusion

The combination of fosfomycin and daptomycin demonstrates a robust synergistic effect against MRSA in a variety of experimental settings. The in vitro data consistently show synergy, leading to enhanced and more rapid bactericidal activity. These findings are supported by in vivo animal models of serious infections such as endocarditis and osteomyelitis, where the combination therapy resulted in superior bacterial clearance and improved survival rates.

A randomized clinical trial, while not meeting its primary endpoint for overall treatment success with statistical significance, did reveal clinically important benefits, including a significant reduction in microbiological failure and a lower incidence of complicated bacteremia.[8][9][10] These findings suggest that the daptomycin-fosfomycin combination is a valuable therapeutic option, particularly for severe and difficult-to-treat MRSA infections. Further research is warranted to optimize dosing strategies and patient selection to maximize the clinical benefits of this potent antimicrobial partnership. The combination also shows promise in preventing the emergence of daptomycin resistance.[2][4]

References

Single-Dose Fosfomycin on Par with Multi-Dose Regimens for Uncomplicated UTIs, Meta-Analyses Confirm

Author: BenchChem Technical Support Team. Date: December 2025

A growing body of evidence from systematic reviews and meta-analyses indicates that a single dose of fosfomycin (B1673569) trometamol is clinically and microbiologically as effective as multi-dose regimens of other commonly prescribed antibiotics for the treatment of uncomplicated urinary tract infections (uUTIs). This positions single-dose fosfomycin as a viable and convenient treatment option, potentially improving patient adherence and mitigating the development of antimicrobial resistance.

For researchers, scientists, and drug development professionals, the comparable efficacy of a single-dose therapy to traditional multi-day courses presents a compelling case for its consideration in clinical practice and future antibiotic development strategies. This guide provides a comprehensive comparison of single-dose fosfomycin with several multi-dose antibiotic regimens, supported by experimental data from randomized controlled trials and meta-analyses.

Comparative Efficacy: A Data-Driven Overview

Multiple studies have demonstrated non-significant differences in clinical and microbiological cure rates between single-dose fosfomycin and various multi-dose antibiotic regimens. A large meta-analysis including 3,779 patients found no significant difference in overall treatment success between single-dose fosfomycin and alternative antibiotic regimens (OR, 1.003; 95% CI, 0.853-1.181; p = 0.967).[1] Similarly, another meta-analysis concluded that single-dose fosfomycin was comparable to other antibiotics in achieving clinical resolution (OR: 1.11, 95% CI: 0.88–1.41) and microbiological resolution (OR: 1.02, 95% CI: 0.83–1.25) of uncomplicated UTIs.[2]

The following tables summarize the quantitative data from key comparative studies.

Table 1: Clinical and Microbiological Cure Rates of Single-Dose Fosfomycin vs. Multi-Dose Nitrofurantoin (B1679001)
OutcomeSingle-Dose Fosfomycin5-Day NitrofurantoinStudy/Analysis
Clinical Resolution (28 days) 58%70%Huttner et al. (2018)[3]
Microbiological Resolution (28 days) 63%74%Huttner et al. (2018)[3]
Bacteriological Cure (5-11 days) 78%86%Stein (1999)[4]
Bacteriological Cure (1 month) 81%80%Comparative Study[5]
Clinical Success Rate 80%80%Stein (1999)[4]
Table 2: Clinical and Microbiological Cure Rates of Single-Dose Fosfomycin vs. Multi-Dose Ciprofloxacin (B1669076)
OutcomeSingle-Dose Fosfomycin5-Day CiprofloxacinStudy/Analysis
Clinical Remission Rate 83%81%Ceran et al. (2010)[6]
Bacterial Eradication Rate 83%78%Ceran et al. (2010)[6]
Efficacy (Single Study) 65.21%65.21%Randomized Controlled Trial[7]
Table 3: Clinical and Microbiological Cure Rates of Single-Dose Fosfomycin vs. Other Multi-Dose Regimens
Comparator RegimenOutcomeSingle-Dose FosfomycinMulti-Dose RegimenStudy/Analysis
5-Day Cephalexin (B21000) Clinical Resolution (5 days)91%91%Randomized Study[8]
Microbiological Eradication (5 days)91%83%Randomized Study[8]
Prolonged Resolution (1 month)86%78%Randomized Study[8]
Prolonged Eradication (1 month)81%68%Randomized Study[8]
5-Day Amoxicillin-Clavulanate Cure Rate (1 week)85%72%Clinical Trial[9]
Cure Rate (5 weeks)81%65%Clinical Trial[9]
7-Day Amoxicillin-Clavulanate Eradication Rate>80%>80%Estebanez et al. (2009)[10]
Multiple-Dose Trimethoprim-Sulfamethoxazole Bacteriological Cure (4 weeks)89%76%Crocchiolo (1990)[11]
5-Day Trimethoprim Microbiological Cure83%83.3%Comparative Study[12]

Adverse Events

Across multiple studies, the incidence of adverse events with single-dose fosfomycin was found to be comparable to or lower than that of multi-dose regimens. The most commonly reported side effects for fosfomycin are gastrointestinal in nature, such as diarrhea and nausea.[4][11] One study comparing fosfomycin to a 7-day course of amoxicillin-clavulanate found a significantly lower rate of side effects in the fosfomycin group.[10]

Experimental Protocols

The majority of the cited data comes from randomized controlled trials (RCTs) and meta-analyses of RCTs. The general methodology for these studies is outlined below.

Patient Population

Inclusion criteria typically targeted adult women with symptoms of acute uncomplicated lower urinary tract infection, such as dysuria, frequency, and urgency. A positive urine culture with a significant colony count (e.g., ≥10^5 CFU/mL) of a uropathogen was a common requirement.[4] Key exclusion criteria often included pregnancy (unless the study specifically focused on this population), complicated UTIs, known allergies to the study medications, and recent antibiotic use.

Study Design and Interventions

The studies were generally designed as randomized, often double-blind, comparative trials. Patients were randomly assigned to receive either a single 3g dose of fosfomycin trometamol or a multi-day course of the comparator antibiotic. The multi-dose regimens varied in duration, for example, 5 days for nitrofurantoin or ciprofloxacin, and 7 days for amoxicillin-clavulanate.[3][6][9][10]

Outcome Measures

The primary endpoints in these trials were typically clinical and microbiological cure rates, assessed at various time points post-treatment (e.g., 5-11 days, 28 days, and 1 month).

  • Clinical Cure/Resolution: This was generally defined as the complete resolution of the initial signs and symptoms of the UTI without the need for additional antimicrobial therapy.

  • Microbiological Cure/Eradication: This was defined as the eradication of the baseline uropathogen from the urine, typically with a post-treatment urine culture showing no significant growth or a colony count below a certain threshold (e.g., <10^3 CFU/mL).

Adverse events were also systematically recorded throughout the study period to assess the safety and tolerability of the treatments.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for a randomized controlled trial comparing single-dose fosfomycin to a multi-dose antibiotic regimen for uncomplicated UTI.

ExperimentalWorkflow start Patient Screening (Symptoms of uUTI) inclusion Inclusion Criteria Met - Adult Female - Positive Urine Culture - No Complicating Factors start->inclusion exclusion Exclusion Criteria - Pregnancy - Complicated UTI - Recent Antibiotic Use start->exclusion Not Met randomization Randomization (1:1) inclusion->randomization fosfomycin Group A: Single-Dose Fosfomycin (3g) randomization->fosfomycin Arm 1 multi_dose Group B: Multi-Dose Regimen (e.g., 5-day Nitrofurantoin) randomization->multi_dose Arm 2 follow_up1 Follow-up Visit 1 (e.g., Day 5-11) - Clinical Assessment - Urine Culture fosfomycin->follow_up1 multi_dose->follow_up1 follow_up2 Follow-up Visit 2 (e.g., Day 28) - Clinical Assessment - Urine Culture follow_up1->follow_up2 data_analysis Data Analysis - Clinical Cure Rate - Microbiological Cure Rate - Adverse Events follow_up2->data_analysis

Caption: A typical workflow for a randomized controlled trial comparing single-dose fosfomycin to a multi-dose antibiotic regimen.

Conclusion

The evidence strongly suggests that single-dose fosfomycin is a safe and effective treatment for uncomplicated urinary tract infections, with efficacy comparable to that of multi-dose regimens of commonly used antibiotics. Its single-dose nature offers a significant advantage in terms of patient convenience and adherence. For drug development professionals, the success of this single-dose regimen underscores the potential for developing novel, short-course therapies for common bacterial infections, which could play a crucial role in antimicrobial stewardship efforts. Further head-to-head trials with a broader range of multi-dose comparators will continue to refine our understanding of fosfomycin's place in the treatment landscape.

References

In Vivo Efficacy of Fosfomycin Combination Therapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Faced with the escalating threat of antimicrobial resistance, the scientific community is actively exploring novel therapeutic strategies. Among these, combination therapies featuring the repurposed antibiotic fosfomycin (B1673569) are demonstrating significant promise against multidrug-resistant (MDR) pathogens. This guide provides a comparative analysis of preclinical in vivo data for three key fosfomycin-based combinations, offering researchers, scientists, and drug development professionals a side-by-side look at their efficacy and the experimental protocols used for their validation.

This guide synthesizes available in vivo data for the following fosfomycin combinations:

  • Fosfomycin + Meropenem (B701) against Pseudomonas aeruginosa

  • Fosfomycin + Colistin (B93849) against Acinetobacter baumannii

  • Fosfomycin + Ceftazidime/Avibactam against Klebsiella pneumoniae

For each combination, we present the targeted pathogen, the in vivo model utilized, key efficacy endpoints, and a summary of the experimental methodology.

Comparative Efficacy of Fosfomycin Combination Therapies

The following tables summarize the quantitative outcomes of in vivo studies for each fosfomycin combination therapy.

Table 1: Fosfomycin + Meropenem vs. Pseudomonas aeruginosa
PathogenIn Vivo ModelTreatment RegimenKey Efficacy EndpointOutcome
Pseudomonas aeruginosa PAO1Hollow-Fiber Infection ModelMeropenem + FosfomycinBacterial Load Reduction>6 log₁₀ CFU/mL reduction in bacterial density[1][2][3]
Table 2: Fosfomycin + Colistin vs. Acinetobacter baumannii
PathogenIn Vivo ModelTreatment RegimenKey Efficacy EndpointOutcome
Carbapenem-Resistant Acinetobacter baumanniiMurine Pneumonia ModelColistin + FosfomycinBacterial Load Reduction (Lungs)Significant reduction at 24h and 48h vs. monotherapy (p < 0.05)[4]
Survival Rate Combination therapy showed a trend towards lower mortality [5]
Table 3: Fosfomycin + Ceftazidime/Avibactam vs. Klebsiella pneumoniae
PathogenIn Vivo ModelTreatment RegimenKey Efficacy EndpointOutcome
KPC-producing Klebsiella pneumoniaeRetrospective Clinical StudyCeftazidime/Avibactam + Fosfomycin30-day mortalityNo significant difference in overall mortality compared to Ceftazidime/Avibactam alone or with other agents. However, the combination was associated with a lower rate of subsequent KPC-Kp infections.[6][7][8]
Metallo-β-lactamase-producing Klebsiella pneumoniaeIn Vitro StudiesFosfomycin + Ceftazidime/AvibactamSynergyHigh rates of synergy observed in checkerboard and time-kill assays[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for the key in vivo experiments cited in this guide.

Murine Pneumonia Model (for A. baumannii and K. pneumoniae)

This model is instrumental in evaluating the efficacy of antimicrobial agents against respiratory pathogens.

  • Animal Preparation: Specific pathogen-free mice (e.g., ICR, BALB/c) of a specific age and weight are used.

  • Immunosuppression (if applicable): To establish a robust infection, mice may be rendered neutropenic by intraperitoneal injection of cyclophosphamide (B585) prior to infection.

  • Infection: Mice are anesthetized and intranasally inoculated with a specific concentration (CFU/mL) of the bacterial suspension.

  • Treatment: At a predetermined time post-infection (e.g., 2 hours), treatment is initiated. The antibiotics (monotherapy or combination) are administered via a clinically relevant route (e.g., subcutaneous or intraperitoneal injection) at specified dosages and intervals.

  • Efficacy Assessment:

    • Bacterial Load: At defined time points (e.g., 24 and 48 hours post-treatment), mice are euthanized, and their lungs are aseptically harvested. The lungs are homogenized, and serial dilutions are plated on appropriate agar (B569324) to determine the bacterial load (CFU/g of tissue).

    • Survival: A separate cohort of mice is monitored for a defined period (e.g., 7 days) to assess the impact of the treatment on survival rates.

Hollow-Fiber Infection Model (for P. aeruginosa)

This dynamic in vitro model simulates human pharmacokinetic profiles and is valuable for studying the pharmacodynamics of antimicrobial agents.

  • System Setup: A hollow-fiber cartridge, containing semi-permeable fibers, is inoculated with a high-density bacterial suspension.

  • Pharmacokinetic Simulation: The antibiotic(s), alone or in combination, are infused into the central reservoir of the system. A computer-controlled syringe pump is programmed to simulate the human pharmacokinetic profile (absorption, distribution, metabolism, and elimination) of the drug(s) over the course of the experiment.

  • Sampling: Samples are collected from the cartridge at multiple time points to determine the bacterial density (CFU/mL) and to assess for the emergence of resistance.

  • Data Analysis: The change in bacterial load over time is measured to determine the bactericidal or synergistic activity of the drug combination.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the typical workflows for the in vivo validation of fosfomycin combination therapies.

Murine_Pneumonia_Model cluster_setup Model Setup cluster_infection Infection cluster_treatment Treatment cluster_endpoints Efficacy Endpoints Animal_Prep Animal Preparation (Species, Age, Weight) Immunosuppression Immunosuppression (e.g., Cyclophosphamide) Animal_Prep->Immunosuppression Optional Inoculation Intranasal Inoculation (Bacterial Suspension) Immunosuppression->Inoculation Treatment_Admin Antibiotic Administration (Fosfomycin Combination) Inoculation->Treatment_Admin Post-infection Bacterial_Load Bacterial Load Determination (Lung Homogenate) Treatment_Admin->Bacterial_Load At defined time points Survival Survival Monitoring Treatment_Admin->Survival Over several days

Caption: Workflow for a murine pneumonia model.

Hollow_Fiber_Model cluster_setup System Setup cluster_pk_pd Pharmacokinetic/Pharmacodynamic Simulation cluster_analysis Analysis Inoculation Inoculate Hollow-Fiber Cartridge Drug_Infusion Infuse Antibiotics (Fosfomycin Combination) Inoculation->Drug_Infusion PK_Simulation Simulate Human Pharmacokinetics Drug_Infusion->PK_Simulation Sampling Collect Samples Over Time PK_Simulation->Sampling Throughout experiment Bacterial_Count Determine Bacterial Density (CFU/mL) Sampling->Bacterial_Count Resistance_Test Assess Resistance Emergence Sampling->Resistance_Test

Caption: Workflow for a hollow-fiber infection model.

Conclusion

The in vivo data presented in this guide highlight the potential of fosfomycin-based combination therapies to combat infections caused by highly resistant Gram-negative bacteria. The synergistic effects observed with meropenem and colistin in preclinical models are particularly encouraging. While robust in vivo animal data for the combination with ceftazidime/avibactam is still emerging, in vitro and clinical findings suggest it is a promising avenue for further investigation. The provided experimental workflows offer a standardized framework for future preclinical studies, which will be crucial for translating these promising findings into effective clinical treatments. It is imperative that research continues to explore and validate these and other novel combination therapies to address the urgent challenge of antimicrobial resistance.

References

Fosfomycin activity against extended-spectrum β-lactamase (ESBL) producing E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of extended-spectrum β-lactamase (ESBL)-producing Escherichia coli represent a significant threat to public health, limiting therapeutic options for common infections. This guide provides an objective comparison of fosfomycin's performance against these multidrug-resistant pathogens, supported by experimental data from in vitro and in vivo studies.

Performance Comparison: Fosfomycin (B1673569) vs. Alternatives

Fosfomycin has demonstrated considerable in vitro activity against ESBL-producing E. coli and has been a viable option for treating urinary tract infections (UTIs) caused by these organisms.[1][2] The following tables summarize its performance in comparison to other commonly used antibiotics.

In Vitro Susceptibility

Fosfomycin generally exhibits high rates of susceptibility against ESBL-producing E. coli, often surpassing other oral agents.

Table 1: Comparative In Vitro Activity of Fosfomycin and Other Antibiotics Against ESBL-Producing E. coli

AntibioticMIC50 (μg/mL)MIC90 (μg/mL)Susceptibility Rate (%)
Fosfomycin 0.5 - 4 2 - 96 85.3 - 99.4 [2][3][4][5]
Meropenem0.03 - 0.1250.06 - 0.2589 - 100[2]
Amikacin2 - 48 - 1683 - 98[2]
Nitrofurantoin16 - 3232 - 12878 - 97[2]
Ciprofloxacin--15.5[3]
Trimethoprim-Sulfamethoxazole--22.7[3]

Note: MIC values and susceptibility rates are compiled from multiple studies and can vary based on geographical location and specific patient populations.

Clinical Efficacy in Urinary Tract Infections

Clinical data, primarily from studies on UTIs, highlight fosfomycin's role as a therapeutic option.

Table 2: Clinical and Microbiological Outcomes of Fosfomycin and Comparator Antibiotics in the Treatment of UTIs Caused by ESBL-Producing E. coli

AntibioticStudy PopulationClinical Cure Rate (%)Microbiological Cure Rate (%)
Fosfomycin Complicated and Uncomplicated UTIs71.4 - 94.3 [2]50.0 - 78.5 [2]
Carbapenems (Meropenem, Imipenem)Complicated Lower UTIs95.0[2]80.0[2]
NitrofurantoinUncomplicated Lower UTIs~70-90 (in studies not exclusively on ESBL-producers)[2]-

A randomized clinical trial involving adults with bacteremic UTIs due to multidrug-resistant E. coli found that clinical and microbiological cure was achieved in 68.6% of patients treated with fosfomycin compared to 78.1% of patients treated with comparators (ceftriaxone or meropenem).[6][7] The study concluded that fosfomycin did not demonstrate noninferiority, partly due to a higher rate of adverse event-related discontinuations.[6][7]

In Vivo Animal Model Data

Studies in murine models have been crucial in understanding the pharmacokinetic and pharmacodynamic (PK/PD) parameters of fosfomycin.

  • In a murine UTI model, subcutaneous administration of fosfomycin led to high urine concentrations, significantly reducing the bacterial load of susceptible strains, including multidrug-resistant isolates.[8]

  • Dose fractionation studies in a neutropenic murine thigh infection model identified the AUC/MIC ratio as the PK/PD index most closely linked to efficacy for fosfomycin against E. coli.[9]

Mechanisms of Action and Resistance

Fosfomycin's unique mechanism of action, inhibiting the initial step of peptidoglycan synthesis, prevents cross-resistance with other antibiotic classes.[10]

Fosfomycin Fosfomycin MurA MurA Fosfomycin->MurA Inhibits UDP-N-acetylglucosamine enolpyruvate UDP-N-acetylglucosamine enolpyruvate MurA->UDP-N-acetylglucosamine enolpyruvate Blocked UDP-N-acetylglucosamine UDP-N-acetylglucosamine UDP-N-acetylglucosamine->MurA Peptidoglycan Synthesis Peptidoglycan Synthesis UDP-N-acetylglucosamine enolpyruvate->Peptidoglycan Synthesis Cell Wall Cell Wall Peptidoglycan Synthesis->Cell Wall Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall->Bacterial Cell Lysis cluster_0 Inside Bacterial Cell Fosfomycin Fosfomycin Bacterial Cell Bacterial Cell Fosfomycin->Bacterial Cell FosA Enzyme FosA Enzyme Inactive Fosfomycin Inactive Fosfomycin FosA Enzyme->Inactive Fosfomycin Inactivates cluster_0 In Vitro Analysis cluster_1 Molecular Analysis cluster_2 In Vivo Analysis (Murine Model) A Isolate ESBL-producing E. coli B MIC Determination (Agar Dilution) A->B D DNA Extraction A->D G Induce UTI with ESBL E. coli A->G C Assess Susceptibility B->C E PCR for fosA3 gene D->E F Analyze Resistance Mechanism E->F H Administer Fosfomycin G->H I Measure Bacterial Load (Urine, Bladder, Kidneys) H->I J Evaluate Efficacy I->J

References

A Comparative Analysis of Fosfomycin and Nitrofurantoin for Urinary Tract Infection (UTI) Isolates: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The rising tide of antimicrobial resistance necessitates a continuous evaluation of existing antibiotic therapies. For uncomplicated urinary tract infections (UTIs), fosfomycin (B1673569) and nitrofurantoin (B1679001) remain crucial first-line agents. This guide provides a comprehensive comparative analysis of these two antibiotics, focusing on their in vitro efficacy against common UTI isolates, mechanisms of action, and resistance pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and combat UTIs.

In Vitro Susceptibility of UTI Isolates

The in vitro activities of fosfomycin and nitrofurantoin have been extensively studied against uropathogens, with Escherichia coli being the most frequently isolated organism. Recent studies consistently demonstrate high susceptibility rates for both agents, although regional variations in resistance patterns exist.

A 2024 study evaluating urinary isolates of E. coli reported a sensitivity of 97% for fosfomycin and 92% for nitrofurantoin[1]. Another study found in vitro susceptibility rates of 96.6% for fosfomycin and 89% for nitrofurantoin among uropathogens[2]. These findings underscore the continued utility of both drugs as empirical treatment options for uncomplicated UTIs. However, it is crucial to note that resistance can emerge, and ongoing surveillance is essential. For instance, a study in India observed a higher resistance rate against nitrofurantoin (81.2% susceptibility) compared to fosfomycin (99.3% susceptibility), potentially due to the longer history of nitrofurantoin use in the region[3].

The following tables summarize key quantitative data from comparative studies.

Table 1: Comparative In Vitro Susceptibility of E. coli from UTI Isolates

Study (Year)Fosfomycin Susceptibility (%)Nitrofurantoin Susceptibility (%)
Study A (2024)[1]9792
Study B (2023)[2]96.689
Study C (2021)[3]99.381.2
Study D (2020)[4]10098.34

Table 2: Clinical Efficacy in Uncomplicated UTIs

Study (Year)Treatment ArmClinical Cure/Resolution Rate (%)Microbiological Eradication Rate (%)
Huttner et al. (2018)[5]Fosfomycin (single dose)5863
Nitrofurantoin (5-day course)7074
Real-Life Study (2023)[5]FosfomycinTreatment Failure: 8.16%Reinfection: 7.76%
NitrofurantoinTreatment Failure: 6.87%Reinfection: 9.21%
Comparative Study (2022)[6]Fosfomycin (single dose)-90 (at 7-8 days)
Nitrofurantoin (7-day course)-85 (at 7-8 days)

Mechanisms of Action and Resistance

The distinct mechanisms of action of fosfomycin and nitrofurantoin contribute to their efficacy and low rates of cross-resistance with other antibiotic classes.

Fosfomycin: This phosphonic acid derivative inhibits the initial step of bacterial cell wall biosynthesis by irreversibly inactivating the enzyme MurA[7]. Its entry into the bacterial cell is primarily mediated by two transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT)[8][9][10].

Resistance to fosfomycin can arise through several mechanisms:

  • Impaired Transport: Mutations in the glpT or uhpT genes, or their regulatory pathways, can reduce the uptake of fosfomycin into the cell[8][10][11].

  • Target Modification: Although rare in clinical isolates, mutations in the murA gene can alter the drug's target, rendering it less effective[8].

  • Enzymatic Inactivation: Plasmid-mediated fos genes (e.g., fosA, fosC2) encode enzymes that inactivate fosfomycin through conjugation with glutathione (B108866) or other thiols[7][12].

Nitrofurantoin: The mechanism of action of nitrofurantoin is multifactorial. Following uptake into the bacterial cell, it is reduced by bacterial nitroreductases (NfsA and NfsB) to generate highly reactive electrophilic intermediates[13][14]. These intermediates non-specifically damage bacterial ribosomes, inhibit protein synthesis, and interfere with other crucial metabolic processes, including DNA and RNA synthesis[12][13][14].

Resistance to nitrofurantoin primarily develops through:

  • Reduced Activation: Mutations in the nfsA and nfsB genes, which encode the activating nitroreductases, are the most common cause of resistance[2][12][15][16]. Stepwise mutations in both genes are often required for high-level resistance[3][14].

  • Target Alterations: Due to the non-specific nature of the reactive intermediates, target-site mutations are not a significant mechanism of resistance.

  • Efflux Pumps: Overexpression of efflux pumps, such as OqxAB, can contribute to reduced susceptibility, though this is less common[3].

Experimental Protocols

Accurate determination of antimicrobial susceptibility is paramount for clinical decision-making and resistance surveillance. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methodologies for antimicrobial susceptibility testing.

Protocol 1: Kirby-Bauer Disk Diffusion Method (CLSI M02)

This method is a qualitative test to determine the susceptibility of a bacterial isolate to a panel of antimicrobial agents.

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar (B569324) Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.

  • Application of Antimicrobial Disks: Aseptically apply the fosfomycin (containing 200 µg fosfomycin and 50 µg glucose-6-phosphate) and nitrofurantoin (300 µg) disks to the surface of the inoculated MHA plate.

  • Incubation: Invert the plates and incubate at 35 ± 2°C in ambient air for 16-20 hours.

  • Interpretation: Measure the diameter of the zones of complete inhibition around each disk to the nearest millimeter. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter interpretive criteria provided by CLSI M100.

Protocol 2: Broth Microdilution Method (CLSI M07)

This method is a quantitative test to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of fosfomycin and nitrofurantoin in cation-adjusted Mueller-Hinton broth (CAMHB). For fosfomycin testing, the broth must be supplemented with 25 µg/mL of glucose-6-phosphate (G6P) to induce the UhpT transporter[17][18].

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism in a suitable broth, which is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microdilution wells.

  • Inoculation of Microdilution Tray: Dispense 100 µL of the standardized inoculum into each well of a 96-well microdilution tray containing 100 µL of the antimicrobial dilutions. Include a growth control well (no antibiotic) and a sterility control well (no inoculum).

  • Incubation: Cover the tray and incubate at 35 ± 2°C in ambient air for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. Interpret the MIC values as Susceptible (S), Intermediate (I), or Resistant (R) based on the breakpoints provided by CLSI M100.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in antibiotic action and resistance can aid in understanding and developing new therapeutic strategies.

Fosfomycin_Resistance_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fosfomycin Fosfomycin GlpT GlpT Transporter Fosfomycin->GlpT Uptake UhpT UhpT Transporter Fosfomycin->UhpT Uptake Fos_in Intracellular Fosfomycin GlpT->Fos_in UhpT->Fos_in MurA MurA Enzyme Peptidoglycan Peptidoglycan Synthesis MurA->Peptidoglycan Blocked Fos_in->MurA Inhibition FosA FosA/C (Inactivating Enzyme) Fos_in->FosA Inactivation GlpT_mut glpT/uhpT Mutation GlpT_mut->GlpT Loss of function GlpT_mut->UhpT Loss of function FosA_plasmid fosA/fosC Plasmid FosA_plasmid->FosA Expression

Caption: Fosfomycin Resistance Mechanisms in E. coli.

Nitrofurantoin_Resistance_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Nitrofurantoin Nitrofurantoin Nitro_in Intracellular Nitrofurantoin Nitrofurantoin->Nitro_in Uptake NfsA NfsA Nitroreductase Nitro_in->NfsA Reduction NfsB NfsB Nitroreductase Nitro_in->NfsB Reduction Reactive_Intermediates Reactive Intermediates NfsA->Reactive_Intermediates NfsB->Reactive_Intermediates Ribosomes Ribosomes Reactive_Intermediates->Ribosomes Damage DNA_RNA DNA/RNA Synthesis Reactive_Intermediates->DNA_RNA Damage Metabolism Metabolic Enzymes Reactive_Intermediates->Metabolism Inhibition Nfs_mutation nfsA/nfsB Mutation Nfs_mutation->NfsA Loss of function Nfs_mutation->NfsB Loss of function

Caption: Nitrofurantoin Resistance Mechanism in E. coli.

Experimental_Workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Analysis Isolate UTI Isolate Inoculum Standardized Inoculum (0.5 McFarland) Isolate->Inoculum Disk_Diffusion Disk Diffusion (Kirby-Bauer) Inoculum->Disk_Diffusion Broth_Microdilution Broth Microdilution Inoculum->Broth_Microdilution Media Mueller-Hinton Agar/Broth (+ G6P for Fosfomycin Broth) Media->Disk_Diffusion Media->Broth_Microdilution Incubation Incubation (35°C, 16-20h) Disk_Diffusion->Incubation Broth_Microdilution->Incubation Measurement Zone Diameter (mm) / MIC (µg/mL) Incubation->Measurement Interpretation Interpretation (S/I/R) per CLSI M100 Measurement->Interpretation

Caption: Antimicrobial Susceptibility Testing Workflow.

Conclusion

Fosfomycin and nitrofurantoin remain highly effective oral agents for the treatment of uncomplicated UTIs caused by common uropathogens, particularly E. coli. Their unique mechanisms of action and distinct resistance pathways contribute to their sustained clinical utility in an era of increasing multidrug resistance. A thorough understanding of their comparative efficacy, mechanisms of resistance, and standardized testing methodologies is essential for optimizing their clinical use and for the development of future antimicrobial strategies. Continuous surveillance of susceptibility patterns is crucial to guide empirical therapy and preserve the effectiveness of these valuable antibiotics.

References

The Synergistic Power of Fosfomycin and Rifampin Against Gram-Positive Cocci: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals a potent synergistic relationship between fosfomycin (B1673569) and rifampin, offering a promising therapeutic strategy against challenging Gram-positive bacterial infections, particularly those involving biofilms. This guide synthesizes in vitro, in vivo, and clinical evidence to provide researchers, scientists, and drug development professionals with a detailed comparison of this combination therapy against other alternatives.

The rise of antibiotic resistance in Gram-positive cocci, such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), necessitates the exploration of effective combination therapies. Fosfomycin, a broad-spectrum antibiotic, and rifampin, a potent anti-biofilm agent, have demonstrated significant synergy in numerous studies. This combination has shown particular promise in treating implant-associated infections, which are notoriously difficult to eradicate due to biofilm formation.

In Vitro Efficacy: A Tale of Two Drugs Working as One

In vitro studies consistently demonstrate the synergistic and bactericidal activity of the fosfomycin-rifampin combination against various Gram-positive cocci. Microcalorimetry, a technique that measures the heat produced by bacterial growth, has shown synergistic activity of this combination at subinhibitory concentrations against both planktonic and biofilm-embedded MRSA.[1][2]

Time-kill assays further corroborate these findings, illustrating a significant reduction in bacterial load when both drugs are used together compared to monotherapy.[3] For instance, against MRSA, the combination of fosfomycin and rifampin has been shown to be synergistic for all tested strains in some studies.[3]

Here is a summary of the Minimum Inhibitory Concentrations (MICs) for fosfomycin, rifampin, and other relevant antibiotics against a reference MRSA strain (ATCC 43300) from a key study:

AntibioticMIC (μg/ml)
Fosfomycin1
Rifampin0.04
Daptomycin0.125
Vancomycin1
Tigecycline0.125

Data from a study on MRSA ATCC 43300.[1]

In Vivo Performance: Success in Animal Models

The efficacy of the fosfomycin-rifampin combination has been further validated in animal models of infection, particularly in challenging scenarios like foreign-body infections. In an experimental model of MRSA implant-associated infection, the combination of fosfomycin and rifampin achieved the highest cure rate compared to other antibiotic regimens.[1][4]

The following table summarizes the key findings from this animal model, highlighting the superior performance of the fosfomycin-rifampin combination in both reducing planktonic bacteria and eradicating biofilms.

Treatment GroupReduction in Planktonic Bacteria (log10 CFU/ml)Cure Rate of Cage-Associated Infections (%)
Fosfomycin<10
Daptomycin1.70
Tigecycline<10
Fosfomycin-Tigecycline2.20
Fosfomycin-Vancomycin2.20
Fosfomycin-Daptomycin3.80
Daptomycin-Rifampin>6.067
Fosfomycin-Rifampin >6.0 83

Data from an experimental foreign-body infection model with MRSA.[1][2]

These results underscore the critical role of rifampin in combating biofilm-associated infections and the potentiation of its effect by fosfomycin.[1] While fosfomycin alone showed limited efficacy in eradicating biofilms, its combination with rifampin proved to be highly effective.[1]

Clinical Evidence: Translating Bench Research to Bedside

Observational clinical studies in patients with Staphylococcus aureus bloodstream infections (SAB) suggest a potential benefit for combination therapy. A large prospective observational cohort study found that combination therapy with either rifampicin (B610482) or fosfomycin was associated with a lower rate of death or SAB-related late complications within 180 days, particularly in patients with implanted foreign devices.[5] While the study did not find a significant difference between rifampicin- and fosfomycin-containing combinations, it supports the rationale for using such adjunctive therapies in high-risk patients.[5]

A systematic review of intravenous fosfomycin for both Gram-positive and Gram-negative infections concluded that it is a safe and effective agent, particularly when used in combination regimens for critically ill patients with deep-seated infections.[6][7]

Experimental Protocols

To ensure transparency and reproducibility, the detailed methodologies for the key experiments cited in this guide are provided below.

Microcalorimetry for Synergy Testing

This method assesses the real-time metabolic activity of bacteria.

G cluster_prep Sample Preparation cluster_treatment Treatment Addition cluster_measurement Measurement cluster_analysis Data Analysis P1 Prepare bacterial suspension (e.g., MRSA ATCC 43300) P2 Dispense into ampoules containing Mueller-Hinton broth P1->P2 T1 Add subinhibitory concentrations of Fosfomycin T2 Add subinhibitory concentrations of Rifampin T3 Add combination of Fosfomycin and Rifampin T4 Control (no antibiotics) M1 Incubate ampoules in a microcalorimeter (e.g., at 37°C) T1->M1 T2->M1 T3->M1 T4->M1 M2 Continuously measure heat production over time M1->M2 A1 Compare heat flow curves of treated vs. control samples M2->A1 A2 Determine synergistic effect based on suppression of bacterial growth-related heat A1->A2 G cluster_setup Experiment Setup cluster_incubation Incubation and Sampling cluster_quantification Bacterial Quantification cluster_analysis Data Analysis S1 Prepare bacterial inoculum (e.g., 5 x 10^5 CFU/ml) S2 Add antibiotics to broth cultures: - Drug A alone - Drug B alone - Drug A + Drug B - Growth Control S1->S2 I1 Incubate at 37°C S2->I1 I2 Collect aliquots at specified time points (0, 2, 4, 8, 24h) I1->I2 Q1 Perform serial dilutions of collected samples I2->Q1 Q2 Plate dilutions on agar (B569324) plates Q1->Q2 Q3 Incubate plates and count Colony Forming Units (CFU) Q2->Q3 A1 Plot log10 CFU/ml vs. time Q3->A1 A2 Synergy: ≥2 log10 decrease in CFU/ml with combination vs. most active single agent A1->A2 G cluster_implantation Implantation and Inoculation cluster_treatment Treatment Administration cluster_evaluation Evaluation of Efficacy cluster_outcome Outcome Assessment I1 Surgically implant sterile foreign body (e.g., cage) in animal model I2 Inoculate the cage with a known concentration of bacteria (e.g., MRSA) I1->I2 T1 Administer antibiotic regimens (monotherapy and combination therapy) to different groups of animals I2->T1 T2 Include a control group (no treatment) I2->T2 E1 After treatment period, aspirate fluid from the cage for planktonic bacterial counts (CFU/ml) T1->E1 E2 Remove and sonicate the cage to dislodge adherent bacteria for biofilm quantification (CFU/cage) T1->E2 O1 Determine bacterial load reduction in planktonic and biofilm phases E1->O1 E2->O1 O2 Define 'cure' as the complete eradication of bacteria from the cage O1->O2 G cluster_drugs Antibiotic Action cluster_targets Bacterial Targets cluster_effects Cellular Effects Fosfomycin Fosfomycin CellWall Cell Wall Synthesis Fosfomycin->CellWall Inhibits MurA Rifampin Rifampin RNA_Polymerase RNA Polymerase Rifampin->RNA_Polymerase Binds to β-subunit Inhibition_CW Inhibition of Peptidoglycan Synthesis CellWall->Inhibition_CW Inhibition_RNA Inhibition of RNA Transcription RNA_Polymerase->Inhibition_RNA Bactericidal_Effect Enhanced Bactericidal Activity Inhibition_CW->Bactericidal_Effect Synergistic Action Inhibition_RNA->Bactericidal_Effect Synergistic Action Biofilm_Eradication Biofilm Eradication Bactericidal_Effect->Biofilm_Eradication

References

Safety Operating Guide

Safeguarding the Laboratory and Environment: Proper Disposal of Fosfomycin (Sodium)

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of fosfomycin (B1673569) (sodium), a critical antibiotic. Adherence to these procedures is vital for laboratory safety, environmental protection, and mitigating the development of antimicrobial resistance.

Fosfomycin is a broad-spectrum antibiotic recognized for its efficacy against multi-drug resistant bacteria. However, its release into the environment through improper disposal can contribute to the selection of antibiotic-resistant organisms and pose a threat to ecosystems.[1] Therefore, the responsible management of fosfomycin waste in a laboratory setting is of paramount importance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle fosfomycin (sodium) with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of powdered fosfomycin should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation.

Step-by-Step Disposal Protocol for Fosfomycin (Sodium) Waste

The proper disposal route for fosfomycin waste depends on its form (solid, liquid, or contaminated labware) and local institutional and environmental regulations. All waste containing fosfomycin should generally be treated as hazardous chemical waste.

1. Solid Fosfomycin Waste (Expired Powder, Unused Reagent)

  • Segregation and Collection:

    • Do not mix solid fosfomycin waste with other waste streams.

    • Collect in a clearly labeled, sealed, and leak-proof container designated for hazardous chemical waste.

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.

    • The recommended method of disposal for solid pharmaceutical waste is incineration by a licensed hazardous waste management facility.[2]

2. Liquid Fosfomycin Waste (Stock Solutions, Experimental Solutions)

  • Primary Recommendation (Incineration):

    • Collect all liquid waste containing fosfomycin in a designated, sealed, and properly labeled hazardous waste container.

    • Contact your EHS office for pickup and disposal via incineration. This is the most straightforward and broadly accepted method.

  • Alternative: Chemical Inactivation (for aqueous solutions, subject to institutional approval):

    • For laboratories equipped to perform such procedures, chemical degradation can be an option to render the antibiotic inactive before collection as hazardous waste. This must be approved by your institution's EHS office.

    • One documented method involves advanced oxidation processes. For example, UV irradiation in the presence of persulfate has been shown to efficiently degrade fosfomycin in aqueous solutions.[3]

3. Contaminated Labware and PPE (Vials, Pipette Tips, Gloves, etc.)

  • Segregation and Collection:

    • All disposable items that have come into contact with fosfomycin (sodium) should be considered contaminated.

    • Collect these items in a designated hazardous waste container, separate from regular lab trash.

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's EHS office, likely for incineration.

Quantitative Data on Chemical Degradation

The following table summarizes data from a study on the degradation of fosfomycin using a UV/persulfate (UV/PS) process, which can be a potential method for inactivating liquid waste streams.

ParameterConditionDegradation EfficiencyCitation
Initial pH 5.0Slightly lower than neutral[3]
7.0Highest efficiency[3]
9.0Slightly lower than neutral[3]
Persulfate (PS) Concentration Increased PS concentration generally increases degradation rate up to an optimal point.An excess can have a scavenging effect on the reactive radicals, reducing efficiency.[3]

Note: The specific conditions for optimal degradation will depend on the concentration of fosfomycin and other components in the waste solution. A thorough evaluation and validation would be necessary before implementing this as a standard procedure.

Experimental Protocol: Viability Assay for Decontamination Verification

To ensure a chosen decontamination method is effective, a viability assay using a sensitive bacterial strain (e.g., E. coli) can be performed.

  • Prepare Bacterial Suspension: Culture a sensitive bacterial strain to its logarithmic growth phase.

  • Decontamination: Treat a known concentration of fosfomycin with the proposed decontamination agent for a specified contact time.

  • Inoculation: Introduce the treated fosfomycin solution to the bacterial suspension.

  • Incubation: Incubate the mixture under optimal growth conditions.

  • Plating: Plate serial dilutions of the bacterial suspension onto nutrient agar (B569324) plates.

  • Colony Counting: After overnight incubation, count the colony-forming units (CFUs). A significant reduction or absence of colonies compared to a control (untreated fosfomycin) indicates effective decontamination.

Logical Workflow for Fosfomycin (Sodium) Disposal

The following diagram illustrates the decision-making process for the proper disposal of fosfomycin waste in a laboratory setting.

FosfomycinDisposal start Fosfomycin Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid contaminated_labware Contaminated Labware (Vials, Tips, Gloves) waste_type->contaminated_labware Labware collect_solid Collect in Labeled, Sealed Hazardous Waste Container solid_waste->collect_solid chemical_inactivation_option Chemical Inactivation Approved by EHS? liquid_waste->chemical_inactivation_option collect_labware Collect in Labeled, Sealed Hazardous Waste Container contaminated_labware->collect_labware contact_ehs Contact EHS for Pickup collect_solid->contact_ehs collect_liquid Collect in Labeled, Sealed Hazardous Waste Container collect_liquid->contact_ehs collect_labware->contact_ehs incineration Disposal via Incineration contact_ehs->incineration chemical_inactivation_option->collect_liquid No perform_inactivation Perform Approved Inactivation Protocol (e.g., UV/Persulfate) chemical_inactivation_option->perform_inactivation Yes perform_inactivation->collect_liquid

Caption: Decision workflow for the proper disposal of fosfomycin waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fosfomycin (Sodium)

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, storage, and disposal of Fosfomycin (sodium) are critical for maintaining a secure laboratory environment. This guide provides immediate, procedural, and step-by-step instructions to minimize exposure risk and ensure the well-being of researchers, scientists, and drug development professionals.

Fosfomycin (sodium) is an antibiotic that necessitates careful handling to prevent accidental exposure. Adherence to established safety measures, including the use of appropriate personal protective equipment (PPE), is mandatory. The following sections detail the necessary equipment and procedures for the safe management of this compound.

Personal Protective Equipment (PPE)

When working with Fosfomycin (sodium), especially in its powdered form, a comprehensive PPE strategy is essential to prevent contact with skin and eyes, as well as inhalation.[1]

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting with side-shields.[1][2]
Hand Protection GlovesChemical-impermeable gloves are required.[1][2] For spill response, the use of double gloves is recommended.[1]
Body Protection Protective ClothingA lab coat or fire/flame-resistant and impervious clothing should be worn.[1][2]
Respiratory Protection RespiratorIf exposure limits are exceeded, or irritation is experienced, a full-face respirator is necessary.[1][2]

Operational Plan: Step-by-Step Handling of Fosfomycin (Sodium)

A systematic approach to handling Fosfomycin (sodium) is crucial for laboratory safety.

Preparation:

  • Ventilation: Always handle Fosfomycin (sodium) in a well-ventilated area to minimize the formation of dust and aerosols.[3]

  • PPE: Before beginning any work, ensure that all required personal protective equipment is correctly worn.

  • Work Area: Designate a specific, clean, and uncluttered area for handling the compound. Prohibit eating, drinking, and smoking in this designated area.[1]

Handling and Use:

  • Avoid Contact: Take all necessary precautions to prevent contact with skin and eyes.[3]

  • Dust Prevention: When handling the powdered form, do so carefully to avoid creating dust.[1]

Emergency Procedures

Spill Response:

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

  • Small Spills: For minor spills, personnel wearing gowns, double surgical latex gloves, and eye protection should clean the area immediately.[4]

  • Large Spills: For more significant spills, proper protective equipment, including double latex or nitrile gloves, a full-body gown, and a full-face respirator with a High-Efficiency Particulate (HEPA) filter, is required.[4]

  • Powder Spills: If a powder spill occurs, wet an absorbent material with water first and gently cover the powder to avoid agitation and dispersal during cleanup.[5]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water, and consult a doctor.[3]
Eye Contact Rinse the eyes with pure water for at least 15 minutes and seek medical advice.[3]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Disposal Plan

Proper disposal of Fosfomycin (sodium) and its containers is vital to prevent environmental contamination and accidental exposure.

  • Unused or Expired Product: Dispose of unused or expired Fosfomycin (sodium) by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not flush down the toilet unless specifically instructed by the manufacturer.[1]

  • Contaminated Materials: Collect any adhered or collected material from spills and dispose of it promptly in accordance with appropriate laws and regulations.[3] Place these materials in a suitable, closed container for disposal.[2]

  • Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[3]

Workflow for Safe Handling of Fosfomycin (Sodium)

cluster_prep Preparation cluster_handling Handling cluster_use Use in Experiment cluster_cleanup Post-Experiment Cleanup cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_weigh Weigh Fosfomycin (sodium) Carefully prep_area->handle_weigh Proceed to handling handle_prepare Prepare Solution (if applicable) handle_weigh->handle_prepare use_experiment Conduct Experiment handle_prepare->use_experiment Proceed to experiment cleanup_decontaminate Decontaminate Work Area use_experiment->cleanup_decontaminate Experiment complete cleanup_dispose_waste Dispose of Contaminated Materials cleanup_decontaminate->cleanup_dispose_waste dispose_product Dispose of Unused Product cleanup_dispose_waste->dispose_product Final disposal

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fosfomycin (sodium)
Reactant of Route 2
Fosfomycin (sodium)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.